BMS-186511
Descripción
Propiedades
Fórmula molecular |
C34H60N3O7PS |
|---|---|
Peso molecular |
685.9 g/mol |
Nombre IUPAC |
[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid |
InChI |
InChI=1S/C34H60N3O7PS/c1-23(2)13-11-14-26(7)15-12-16-27(8)17-20-45(42,43)21-18-29(38)36-30(24(3)4)33(40)37-31(25(5)6)32(39)35-28(19-22-46-10)34(41)44-9/h13,15,17,24-25,28,30-31H,11-12,14,16,18-22H2,1-10H3,(H,35,39)(H,36,38)(H,37,40)(H,42,43)/b26-15+,27-17+/t28-,30-,31-/m0/s1 |
Clave InChI |
QNNCDQUXVSUVDG-QKFLMABSSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)OC)NC(=O)CCP(=O)(C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)OC)NC(=O)CCP(=O)(CC=C(C)CCC=C(C)CCC=C(C)C)O |
Apariencia |
white solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Secuencia |
VVM |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS186511; BMS 186511; BMS-186511. |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Farnesyltransferase Inhibitor BMS-186511: Mechanism of Action and Core Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-186511 is a potent and selective farnesyltransferase (FT) inhibitor with demonstrated anti-cancer activity, particularly against Ras-transformed cells. It is a methyl carboxyl ester prodrug that is intracellularly converted to its active form, BMS-185878, a phosphinate-containing bisubstrate analog. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets and cellular effects. Furthermore, it outlines key experimental protocols for the investigation of this and similar farnesyltransferase inhibitors, and includes visualizations of the relevant signaling pathways and experimental workflows.
Introduction: The Role of Farnesyltransferase in Oncology
Protein farnesylation is a critical post-translational modification that facilitates the membrane localization and subsequent activation of numerous signaling proteins. This process is catalyzed by the enzyme farnesyltransferase (FTase), which attaches a 15-carbon farnesyl isoprenoid to a cysteine residue within a C-terminal CAAX motif of target proteins.
A key substrate of FTase is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). Mutations in RAS genes are among the most common oncogenic drivers in human cancers, leading to constitutively active Ras proteins that promote uncontrolled cell proliferation, survival, and differentiation. By preventing the farnesylation-dependent membrane association of Ras, farnesyltransferase inhibitors (FTIs) represent a rational therapeutic strategy for targeting Ras-driven malignancies.
This compound was developed as a potent and specific inhibitor of FTase, designed to mimic both substrates of the enzyme: farnesyl pyrophosphate and the CAAX tetrapeptide.[1] Its design as a prodrug enhances cell permeability, a limitation observed with its charged active counterpart, BMS-185878.[1]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive inhibition of farnesyltransferase. As a bisubstrate analog, its active form, BMS-185878, binds to the active site of FTase with high affinity, preventing the farnesylation of key cellular proteins.
Inhibition of p21 Ras Processing and Membrane Localization
The most well-characterized consequence of FTase inhibition by this compound is the disruption of Ras processing.[1] Unfarnesylated Ras proteins are unable to anchor to the inner leaflet of the plasma membrane, a prerequisite for their interaction with downstream effectors. Consequently, this compound treatment leads to the accumulation of unprocessed, cytosolic p21 Ras.[1] This effectively abrogates Ras-mediated signal transduction.
Downstream Effects on Ras Signaling
By inhibiting Ras activation, this compound disrupts multiple downstream signaling cascades crucial for tumorigenesis. The primary pathway affected is the Raf-MEK-ERK (MAPK) pathway, which is a central regulator of cell proliferation.
Cellular Effects
Treatment of Ras-transformed cells with this compound induces a profound phenotypic reversion. The key cellular effects are summarized in the table below.
| Cellular Effect | Description | Reference |
| Selective Growth Inhibition | Pronounced inhibition of both anchorage-dependent and -independent growth of Ras-transformed cells, with minimal effect on untransformed cells.[1] | [1] |
| Morphological Changes | Transformed cells become flattened, less refractile, and exhibit contact-inhibited monolayer growth.[1] | [1] |
| Actin Cytoskeleton Reorganization | The highly diffused actin cytoskeleton characteristic of Ras-transformed cells is reverted to an organized network of stress fibers.[1] | [1] |
It is noteworthy that while both H-Ras and K-Ras transformed cells are affected by this compound, K-Ras transformed cells appear to be less sensitive.[1] This is likely due to the ability of K-Ras to undergo alternative prenylation by geranylgeranyltransferase I when farnesyltransferase is inhibited.
Quantitative Data
| Parameter | Value | Cell Line/System | Comments | Reference |
| Inhibition of Anchorage-Dependent Growth | Micromolar concentrations | Ras-transformed cells | Significant inhibition observed. | [1] |
| Inhibition of Anchorage-Independent Growth | Micromolar concentrations | Ras-transformed cells | Severe curtailment of growth in soft agar (B569324). | [1] |
| Effect on Untransformed Cells | No significant effect on growth | NIH3T3 cells | Demonstrates selectivity for transformed cells. | [1] |
Key Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the mechanism of action of farnesyltransferase inhibitors like this compound.
In Vitro Farnesyltransferase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of FTase in a cell-free system. A common method involves the use of a radiolabeled farnesyl pyrophosphate.
-
Principle: Measures the transfer of [³H]-farnesyl from [³H]-farnesyl pyrophosphate to a biotinylated peptide substrate (e.g., biotin-KKSKTKCVIM). The reaction mixture is then captured on a streptavidin-coated plate, and the incorporated radioactivity is quantified by scintillation counting.
-
Materials:
-
Recombinant human farnesyltransferase
-
[³H]-Farnesyl pyrophosphate (FPP)
-
Biotinylated peptide substrate
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT
-
Streptavidin-coated 96-well plates
-
Scintillation cocktail
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., BMS-185878) in assay buffer.
-
In a 96-well plate, add the test compound, recombinant FTase, and the biotinylated peptide substrate.
-
Initiate the reaction by adding [³H]-FPP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1% SDS).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow binding of the biotinylated peptide.
-
Wash the plate to remove unincorporated [³H]-FPP.
-
Add scintillation cocktail to each well and measure the radioactivity.
-
Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.
-
Western Blot Analysis of p21 Ras Processing
This method is used to assess the inhibition of Ras farnesylation in whole cells by observing the electrophoretic mobility shift of unprocessed Ras.
-
Principle: Unfarnesylated p21 Ras migrates more slowly on an SDS-PAGE gel than its farnesylated counterpart. Western blotting with a Ras-specific antibody can distinguish between the processed and unprocessed forms.
-
Materials:
-
Ras-transformed cell line (e.g., H-Ras transformed NIH3T3 cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-pan-Ras antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate Ras-transformed cells and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary anti-Ras antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the bands corresponding to processed and unprocessed Ras.
-
Visualization of Actin Cytoskeleton by Rhodamine-Phalloidin (B2604369) Staining
This technique allows for the visualization of changes in the actin cytoskeleton in response to FTI treatment.
-
Principle: Phalloidin is a bicyclic peptide that binds with high affinity to filamentous actin (F-actin). When conjugated to a fluorescent dye like rhodamine, it can be used to visualize the actin stress fibers within fixed and permeabilized cells.
-
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Rhodamine-phalloidin solution
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound as described previously.
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Wash with PBS and permeabilize with 0.1% Triton X-100.
-
Wash with PBS and incubate with rhodamine-phalloidin solution in the dark.
-
Wash with PBS to remove unbound phalloidin.
-
Mount the coverslips on microscope slides using mounting medium with DAPI.
-
Visualize the actin cytoskeleton and nuclei using a fluorescence microscope.
-
Anchorage-Independent Growth (Soft Agar) Assay
This assay is the gold standard for assessing cellular transformation and the ability of a compound to reverse this phenotype.
-
Principle: Transformed cells can proliferate without attachment to a solid substrate, forming colonies in a semi-solid medium like soft agar. The number and size of these colonies are indicative of the degree of transformation.
-
Materials:
-
Ras-transformed cells
-
This compound
-
Base agar layer: 0.6% agar in complete growth medium
-
Top agar layer: 0.3% agar in complete growth medium
-
6-well plates
-
Microscope
-
-
Procedure:
-
Prepare the base agar layer in 6-well plates and allow it to solidify.
-
Resuspend Ras-transformed cells in the top agar layer containing various concentrations of this compound.
-
Overlay the cell-containing top agar onto the solidified base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the colonies periodically with fresh medium containing the inhibitor.
-
Stain the colonies (e.g., with crystal violet) and count them under a microscope.
-
Quantify the effect of this compound on colony formation.
-
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for characterizing a farnesyltransferase inhibitor.
Conclusion
This compound is a well-characterized farnesyltransferase inhibitor that serves as a valuable tool for studying the biological consequences of inhibiting protein prenylation. Its mechanism of action, centered on the blockade of Ras farnesylation and subsequent disruption of downstream signaling, leads to the selective inhibition of transformed cell growth and a reversion of the malignant phenotype. The experimental protocols detailed in this guide provide a robust framework for the investigation of this compound and other novel farnesyltransferase inhibitors, facilitating further research into this important class of anti-cancer agents.
References
The Discovery and Synthesis of BMS-186511: A Technical Guide to a Pioneering Farnesyltransferase Inhibitor
Foreword: This document provides an in-depth technical overview of the farnesyltransferase inhibitor BMS-186511, a significant early example of a bisubstrate analog designed to target the Ras signaling pathway. It is intended for researchers, scientists, and professionals in the field of drug development and oncology. This guide collates available data on its discovery, mechanism of action, biological effects, and the experimental protocols used for its characterization.
Discovery and Rationale
This compound was developed by Bristol-Myers Squibb in the mid-1990s as part of a rational drug design program targeting the enzyme farnesyltransferase (FTase).[1] The primary goal was to inhibit the function of Ras proteins, which are critical signaling nodes frequently mutated in human cancers. For Ras proteins to function, they must be localized to the plasma membrane, a process initiated by the farnesylation of a cysteine residue within a C-terminal "CAAX" motif.[1] By inhibiting FTase, the aim was to prevent Ras membrane association, thereby abrogating its oncogenic signaling.
This compound belongs to a class of "bisubstrate analog" inhibitors. These molecules are designed to mimic the transition state of the two substrates of FTase binding simultaneously: farnesyl pyrophosphate (FPP) and the protein's CAAX tetrapeptide.[1] This approach was intended to yield inhibitors with high potency and specificity.
The direct precursor to this compound is BMS-185878 , a phosphinate-based inhibitor. While potent against the isolated enzyme, BMS-185878 showed poor activity in whole-cell assays. This was attributed to its doubly charged nature (from the phosphinate and carboxylate groups), which limited its ability to cross the cell membrane.[1] To overcome this, this compound was created as the methyl carboxyl ester prodrug of BMS-185878.[1] This masking of the carboxylate charge significantly improved cell permeability, allowing the compound to effectively inhibit Ras processing within intact cells.[1]
A related phosphonate (B1237965) analog, BMS-184467 , was also developed during this program.[1] The comparison between these three compounds provides foundational structure-activity relationship insights.
Chemical Synthesis
A detailed, step-by-step synthesis protocol for this compound or its active form, BMS-185878, is not publicly available in the reviewed scientific literature or patent filings. However, the synthesis of similar farnesyl mimetic phosphonates and bisphosphonates generally involves established organophosphorus chemistry techniques.
Common synthetic strategies for related compounds include:
-
Horner-Wadsworth-Emmons reaction: This olefination reaction can be used to form vinyl phosphonates by reacting a phosphonate-stabilized carbanion with an aldehyde or ketone, such as farnesal.
-
Arbuzov reaction: A classic method for forming carbon-phosphorus bonds, typically by reacting a trialkyl phosphite (B83602) with an alkyl halide.
-
Alkylation of phosphonate anions: The anion of a methylphosphonate (B1257008) or methylenediphosphonate can be generated and subsequently alkylated with a farnesyl-derived electrophile (e.g., farnesyl bromide) to create the core structure.
The final step in the synthesis of this compound from its precursor BMS-185878 would be a standard esterification of the carboxylic acid group, for example, by reaction with methanol (B129727) under acidic conditions.
Mechanism of Action and Signaling Pathway
This compound acts as a potent and specific inhibitor of farnesyltransferase. Its mechanism involves blocking the post-translational modification of key signaling proteins, most notably those in the Ras superfamily (H-Ras, K-Ras, N-Ras).
The Ras Signaling Cascade:
-
Synthesis & Farnesylation: Ras is synthesized in the cytoplasm as a precursor protein. For it to become active, it must undergo a series of post-translational modifications, the first and most critical of which is the covalent attachment of a 15-carbon farnesyl lipid group to a cysteine residue in the C-terminal CAAX box. This reaction is catalyzed by farnesyltransferase (FTase).
-
Membrane Localization: Farnesylation renders the Ras protein hydrophobic, facilitating its translocation to and anchoring in the inner leaflet of the plasma membrane.
-
Activation: At the membrane, Ras cycles between an inactive GDP-bound state and an active GTP-bound state. In response to upstream signals (e.g., from receptor tyrosine kinases like EGFR), guanine (B1146940) nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, activating Ras.
-
Downstream Signaling: GTP-bound Ras recruits and activates a cascade of downstream effector proteins, including the Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. These pathways relay signals to the nucleus, promoting gene expression that leads to cell proliferation, survival, and differentiation.
-
Inhibition by this compound: By inhibiting FTase, this compound prevents the initial farnesylation step. Unfarnesylated Ras cannot localize to the plasma membrane and remains inactive in the cytosol, thus blocking the entire downstream signaling cascade.[1]
Quantitative Data and Biological Activity
The biological activity of this compound and its related precursor compounds was evaluated through in vitro enzyme assays and whole-cell growth inhibition studies. The data demonstrates the high enzymatic potency of the parent phosphinate and the superior cellular activity of the prodrug.
| Compound | Target/Cell Line | Assay Type | IC₅₀ Value (µM) | Reference |
| BMS-185878 | Farnesyltransferase | In Vitro Enzyme Inhibition | 0.0015 | [1] |
| BMS-184467 | Farnesyltransferase | In Vitro Enzyme Inhibition | 0.006 | [1] |
| This compound | NIH3T3 (H-Ras transformed) | Anchorage-Dependent Growth | 5 | [1] |
| This compound | NIH3T3 (K-Ras transformed) | Anchorage-Dependent Growth | 20 | [1] |
| This compound | NIH3T3 (untransformed) | Anchorage-Dependent Growth | > 50 | [1] |
| This compound | NIH3T3 (H-Ras transformed) | Anchorage-Independent Growth (Soft Agar) | 1 | [1] |
| This compound | NIH3T3 (K-Ras transformed) | Anchorage-Independent Growth (Soft Agar) | 5 | [1] |
Key Observations:
-
Enzymatic Potency: Both the phosphinate (BMS-185878) and phosphonate (BMS-184467) precursors are highly potent inhibitors of isolated farnesyltransferase, with IC₅₀ values in the low nanomolar range.[1]
-
Cellular Activity: The methyl ester prodrug, this compound, effectively inhibits the growth of Ras-transformed cells at low micromolar concentrations.[1]
-
Selectivity: this compound is significantly more potent against Ras-transformed cells compared to untransformed parental cell lines, indicating a selective anti-proliferative effect.[1]
-
Differential Sensitivity: Cells transformed with H-Ras appear to be more sensitive to this compound than those transformed with K-Ras.[1] This may be due to the fact that K-Ras can be alternatively prenylated by geranylgeranyltransferase I, providing an escape mechanism from farnesyltransferase inhibition.
-
Anchorage-Independent Growth: The inhibitor is particularly effective at curtailing anchorage-independent growth in soft agar (B569324), a key characteristic of malignant transformation.[1]
Experimental Protocols
The characterization of this compound involved several key biochemical and cell-based assays. The following sections provide detailed methodologies for these experiments.
In Vitro Farnesyltransferase Inhibition Assay
This assay measures the ability of a compound to inhibit the transfer of a farnesyl group from FPP to a protein substrate.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 20 mM KCl, 5 mM DTT.
-
Enzyme: Purified recombinant farnesyltransferase.
-
Substrate 1: [³H]-Farnesyl pyrophosphate ([³H]-FPP).
-
Substrate 2: Recombinant p21-Ras protein.
-
Test Compound: this compound (or precursors) dissolved in DMSO and serially diluted.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine assay buffer, a fixed concentration of FTase enzyme, and varying concentrations of the test inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature to allow for binding.
-
-
Initiation of Reaction:
-
Add p21-Ras protein and [³H]-FPP to the mixture to start the reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding an equal volume of 1 M HCl in ethanol.
-
Precipitate the protein by adding 6% trichloroacetic acid (TCA).
-
Collect the precipitated, farnesylated [³H]-Ras protein on a glass fiber filter by vacuum filtration.
-
Wash the filter extensively with 2% TCA to remove unincorporated [³H]-FPP.
-
-
Quantification:
-
Place the dried filter in a scintillation vial with scintillation cocktail.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to a DMSO vehicle control and determine the IC₅₀ value by plotting inhibition versus inhibitor concentration.
-
p21-Ras Processing Assay (Western Blot)
This whole-cell assay determines if an inhibitor can block the farnesylation of Ras, which causes a characteristic shift in its electrophoretic mobility.
Methodology:
-
Cell Culture and Treatment:
-
Culture Ras-transformed cells (e.g., NIH3T3-H-Ras) to approximately 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). A high percentage acrylamide (B121943) gel (e.g., 15%) is recommended to resolve the small mobility shift.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for Ras (e.g., pan-Ras antibody) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot. Unprocessed (unfarnesylated) Ras will migrate slower than the processed (farnesylated) form. The appearance of the upper band and disappearance of the lower band indicates effective inhibition of FTase.
-
Anchorage-Independent Growth (Soft Agar) Assay
This assay measures the ability of a compound to inhibit a key hallmark of cancer: the ability of cells to grow without being attached to a solid surface.
Methodology:
-
Prepare Base Agar Layer:
-
Prepare a 0.5-0.6% agar solution in complete culture medium.
-
Pipette this solution into the bottom of 6-well plates and allow it to solidify at room temperature.
-
-
Prepare Cell Layer:
-
Trypsinize and count the cells to be tested.
-
Prepare a cell suspension in complete culture medium.
-
Mix the cell suspension with a warm (approx. 40°C) 0.3-0.4% agar solution to achieve a final cell density of 5,000-10,000 cells per well.
-
Add the desired concentration of this compound or vehicle control to this mixture.
-
-
Plating and Incubation:
-
Carefully pipette the cell/agar mixture on top of the solidified base layer.
-
Allow the top layer to solidify at room temperature before moving the plates to a 37°C, 5% CO₂ incubator.
-
-
Feeding and Monitoring:
-
Feed the cells weekly by adding a small volume of complete medium containing the appropriate concentration of the inhibitor on top of the agar.
-
Incubate for 2-3 weeks, or until colonies are visible in the control wells.
-
-
Quantification:
-
Stain the colonies with a solution of crystal violet or a similar stain.
-
Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of >50 cells.
-
Calculate the percent inhibition of colony formation compared to the vehicle control.
-
Conclusion
This compound stands as a seminal compound in the development of farnesyltransferase inhibitors. Its design as a cell-permeable prodrug of a potent phosphinate-based bisubstrate analog successfully translated high enzymatic potency into effective cellular activity. The data generated from its preclinical evaluation confirmed that inhibiting the farnesylation of Ras is a viable strategy for selectively targeting cancer cells driven by this oncogene. While farnesyltransferase inhibitors as a class have faced challenges in clinical development, the foundational research on compounds like this compound provided critical insights into the complexities of Ras signaling and laid the groundwork for future targeted cancer therapies.
References
Unveiling the Primary Target of BMS-186511: A Technical Guide
For Immediate Release
BMS-186511 is a potent and specific inhibitor of Farnesyltransferase (FT) , a key enzyme in the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. The farnesylation of Ras proteins is a critical step for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that are often dysregulated in cancer.
Executive Summary
This compound is a methyl carboxyl ester prodrug of the phosphinate-containing bisubstrate analog, BMS-185878. As a prodrug, this compound exhibits improved cell permeability, where it is then hydrolyzed to its active form, BMS-185878, which directly inhibits Farnesyltransferase. This inhibition disrupts the farnesylation of Ras and other proteins, leading to the suppression of the transformed phenotype in cancer cells. The primary mechanism of action involves the competitive inhibition of FT, preventing the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue of the C-terminal CAAX motif of target proteins.
Quantitative Data Summary
| Compound | Target | Inhibitory Activity | Assay Type | Reference |
| This compound | Farnesyltransferase (in whole cells) | Effective at micromolar concentrations | Inhibition of Ras processing, Anchorage-independent growth | [Manne et al., 1995][1] |
Signaling Pathway
The inhibition of Farnesyltransferase by this compound directly impacts the Ras signaling cascade, a critical pathway in cell proliferation, differentiation, and survival.
Caption: The Ras signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments that established the primary target and cellular effects of this compound are provided below.
In Vitro Farnesyltransferase Activity Assay (Radiolabel-based)
This assay measures the enzymatic activity of FT by quantifying the incorporation of a radiolabeled farnesyl group from [³H]farnesyl pyrophosphate ([³H]FPP) onto a substrate protein, such as Ras.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT).
-
Enzyme and Substrate Preparation: Purified recombinant Farnesyltransferase and a Ras protein substrate are prepared in the reaction buffer.
-
Inhibitor Preparation: A dilution series of the test compound (e.g., BMS-185878, the active form of this compound) is prepared.
-
Reaction Initiation: The reaction is initiated by adding [³H]FPP to the mixture containing the enzyme, Ras substrate, and the inhibitor.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Precipitation: The reaction is stopped by the addition of a stop solution (e.g., cold trichloroacetic acid, TCA). The protein is allowed to precipitate on ice.
-
Filtration and Washing: The precipitated protein is collected by vacuum filtration onto glass fiber filters. The filters are washed to remove unincorporated [³H]FPP.
-
Quantification: The radioactivity retained on the filters, corresponding to the farnesylated Ras, is measured by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.
Inhibition of p21Ras Processing in Whole Cells
This cellular assay assesses the ability of a compound to inhibit the farnesylation of Ras proteins within a cellular context, which results in a change in the electrophoretic mobility of the protein.
Methodology:
-
Cell Culture and Treatment: Ras-transformed cells (e.g., NIH 3T3 cells transformed with an oncogenic H-Ras) are cultured to sub-confluency. The cells are then treated with various concentrations of this compound for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: After treatment, the cells are washed with cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a high-percentage acrylamide (B121943) gel to resolve the farnesylated (processed) and unfarnesylated (unprocessed) forms of Ras. The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for Ras. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The appearance of a slower-migrating band corresponding to the unprocessed, unfarnesylated Ras protein in the this compound-treated samples indicates inhibition of farnesyltransferase.
Caption: Experimental workflow for the p21Ras processing assay.
Anchorage-Independent Growth (Soft Agar) Assay
This assay is a hallmark of cellular transformation and is used to determine the ability of a compound to revert the transformed phenotype, as demonstrated by the inhibition of colony formation in a semi-solid medium.
Methodology:
-
Preparation of Agar (B569324) Layers:
-
Base Layer: A solution of low-melting-point agarose (B213101) (e.g., 0.6-1.2%) in cell culture medium is prepared and solidified in the bottom of a 6-well plate or other culture dish.
-
Top Layer: A single-cell suspension of Ras-transformed cells is mixed with a lower concentration of low-melting-point agarose (e.g., 0.3-0.7%) in culture medium.
-
-
Cell Seeding: The cell-agarose mixture is overlaid onto the solidified base layer.
-
Compound Treatment: The culture medium containing various concentrations of this compound is added on top of the solidified cell layer. The medium is replenished periodically (e.g., every 3-4 days).
-
Incubation: The plates are incubated at 37°C in a humidified incubator with 5% CO₂ for 2-3 weeks, or until colonies are visible in the control wells.
-
Colony Staining and Counting: The colonies are stained with a vital stain (e.g., Crystal Violet or MTT) and counted using a microscope or a colony counter.
-
Data Analysis: The number and size of colonies in the treated wells are compared to the untreated control wells to determine the extent of inhibition of anchorage-independent growth.
References
BMS-186511 and Neurofibromatosis Type 1: A Technical Guide to Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the farnesyltransferase inhibitor BMS-186511 and its role in preclinical research for Neurofibromatosis Type 1 (NF1). It details the underlying molecular rationale, key experimental findings, and detailed protocols for relevant assays.
Introduction: The Rationale for Targeting Farnesyltransferase in NF1
Neurofibromatosis Type 1 (NF1) is an autosomal dominant genetic disorder caused by mutations in the NF1 gene, which encodes the protein neurofibromin.[1] Neurofibromin acts as a tumor suppressor by functioning as a GTPase-activating protein (GAP) that negatively regulates the Ras family of small GTPases. In healthy cells, neurofibromin accelerates the conversion of active Ras-GTP to its inactive Ras-GDP state, effectively turning off pro-growth signaling.
Loss-of-function mutations in NF1 lead to diminished or absent neurofibromin activity. This results in the accumulation of constitutively active Ras-GTP, which drives uncontrolled cellular proliferation and survival through the hyperactivation of downstream effector pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. This aberrant signaling is a primary driver of tumor formation in NF1, including the development of malignant peripheral nerve sheath tumors (MPNSTs).[1]
For Ras proteins to function, they must undergo a series of post-translational modifications that anchor them to the inner surface of the plasma membrane. The initial and critical step in this process is farnesylation—the attachment of a 15-carbon farnesyl isoprenoid lipid to a cysteine residue in the C-terminal CAAX motif of Ras. This reaction is catalyzed by the enzyme farnesyltransferase (FTase).[2]
Inhibiting FTase presents a rational therapeutic strategy for NF1. By preventing Ras farnesylation, farnesyltransferase inhibitors (FTIs) can block its localization to the cell membrane, thereby disrupting downstream signaling and mitigating the effects of neurofibromin deficiency. This compound is a potent, cell-permeable FTI developed to investigate this therapeutic hypothesis.[3]
This compound: A Bisubstrate Analogue Inhibitor
This compound is the methyl carboxyl ester prodrug of BMS-185878. It was designed as a bisubstrate analogue inhibitor, incorporating structural features of both of FTase's natural substrates: farnesyl pyrophosphate (FPP) and the CAAX tetrapeptide of Ras.[3] This design allows it to potently and specifically inhibit the enzyme. Upon entering the cell, the ester is cleaved, releasing the active inhibitor. Studies have shown that this compound specifically inhibits FTase without significantly affecting the closely related enzyme geranylgeranyltransferase I (GGTase I).
Signaling Pathways and Mechanism of Action
The core molecular defect in NF1 tumors is the overactivation of Ras. This compound intervenes at a critical upstream step required for Ras function.
Ras Farnesylation and Inhibition
The diagram below illustrates the post-translational modification of Ras and the intervention point for this compound.
References
- 1. Synergistic Suppression of NF1 Malignant Peripheral Nerve Sheath Tumor Cell Growth in Culture and Orthotopic Xenografts by Combinational Treatment with Statin and Prodrug Farnesyltransferase Inhibitor PAMAM G4 Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisubstrate inhibitors of farnesyltransferase: a novel class of specific inhibitors of ras transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of BMS-1166: A Small Molecule Inhibitor of the PD-1/PD-L1 Pathway in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of BMS-1166, a potent small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction. Due to the limited publicly available preclinical data on BMS-186511, this document focuses on the more extensively characterized compound, BMS-1166, to illustrate the preclinical evaluation of a Bristol Myers Squibb oncology asset.
BMS-1166 has been investigated for its potential in cancer immunotherapy, with a primary mechanism centered on disrupting the immunosuppressive signaling cascade initiated by the PD-1/PD-L1 axis. This guide will delve into the quantitative data from these studies, the detailed experimental methodologies employed, and the key signaling pathways affected by BMS-1166.
Quantitative Preclinical Data for BMS-1166
The following tables summarize the key quantitative findings from in vitro preclinical evaluations of BMS-1166 and its targeted delivery formulation, BMS-T7.
Table 1: In Vitro Potency and Cytotoxicity of BMS-1166
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC₅₀ | 1.4 nM | Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | Isolated Proteins | [1][2][3][4] |
| IC₅₀ | 276 nM | Cell-Based Assay (Jurkat/CHO co-culture) | Jurkat (PD-1 expressing), CHO (PD-L1 expressing) | [5] |
| IC₅₀ | 28.77 µM | Cytotoxicity Assay (MTT) | MDA-MB-231 (Human Breast Cancer) | [6] |
| EC₅₀ | 40.5 µM | Unspecific Toxicity Assay | Not specified | [7] |
Table 2: Physicochemical and Pharmacokinetic Properties of BMS-T7 (BMS-1166-loaded Micelles)
| Parameter | Value | Method | Reference |
| Average Diameter (Empty Micelles) | 54.62 ± 2.28 nm | Dynamic Light Scattering | [6] |
| Average Diameter (Drug-loaded Micelles) | 60.22 ± 2.56 nm | Dynamic Light Scattering | [6] |
| Encapsulation Efficiency | 83.89 ± 5.59% | High-Performance Liquid Chromatography | [6] |
| Release Half-life | 48 hours | In Vitro Release Study | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical assessment of BMS-1166.
Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is utilized to determine the direct binding affinity of BMS-1166 to the PD-L1 protein and its ability to inhibit the PD-1/PD-L1 interaction.
-
Principle: The assay measures the fluorescence resonance energy transfer between a donor fluorophore conjugated to one binding partner (e.g., anti-tag antibody) and an acceptor fluorophore on the other binding partner. Inhibition of the protein-protein interaction by a small molecule like BMS-1166 leads to a decrease in the HTRF signal.
-
Protocol Outline:
-
Recombinant human PD-1 and PD-L1 proteins are used.
-
One of the proteins is typically tagged (e.g., with a His-tag) and the other is biotinylated.
-
The tagged protein is incubated with a lanthanide-labeled antibody (donor), and the biotinylated protein is incubated with a streptavidin-conjugated acceptor fluorophore.
-
BMS-1166 at varying concentrations is added to the mixture.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader at two wavelengths (one for the donor and one for the acceptor).
-
The ratio of the acceptor to donor fluorescence is calculated, and IC₅₀ values are determined from the dose-response curve.
-
Cellular Co-culture Assays for T-cell Activation
These assays assess the functional consequence of PD-1/PD-L1 blockade by BMS-1166 in a cellular context.
-
Principle: Co-culturing T-cells (expressing PD-1) with cancer cells (expressing PD-L1) leads to T-cell exhaustion. The addition of a PD-1/PD-L1 inhibitor should restore T-cell activation, which can be measured through various readouts.
-
Protocol Outline (using Jurkat and MDA-MB-231 cells):
-
Human breast cancer MDA-MB-231 cells (PD-L1 positive) are seeded in a culture plate.
-
Jurkat T-cells (PD-1 positive) are added to the MDA-MB-231 cells.
-
BMS-1166 is added to the co-culture at various concentrations.
-
The co-culture is incubated for a specified period (e.g., 72 hours).
-
T-cell activation is assessed by measuring:
-
Cytokine production (e.g., IL-2): Supernatants are collected and analyzed by ELISA.
-
T-cell proliferation: Assessed by assays such as CFSE staining or BrdU incorporation.
-
Apoptosis: T-cell apoptosis can be measured by flow cytometry using Annexin V and propidium (B1200493) iodide staining.[6]
-
Reporter Gene Expression: Jurkat cells can be engineered with a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT).[2]
-
-
Western Blotting for PD-L1 Glycosylation and Cellular Localization
This technique is used to investigate the effect of BMS-1166 on the post-translational modification and trafficking of the PD-L1 protein.[2][8]
-
Principle: Western blotting allows for the detection of specific proteins in a sample and can reveal changes in protein size due to modifications like glycosylation.
-
Protocol Outline:
-
Cancer cells (e.g., PC9) are treated with BMS-1166 or a control (e.g., DMSO).
-
Whole-cell lysates are prepared.
-
For glycosylation analysis, lysates can be treated with enzymes like PNGase F (to remove N-linked glycans) or Endo H (to remove high-mannose and some hybrid N-linked glycans, indicative of ER-resident proteins).[2]
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for PD-L1.
-
A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the signal is visualized. A shift in the molecular weight of PD-L1 upon BMS-1166 treatment, especially in relation to enzymatic digestion, indicates an effect on glycosylation.
-
Immunocytochemical Staining for Subcellular Localization
This method visualizes the location of PD-L1 within the cell.
-
Principle: Fluorescently labeled antibodies are used to detect the PD-L1 protein in fixed and permeabilized cells. Co-staining with markers for specific organelles (e.g., the endoplasmic reticulum) can reveal changes in protein localization.[2]
-
Protocol Outline:
-
Cells are grown on coverslips and treated with BMS-1166 or a control.
-
Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).
-
Cells are incubated with a primary antibody against PD-L1 and a marker for the endoplasmic reticulum (e.g., anti-Calnexin).
-
Fluorescently labeled secondary antibodies are used for detection.
-
Coverslips are mounted, and images are acquired using a fluorescence microscope. Co-localization of PD-L1 with the ER marker would support the hypothesis that BMS-1166 traps PD-L1 in the ER.
-
Signaling Pathways and Mechanisms of Action
The preclinical studies of BMS-1166 have elucidated a multi-faceted mechanism of action that goes beyond simple competitive inhibition of the PD-1/PD-L1 interaction.
Primary Mechanism: Inhibition of PD-1/PD-L1 Interaction
BMS-1166 directly binds to PD-L1, inducing its dimerization and sterically hindering its interaction with the PD-1 receptor on T-cells.[1][4] This blockade prevents the delivery of the inhibitory signal to the T-cell, thereby restoring its anti-tumor activity.
Caption: Inhibition of the PD-1/PD-L1 interaction by BMS-1166.
Secondary Mechanism: Disruption of PD-L1 Trafficking
A significant finding from preclinical studies is that BMS-1166 interferes with the post-translational modification of PD-L1. Specifically, it partially and specifically inhibits the glycosylation of PD-L1 in the endoplasmic reticulum (ER).[2][8][9][] This under-glycosylated form of PD-L1 is unable to be transported to the Golgi apparatus for further maturation and subsequent expression on the cell surface.[2][8][] This leads to the accumulation of immature PD-L1 within the ER, effectively reducing the amount of functional PD-L1 on the tumor cell surface available to engage with PD-1.
Caption: BMS-1166 disrupts PD-L1 glycosylation and trafficking.
Experimental Workflow for Evaluating BMS-1166
The preclinical evaluation of a compound like BMS-1166 follows a logical progression from target binding to cellular function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
The Farnesyltransferase Inhibitor BMS-186511: A Technical Guide to its Effects on the Ras Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-186511 is a potent and specific inhibitor of farnesyltransferase (FT), an enzyme critical for the post-translational modification of the Ras family of small GTPases. By preventing the farnesylation of Ras proteins, this compound effectively blocks their localization to the plasma membrane, a prerequisite for their activation and downstream signaling. This targeted inhibition disrupts the oncogenic Ras signaling cascade, leading to a reduction in cell proliferation and transformation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on Ras-transformed cells, detailed experimental protocols for its evaluation, and a visualization of its impact on the Ras signaling pathway.
Introduction: Targeting the Ras Signaling Pathway
The Ras proteins (H-Ras, K-Ras, and N-Ras) are key molecular switches that regulate a multitude of cellular processes, including proliferation, differentiation, and survival. In their active, GTP-bound state, Ras proteins recruit and activate a cascade of downstream effector proteins, most notably the Raf-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Mutations in Ras genes are among the most common oncogenic drivers in human cancers, leading to constitutively active Ras and uncontrolled cell growth.
The function of Ras proteins is critically dependent on a series of post-translational modifications, initiated by the covalent attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue at the C-terminus. This reaction is catalyzed by the enzyme farnesyltransferase (FT). Farnesylation increases the hydrophobicity of Ras, facilitating its anchoring to the inner leaflet of the plasma membrane where it can interact with its effectors.
Farnesyltransferase inhibitors (FTIs) represent a therapeutic strategy aimed at disrupting this crucial first step in Ras processing. This compound is a bisubstrate analog inhibitor of FT, designed to mimic both farnesyl pyrophosphate and the C-terminal CAAX motif of Ras. As a methyl carboxyl ester prodrug of its active form, BMS-185878, this compound exhibits improved cell permeability.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of farnesyltransferase, preventing the transfer of the farnesyl group to the cysteine residue of Ras proteins. This inhibition leads to the accumulation of unprocessed, unfarnesylated Ras in the cytoplasm.[1] Without the farnesyl anchor, Ras cannot localize to the cell membrane and is therefore unable to be activated and engage its downstream signaling partners. The result is a blockade of the entire Ras signaling cascade.[2]
Quantitative Data on the Efficacy of this compound
| Compound | Target | IC50 Value |
| BMS-214662 | H-Ras Farnesylation | 1.3 nM |
| BMS-214662 | K-Ras Farnesylation | 8.4 nM |
Table 1: IC50 values for the farnesyltransferase inhibitor BMS-214662. This data is provided as a reference for the potency of this class of compounds.
Experimental Protocols
In Vitro Farnesyltransferase Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the inhibition of farnesyltransferase by measuring the incorporation of a radiolabeled farnesyl group into a biotinylated peptide substrate.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
[³H]-farnesyl pyrophosphate ([³H]FPP)
-
Biotinylated peptide substrate (e.g., Biotin-GCVLS)
-
This compound (or its active form)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT
-
Stop Solution: 50 mM EDTA in assay buffer
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
To each well of the microplate, add the this compound dilution and the FTase enzyme.
-
Initiate the reaction by adding a mixture of [³H]FPP and the biotinylated peptide substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding the stop solution.
-
Add the streptavidin-coated SPA beads to each well and incubate for at least 30 minutes at room temperature to allow for the capture of the biotinylated peptide.
-
Measure the signal using a microplate scintillation counter. The amount of light emitted is proportional to the amount of radiolabeled peptide bound to the beads, and thus to the activity of the FTase enzyme.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of Farnesylation Inhibition in Whole Cells
This method assesses the efficacy of this compound in a cellular context by detecting the electrophoretic mobility shift of a farnesylated biomarker protein, such as HDJ-2. Unfarnesylated proteins migrate slower on an SDS-PAGE gel than their farnesylated counterparts.
Materials:
-
Ras-transformed cell line (e.g., H-Ras transformed NIH 3T3 cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against HDJ-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Culture the Ras-transformed cells and treat with varying concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with the primary antibody against HDJ-2.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
The appearance of a slower-migrating band corresponding to unfarnesylated HDJ-2 indicates successful inhibition of farnesyltransferase by this compound.
Analysis of Downstream Ras Signaling
To determine the effect of this compound on the downstream signaling pathways, the phosphorylation status of key effector proteins such as ERK and AKT can be analyzed by Western blot.
Procedure:
-
Following treatment of Ras-transformed cells with this compound as described above, prepare cell lysates.
-
Perform Western blotting as described, using primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and AKT (p-AKT).
-
To ensure equal protein loading, the membranes should also be probed with antibodies against total ERK and total AKT.
-
A reduction in the levels of p-ERK and p-AKT in this compound-treated cells compared to untreated controls would indicate successful inhibition of the Ras signaling pathway.[3]
Visualizations
Caption: The Ras signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the effects of this compound.
Conclusion
This compound is a valuable research tool for studying the biological consequences of farnesyltransferase inhibition and its impact on the Ras signaling pathway. Its ability to block Ras processing and subsequent downstream signaling provides a clear mechanism for its anti-proliferative effects in Ras-transformed cells. The experimental protocols outlined in this guide offer a robust framework for the in vitro and cellular characterization of this compound and other farnesyltransferase inhibitors. Further investigation into the specific quantitative effects of this compound and its differential activity against various Ras isoforms will continue to enhance our understanding of its therapeutic potential.
References
- 1. Bisubstrate inhibitors of farnesyltransferase: a novel class of specific inhibitors of ras transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of anchorage-independent growth of tumor cells by IT-62-B, a new anthracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of farnesyltransferase and Akt inhibitors is synergistic in breast cancer cells and causes significant breast tumor regression in ErbB2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of BMS-186511: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-186511 is a rationally designed bisubstrate analogue inhibitor of farnesyltransferase (FT). It functions as a methyl ester prodrug, which, upon cellular uptake, is converted to its active form, BMS-185878. By targeting farnesyltransferase, this compound disrupts a critical post-translational modification required for the function of several key signaling proteins, most notably the Ras family of small GTPases. This targeted inhibition leads to the suppression of oncogenic signaling pathways, making this compound a compound of interest in cancer research. This document provides a comprehensive overview of the in vitro activity of this compound, detailing its inhibitory effects, the underlying mechanism of action, and the experimental protocols used for its characterization.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its active counterpart, BMS-185878, along with related farnesyltransferase inhibitors for comparative purposes.
Table 1: Farnesyltransferase Inhibition
| Compound | Target | Assay Type | IC50 Value | Source |
| BMS-185878 (Active form of this compound) | Farnesyltransferase | In vitro enzymatic assay | Potent inhibitor (specific value not cited) | [1] |
| BMS-184467 (Phosphonate analog) | Farnesyltransferase | In vitro enzymatic assay | Potent inhibitor (specific value not cited) | [1] |
| BMS-214662 | H-Ras Farnesylation | Cellular Assay | 1.3 nM | [2] |
| BMS-214662 | K-Ras Farnesylation | Cellular Assay | 8.4 nM | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Transformation Driver | Assay Type | Effect | Concentration | Source |
| Ras-transformed NIH3T3 cells | H-Ras or K-Ras | Anchorage-dependent growth | Pronounced inhibition | Micromolar concentrations | [1] |
| Ras-transformed NIH3T3 cells | H-Ras or K-Ras | Anchorage-independent growth (Soft Agar) | Severely curtailed | Micromolar concentrations | [1] |
| Malignant schwannoma cells (ST88-14) | NF1 mutation | Soft Agar (B569324) Growth | Loss of ability to grow | Not specified | [3] |
| Untransformed NIH3T3 cells | - | Anchorage-dependent growth | No significant effect | Not specified | [1] |
Mechanism of Action: Inhibition of Farnesyltransferase and Downstream Ras Signaling
This compound exerts its biological effects by inhibiting the enzyme farnesyltransferase. This enzyme catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX box of substrate proteins. This process, known as farnesylation, is essential for the proper subcellular localization and function of these proteins.
A primary target of farnesyltransferase is the Ras protein. Once farnesylated, Ras translocates to the plasma membrane, where it can be activated and subsequently initiate downstream signaling cascades, such as the Raf-MEK-ERK (MAPK) pathway, which are crucial for cell proliferation, differentiation, and survival.
By inhibiting farnesyltransferase, this compound prevents the farnesylation of Ras. Unfarnesylated Ras remains in the cytosol in an inactive state, thereby blocking the activation of the MAPK pathway and other Ras-dependent signaling events. This disruption of oncogenic signaling ultimately leads to the observed anti-proliferative and phenotypic reversion effects in Ras-transformed cells.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize the activity of this compound are provided below.
In Vitro Farnesyltransferase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of farnesyltransferase in a cell-free system.
Principle: The assay quantifies the transfer of a radiolabeled or fluorescently tagged farnesyl pyrophosphate to a model substrate peptide (e.g., a peptide containing a CAAX box motif) by purified farnesyltransferase. Inhibition of the enzyme results in a decreased incorporation of the label into the peptide.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl2, ZnCl2, and DTT.
-
Enzyme and Substrate Addition: To the reaction buffer, add purified recombinant farnesyltransferase, the acceptor peptide substrate, and [³H]farnesyl pyrophosphate.
-
Inhibitor Incubation: Add varying concentrations of this compound (or its active form, BMS-185878) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or by acid precipitation).
-
Quantification: Separate the labeled peptide from the unincorporated labeled farnesyl pyrophosphate using a filter-binding assay or scintillation proximity assay.
-
Data Analysis: Determine the amount of radioactivity incorporated into the peptide for each inhibitor concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Ras Processing and Farnesylation Assay (Western Blot)
This cell-based assay determines the ability of this compound to inhibit the farnesylation of Ras within intact cells.
Principle: Unfarnesylated Ras precursors exhibit a slightly slower electrophoretic mobility on SDS-PAGE gels compared to their mature, farnesylated counterparts. Western blotting with a Ras-specific antibody can distinguish between these two forms.
Protocol:
-
Cell Culture and Treatment: Culture Ras-transformed cells (e.g., NIH3T3-Ras) to sub-confluency. Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for Ras (e.g., pan-Ras or an isoform-specific antibody). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Compare the electrophoretic mobility of the Ras bands in the treated samples to the control. An upward shift in the Ras band indicates an accumulation of the unprocessed, unfarnesylated form.
Anchorage-Independent Growth Assay (Soft Agar Colony Formation)
This assay assesses the ability of a compound to inhibit the anchorage-independent growth of transformed cells, a hallmark of tumorigenicity.
Protocol:
-
Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in cell culture medium in 6-well plates and allow it to solidify.
-
Cell Suspension: Harvest transformed cells and resuspend them in a 0.3-0.4% top agar solution in culture medium containing various concentrations of this compound.
-
Plating: Carefully layer the cell-containing top agar onto the solidified base agar.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the cells with medium containing the inhibitor periodically.
-
Colony Staining and Counting: Stain the colonies with a solution such as crystal violet and count the number of colonies in each well using a microscope.
-
Data Analysis: Calculate the percentage of colony formation inhibition for each concentration of this compound relative to the vehicle control.
Cytoskeletal Organization Assay (Actin Staining)
This assay is used to observe changes in cell morphology and the organization of the actin cytoskeleton following treatment with this compound.
Protocol:
-
Cell Seeding and Treatment: Seed Ras-transformed cells on glass coverslips and allow them to adhere. Treat the cells with this compound or a vehicle control for 24-48 hours.
-
Fixation and Permeabilization: Fix the cells with a solution of paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.
-
Actin Staining: Stain the actin filaments with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., FITC-phalloidin).
-
Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Observe and document the changes in cell morphology and the organization of the actin stress fibers. Ras-transformed cells typically exhibit a rounded morphology with disorganized actin, while treatment with this compound can induce a flattened phenotype with more organized actin stress fibers.[1]
Conclusion
This compound is a potent and specific inhibitor of farnesyltransferase that demonstrates significant in vitro activity against Ras-transformed cells. Its mechanism of action, involving the disruption of Ras farnesylation and subsequent downstream signaling, leads to the inhibition of cell proliferation, a reduction in anchorage-independent growth, and a reversion of the transformed phenotype. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other farnesyltransferase inhibitors in preclinical research settings. Further studies to precisely quantify the IC50 of this compound against purified farnesyltransferase and in various cancer cell lines will be valuable for its continued development.
References
In-Depth Technical Guide: BMS-186511 for Malignant Peripheral Nerve Sheath Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant Peripheral Nerve Sheath Tumors (MPNSTs) are aggressive and often chemoresistant soft-tissue sarcomas that can arise sporadically or in individuals with Neurofibromatosis type 1 (NF1). A key driver of MPNST pathogenesis is the hyperactivation of the Ras signaling pathway, frequently due to the loss of the tumor suppressor neurofibromin, a negative regulator of Ras. This has led to the investigation of farnesyltransferase inhibitors (FTIs) as a potential therapeutic strategy. BMS-186511 is a bisubstrate analogue inhibitor of farnesyltransferase (FTase) that has demonstrated preclinical activity against MPNST cell lines. This guide provides a comprehensive overview of the available technical information on this compound for the treatment of MPNSTs.
Core Concepts: Mechanism of Action
This compound functions as a competitive inhibitor of farnesyltransferase, a crucial enzyme in the post-translational modification of Ras proteins. Farnesylation, the attachment of a farnesyl group to the C-terminus of Ras, is essential for its localization to the plasma membrane, a prerequisite for its signal-transducing activities. By blocking this process, this compound prevents Ras from reaching its site of action, thereby inhibiting downstream signaling pathways that promote cell proliferation, survival, and malignant transformation. Studies have shown that this compound is specific for farnesyltransferase and does not significantly inhibit the closely related enzyme, geranylgeranyltransferase I[1].
Preclinical Data on this compound in MPNST
The primary preclinical research on this compound in the context of MPNST was conducted on the human NF1-derived malignant schwannoma cell line, ST88-14. The findings from this seminal study are summarized below.
Qualitative Effects on MPNST Cells
Treatment of ST88-14 cells with this compound resulted in a notable phenotypic reversion. The malignant cells, which typically exhibit a refractile and piled-up morphology, became flat and nonrefractile upon exposure to the compound. Furthermore, the treated cells displayed contact inhibition, a characteristic of normal cells where proliferation ceases upon cell-to-cell contact, which is lost in cancer cells[1].
Inhibition of Anchorage-Independent Growth
A hallmark of transformed cells is their ability to grow in an anchorage-independent manner. The effect of this compound on this malignant characteristic was assessed using a soft agar (B569324) colony formation assay. The study demonstrated that this compound inhibited the ability of ST88-14 cells to form colonies in soft agar in a concentration-dependent manner[1].
Quantitative Data
Due to the limited availability of the full-text primary literature, specific quantitative data for this compound, such as IC50 values for cell proliferation and colony formation, are not publicly accessible. However, to provide a representative understanding of the potency of farnesyltransferase inhibitors in MPNST, the following table summarizes data for other FTIs that have been tested against MPNST cell lines.
| Farnesyltransferase Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |
| Tipifarnib | Multiple MPNST cell lines | Cell Viability | IC50 | Variable, with some lines showing sensitivity | [2] |
| Lonafarnib | NF1-related MPNST cells | Proliferation | IC50 | Generally in the micromolar range | [3] |
| IG-2 (prodrug FTI) + Lovastatin | ST88-14 | Colony Formation | Inhibition | Synergistic inhibition at low concentrations | [3] |
Experimental Protocols
Detailed experimental protocols from the original this compound study are not available. However, based on the described experiments, the following are detailed, generalized methodologies for the key assays used to evaluate the efficacy of farnesyltransferase inhibitors against MPNST cells.
Soft Agar Colony Formation Assay
This assay is considered the gold standard for assessing anchorage-independent growth, a hallmark of cellular transformation.
Materials:
-
Base Agar (e.g., 0.6% Noble Agar in complete culture medium)
-
Top Agar (e.g., 0.3% Noble Agar in complete culture medium)
-
MPNST cell line (e.g., ST88-14)
-
This compound or other test compounds
-
6-well culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope for colony counting
-
Crystal Violet staining solution (optional)
Procedure:
-
Preparation of Base Layer:
-
Melt the base agar and cool to 42°C.
-
Mix the agar with an equal volume of 2x complete culture medium pre-warmed to 42°C.
-
Pipette 1.5 mL of the mixture into each well of a 6-well plate.
-
Allow the agar to solidify at room temperature in a sterile hood for at least 30 minutes.
-
-
Preparation of Cell Layer:
-
Trypsinize and count the MPNST cells. Resuspend the cells in complete culture medium at a concentration of 2 x 10^4 cells/mL.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Melt the top agar and cool to 42°C.
-
In separate tubes for each condition (vehicle control and different concentrations of this compound), mix the cell suspension with the drug dilution and the top agar. The final cell density should be around 5,000 cells per well.
-
Immediately pipette 1.5 mL of the cell/agar/drug mixture on top of the solidified base layer.
-
-
Incubation and Analysis:
-
Allow the top layer to solidify at room temperature for 30 minutes.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.
-
Feed the cells twice a week by adding 200 µL of complete medium containing the appropriate concentration of this compound or vehicle to the top of the agar.
-
After the incubation period, count the number of colonies larger than a predefined size (e.g., 50 µm in diameter) using a microscope.
-
Optionally, stain the colonies with Crystal Violet for better visualization and documentation.
-
Ras Membrane Association Assay
This assay determines whether the farnesyltransferase inhibitor prevents the localization of Ras to the cell membrane.
Materials:
-
MPNST cell line (e.g., ST88-14)
-
This compound or other test compounds
-
Subcellular fractionation buffer kit
-
Protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against Ras
-
Antibodies against membrane (e.g., Na+/K+ ATPase) and cytosolic (e.g., GAPDH) markers
-
Secondary antibodies
Procedure:
-
Cell Treatment:
-
Culture ST88-14 cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).
-
-
Subcellular Fractionation:
-
Harvest the cells and wash with ice-cold PBS.
-
Perform subcellular fractionation according to the manufacturer's protocol to separate the cytosolic and membrane fractions. This typically involves sequential centrifugation steps.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the cytosolic and membrane fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against Ras to detect its presence in each fraction.
-
Also, probe for a membrane marker and a cytosolic marker to confirm the purity of the fractions.
-
Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
A decrease in the amount of Ras in the membrane fraction and a corresponding increase in the cytosolic fraction in this compound-treated cells would indicate effective inhibition of farnesylation.
-
Signaling Pathways and Experimental Workflows
Ras Signaling Pathway and the Action of this compound
The following diagram illustrates the canonical Ras signaling pathway and the point of intervention for this compound.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical workflow for the preclinical evaluation of a farnesyltransferase inhibitor like this compound in MPNST.
Conclusion
This compound has demonstrated promising preclinical activity against malignant peripheral nerve sheath tumor cells by effectively inhibiting farnesyltransferase and consequently blocking the pro-oncogenic Ras signaling pathway. The available data indicates that this compound can reverse malignant phenotypes and inhibit anchorage-independent growth. While specific quantitative data for this compound remains limited in the public domain, the information presented in this guide, including representative data from other FTIs and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals interested in this therapeutic strategy for MPNST. Further investigation into the efficacy and safety of this compound and other farnesyltransferase inhibitors in more advanced preclinical models and clinical settings is warranted.
References
- 1. Polo-like kinase 1 as a therapeutic target for malignant peripheral nerve sheath tumors (MPNST) and schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 modulates kinase inhibitor resistance and lineage plasticity in NF1-related MPNSTs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Suppression of NF1 Malignant Peripheral Nerve Sheath Tumor Cell Growth in Culture and Orthotopic Xenografts by Combinational Treatment with Statin and Prodrug Farnesyltransferase Inhibitor PAMAM G4 Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
The intricate dance of structure and activity: A deep dive into BMS-186511 analogues and farnesyltransferase inhibition
For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of farnesyltransferase inhibitors, with a focus on the class of compounds to which BMS-186511 belongs. This document details the crucial molecular interactions that govern inhibitory activity, provides in-depth experimental protocols for assessing compound efficacy, and visually maps the pertinent biological pathways and laboratory workflows.
Introduction: Targeting a Key Oncogenic Pathway
This compound is a bisubstrate analogue inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of various proteins, most notably those in the Ras superfamily of small GTPases. The farnesylation of Ras proteins is essential for their localization to the plasma membrane and subsequent activation of downstream signaling pathways that are often dysregulated in cancer. By inhibiting FTase, compounds like this compound prevent the proper functioning of oncogenic Ras, making them a compelling class of anti-cancer therapeutics. This guide explores the nuanced relationship between the chemical structure of this compound analogues and their ability to inhibit this key enzyme.
Structure-Activity Relationship of Farnesyltransferase Inhibitors
The development of potent and selective FTase inhibitors has been a major focus of anti-cancer drug discovery. The structure-activity relationships of these compounds, including analogues of this compound, are generally governed by three key structural features that correspond to the binding sites of the natural substrates, farnesyl pyrophosphate (FPP) and the C-terminal CAAX motif of Ras.
A comprehensive analysis of various FTase inhibitors reveals several key trends:
-
Zinc-Binding Group: A critical interaction for many FTase inhibitors is the coordination with the zinc ion in the enzyme's active site. This is often achieved through a thiol group, mimicking the cysteine of the CAAX motif. However, to improve drug-like properties, many non-thiol zinc-binding groups have been developed, including imidazoles, hydroxamic acids, and other nitrogen-containing heterocycles. The nature and positioning of this group significantly impact inhibitory potency.
-
Hydrophobic Moiety: A large, hydrophobic portion of the inhibitor is necessary to occupy the binding pocket of the farnesyl group of FPP. This is often an aromatic or aliphatic group. The size, shape, and flexibility of this hydrophobic tail are crucial for achieving high affinity.
-
Peptidomimetic or Non-Peptidomimetic Scaffold: Early FTase inhibitors were often peptidomimetic, closely resembling the CAAX tetrapeptide. However, to enhance oral bioavailability and metabolic stability, non-peptidomimetic scaffolds have been extensively explored. These scaffolds serve to correctly orient the zinc-binding group and the hydrophobic moiety within the active site.
The interplay of these three components dictates the overall activity and selectivity of the inhibitor. Fine-tuning each of these elements is a key aspect of the drug design and optimization process.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the in vitro potency of two clinically advanced farnesyltransferase inhibitors, Lonafarnib and Tipifarnib, which share mechanistic similarities with this compound. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.[1]
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Tipifarnib | Farnesyltransferase (human/bovine) | Enzymatic Assay | 0.45–0.57 | [1] |
| Lonafarnib | Farnesyltransferase (human/bovine) | Enzymatic Assay | 4.9–7.8 | [1] |
| Tipifarnib | Ras Processing | Cellular Assay | ~5-10x more potent than Lonafarnib | [1] |
Note: The data in this table is compiled from a clinical study report and may not be directly comparable to other studies.[1]
Experimental Protocols
Accurate assessment of the inhibitory activity of this compound analogues requires robust and reproducible experimental protocols. The following sections detail two common in vitro methods for measuring farnesyltransferase inhibition.
In Vitro Farnesyltransferase Activity Assay (Fluorimetric)
This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. Inhibition of FTase activity results in a decrease in the fluorescence signal.
Materials:
-
Purified farnesyltransferase (FTase) enzyme
-
Farnesyl pyrophosphate (FPP) substrate
-
Dansyl-labeled peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., Tris-HCl buffer containing MgCl2 and ZnCl2)
-
Test compound (e.g., this compound analogue) dissolved in DMSO
-
Positive control inhibitor (e.g., Lonafarnib)
-
Black, flat-bottom 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Create a serial dilution of the stock solutions in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare working solutions of FTase, FPP, and the dansyl-peptide substrate in assay buffer at the desired concentrations.
-
-
Assay Reaction:
-
To each well of the 384-well plate, add the test compound or control.
-
Add the FTase enzyme solution to all wells except for the negative control.
-
Mix the contents of the wells gently and incubate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of FPP and the dansyl-peptide substrate to each well.
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically at an excitation wavelength of approximately 340 nm and an emission wavelength of around 550 nm.
-
Record data points every minute for a total of 60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Scintillation Proximity Assay (SPA) for FTase Inhibition
This assay measures the incorporation of a radiolabeled farnesyl group from [³H]farnesyl diphosphate (B83284) ([³H]FPP) into a biotinylated peptide substrate. The biotinylated product is captured by streptavidin-coated SPA beads, bringing the radioisotope into close proximity with the scintillant in the beads, which generates a detectable light signal.
Materials:
-
Recombinant human protein farnesyltransferase (FTase)
-
[³H]Farnesyl diphosphate ([³H]FPP)
-
Biotinylated peptide substrate (e.g., Biotin-GCVLS)
-
Test compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT
-
Stop Solution: 50 mM EDTA in assay buffer
-
Streptavidin-coated SPA beads
-
96-well or 384-well microplates suitable for scintillation counting
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup:
-
In each well of a microplate, add the test compound dilution (or buffer for controls).
-
Add the diluted FTase enzyme.
-
Initiate the reaction by adding a substrate mixture containing [³H]FPP and the biotinylated peptide.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Termination and Detection:
-
Stop the reaction by adding the stop solution.
-
Add a slurry of streptavidin-coated SPA beads to each well.
-
Incubate for at least 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.
-
-
Measurement: Measure the signal using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the fluorimetric assay.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Farnesyltransferase and the Ras Signaling Pathway
Farnesyltransferase plays a pivotal role in the Ras signaling cascade, a key pathway regulating cell growth, proliferation, and survival.
Experimental Workflow for Farnesyltransferase Inhibitor Assay
The following diagram outlines the general workflow for an in vitro assay to determine the potency of farnesyltransferase inhibitors.
This comprehensive guide provides a foundational understanding of the structure-activity relationships of farnesyltransferase inhibitors, exemplified by the class of compounds including this compound. The detailed experimental protocols and visual representations of the underlying biological and experimental processes are intended to aid researchers in the continued development of this important class of therapeutic agents.
References
BMS-186511: A Technical Guide to its Selectivity for Farnesyltransferase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BMS-186511, a potent and selective inhibitor of farnesyltransferase (FTase). This compound is a methyl carboxyl ester prodrug that is intracellularly converted to its active form, BMS-185878, a bisubstrate analog inhibitor.[1] This guide details its mechanism of action, selectivity profile, and the experimental protocols utilized to characterize its inhibitory activity.
Core Concept: Inhibition of Farnesyltransferase
Farnesyltransferase is a critical enzyme in the post-translational modification of a number of cellular proteins, most notably the Ras family of small GTPases.[2] FTase catalyzes the attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue within a C-terminal "CAAX" motif of the target protein. This farnesylation is essential for the proper subcellular localization and function of these proteins, including the anchoring of Ras to the plasma membrane, a prerequisite for its role in signal transduction pathways that govern cell growth, differentiation, and survival.[3]
Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras signaling and uncontrolled cell proliferation. By inhibiting farnesyltransferase, this compound prevents Ras processing and membrane localization, thereby blocking its oncogenic activity.[1][4]
Prodrug Activation and Mechanism of Action
This compound is designed as a more cell-permeable prodrug of the potent but doubly charged phosphinate inhibitor, BMS-185878. The methyl esterification of the carboxylate group in BMS-185878 masks its charge, facilitating its passage across the cell membrane. Once inside the cell, it is presumed that cellular esterases hydrolyze the ester group, releasing the active inhibitor, BMS-185878.[1]
BMS-185878 acts as a bisubstrate inhibitor, incorporating structural features of both of farnesyltransferase's natural substrates: farnesyl pyrophosphate (FPP) and the CAAX tetrapeptide of the protein substrate.[1] This dual recognition is intended to confer high potency and selectivity for the target enzyme.
Signaling Pathway Inhibition
The primary target of farnesyltransferase inhibitors like this compound is the Ras signaling pathway. By preventing the farnesylation of Ras, these inhibitors effectively halt the downstream signaling cascade that is often hyperactivated in cancer cells.
Selectivity Profile of this compound's Active Form
For context, another farnesyltransferase inhibitor from Bristol-Myers Squibb, BMS-214662, demonstrates the high degree of selectivity achievable with this class of compounds.
| Compound | Target Enzyme | IC50 | Fold Selectivity (FTase vs GGTase-I) |
| BMS-185878 | Farnesyltransferase (FTase) | Not Reported | Higher than CVFM peptidomimetics and benzodiazepine (B76468) analogs[1] |
| Geranylgeranyltransferase I (GGTase-I) | Not Reported | ||
| BMS-214662 (for comparison) | Farnesyltransferase (FTase) | 1.3 nM[5] | >1000-fold[5] |
| Geranylgeranyltransferase I (GGTase-I) | 1.9 µM[6] |
Note: The data for BMS-214662 is provided for illustrative purposes to demonstrate the potential selectivity of farnesyltransferase inhibitors from the same developer.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the selectivity and cellular activity of a farnesyltransferase inhibitor like this compound and its active form, BMS-185878.
In Vitro Enzyme Inhibition Assay
This assay is designed to determine the IC50 values of an inhibitor against purified farnesyltransferase and geranylgeranyltransferase-I.
Objective: To quantify the concentration of inhibitor required to reduce the enzymatic activity by 50%.
Materials:
-
Purified recombinant human farnesyltransferase and geranylgeranyltransferase-I.
-
Farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).
-
Fluorescently or radioactively labeled peptide substrates specific for each enzyme (e.g., a dansylated peptide based on the C-terminus of K-Ras for FTase).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT).
-
Test compound (BMS-185878) and a known inhibitor as a positive control.
-
Multi-well plates (e.g., black 96-well plates for fluorescence assays).
-
Plate reader (fluorescence or scintillation counter).
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and the labeled peptide substrate in the assay buffer.
-
Assay Reaction:
-
Add a fixed concentration of the enzyme to each well of the plate.
-
Add varying concentrations of the test compound to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the isoprenoid substrate (FPP or GGPP) and the labeled peptide substrate.
-
-
Data Acquisition:
-
For fluorescent assays, measure the kinetic increase in fluorescence at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 550 nm emission for a dansylated peptide) over a set period (e.g., 60 minutes).[7][8]
-
For radioactive assays, after incubation, the reaction is stopped, and the labeled farnesylated peptide is captured (e.g., on a filter membrane) and quantified using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
References
- 1. Bisubstrate inhibitors of farnesyltransferase: a novel class of specific inhibitors of ras transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bioassaysys.com [bioassaysys.com]
Farnesyltransferase Inhibitors: A Technical Guide to Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein farnesyltransferase (FTase) is a zinc-dependent enzyme that catalyzes the attachment of a 15-carbon farnesyl isoprenoid group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal CAAX motif of a target protein.[1] This post-translational modification, known as farnesylation, is crucial for the membrane localization and function of many signaling proteins, including the Ras superfamily of small GTPases.[2] Dysregulated Ras signaling is implicated in a significant portion of human cancers, making FTase a prime target for anticancer drug development.[1][3]
Mechanism of Action and Signaling Pathways
The primary rationale for developing FTIs was to inhibit the farnesylation of Ras proteins, thereby preventing their localization to the plasma membrane and abrogating their downstream signaling functions.[2][4] The Ras signaling cascade, a critical pathway in cell proliferation, survival, and differentiation, is initiated by the activation of Ras, which in turn activates the Raf-MEK-ERK (MAPK) and PI3K-Akt signaling pathways.
However, the clinical efficacy of FTIs has not strictly correlated with the Ras mutation status of tumors.[5] This is partly because K-Ras and N-Ras, the most frequently mutated Ras isoforms in cancer, can be alternatively prenylated by geranylgeranyltransferase I (GGTase-I) when FTase is inhibited, thus circumventing the action of FTIs.[2][6]
Further research has revealed that the anticancer effects of FTIs are also mediated by the inhibition of farnesylation of other proteins, such as RhoB.[3][5] The inhibition of RhoB farnesylation and its subsequent geranylgeranylation leads to altered cellular signaling that can result in cell cycle arrest and apoptosis.[5]
dot
Caption: Farnesyltransferase and the Ras Signaling Pathway.
Quantitative Data on Farnesyltransferase Inhibitors
The potency of FTIs is typically quantified by their half-maximal inhibitory concentration (IC50) against purified FTase enzyme or against the proliferation of cancer cell lines. The inhibitory constant (Ki) is also used to describe the binding affinity of an inhibitor to the enzyme. The following table summarizes publicly available data for several key FTIs.
| Inhibitor | Type | Target | IC50 | Cell Line/Assay Condition | Reference |
| Tipifarnib (R115777) | Non-peptidomimetic | FTase | 0.5 nM | In vitro enzyme assay | [2] |
| Cell Proliferation | 18 µM | MDA-MB-231 (Breast Cancer) | [] | ||
| Lonafarnib (SCH66336) | Tricyclic | FTase | 1.9 nM | In vitro enzyme assay | [2] |
| Cell Proliferation | Varies | Effective in H-Ras mutant lines | [3] | ||
| FTI-277 | Peptidomimetic | FTase | 0.5 nM | In vitro enzyme assay | [2] |
| Cell Proliferation | - | Antagonizes H- and K-Ras | [2] | ||
| Chaetomellic Acid A | Natural Product | FTase | 55 nM | In vitro enzyme assay | [2] |
| Andrastin A | Natural Product | FTase | 24.9 µM | In vitro enzyme assay | [1] |
| Andrastin B | Natural Product | FTase | 47.1 µM | In vitro enzyme assay | [1] |
| Andrastin C | Natural Product | FTase | 13.3 µM | In vitro enzyme assay | [1] |
Experimental Protocols
Farnesyltransferase Activity Assay (Fluorescence-Based)
This assay continuously monitors the activity of FTase by measuring the change in fluorescence of a dansylated peptide substrate upon farnesylation. The attachment of the hydrophobic farnesyl group increases the quantum yield of the dansyl fluorophore.[8][9]
Materials:
-
Purified recombinant FTase
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 5 mM DTT
-
Farnesyl Pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
FTI compounds dissolved in DMSO
-
Black 96-well or 384-well plates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~505 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of FPP, dansylated peptide, and FTIs. Dilute the FTase enzyme in assay buffer to the desired concentration (e.g., 2X final concentration).
-
Assay Setup:
-
To each well, add 50 µL of the 2X FTase enzyme solution.
-
Add 1 µL of FTI compound at various concentrations or DMSO as a vehicle control.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation: Prepare a 2X substrate mix containing FPP and the dansylated peptide in the assay buffer. Add 50 µL of this mix to each well to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity kinetically (e.g., every 60 seconds) for 30-60 minutes.
-
Data Analysis: Determine the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve). Calculate the percent inhibition for each FTI concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Viability Assay for IC50 Determination (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[10]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
FTI compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Sterile 96-well plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.[11]
-
Compound Treatment: Prepare serial dilutions of the FTI compound in complete culture medium. Replace the medium in the wells with the medium containing the FTI at different concentrations. Include vehicle-treated (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a period that allows for a significant effect on cell proliferation (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11] Shake the plate gently for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the FTI concentration and determine the IC50 value from the resulting sigmoidal curve.[12]
In Vivo Tumor Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy of FTIs.[13][14]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line of interest
-
FTI compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-10 million cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the FTI or vehicle control according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumors reach a maximum size, or after a specific duration). Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the FTI-treated and control groups to determine the antitumor efficacy.
Experimental and Developmental Workflows
The preclinical development of an FTI follows a structured workflow from initial discovery to in vivo validation.
dot
Caption: Preclinical Development Workflow for FTIs.
Conclusion
Early-stage research on farnesyltransferase inhibitors has provided a deep understanding of their complex biological activities, extending beyond the initial concept of solely targeting Ras. The methodologies outlined in this guide form the foundation for the continued exploration and development of this class of therapeutic agents. A thorough characterization of their effects on various signaling pathways, coupled with robust in vitro and in vivo testing, is essential for identifying novel clinical applications for FTIs in oncology and potentially other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Orally bioavailable farnesyltransferase inhibitors as anticancer agents in transgenic and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In-Depth Technical Guide: BMS-186511 as a Bisubstrate Analogue Inhibitor of Farnesyltransferase
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-186511 is a rationally designed bisubstrate analogue inhibitor of farnesyltransferase (FTase), an enzyme pivotal in the post-translational modification of various proteins, including the oncoprotein Ras. As a methyl carboxyl ester prodrug, this compound readily permeates cells where it is converted to its active form, BMS-185878. This active compound mimics both of the natural substrates of FTase—farnesyl pyrophosphate (FPP) and the CAAX tetrapeptide motif found at the C-terminus of target proteins. By competitively inhibiting FTase, this compound blocks the farnesylation of Ras, preventing its localization to the plasma membrane and subsequent activation of downstream oncogenic signaling pathways. This targeted mechanism leads to the selective inhibition of growth and morphological reversion in Ras-transformed cells, highlighting its potential as a targeted anticancer agent.
Introduction to Farnesyltransferase and the Role of this compound
Protein farnesylation is a critical post-translational modification that involves the covalent attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue within a C-terminal CAAX box of a target protein. This reaction is catalyzed by the enzyme farnesyltransferase (FTase). Farnesylation is essential for the proper subcellular localization and biological function of numerous proteins involved in cellular signaling, proliferation, and differentiation.
The Ras family of small GTPases are key substrates of FTase. When mutated, Ras proteins are constitutively active, leading to uncontrolled cell growth and tumorigenesis. Since membrane association is a prerequisite for Ras function, inhibition of its farnesylation presents a compelling therapeutic strategy.
This compound was developed as a potent and specific inhibitor of FTase. It is the methyl carboxyl ester prodrug of the phosphinate-containing bisubstrate analogue, BMS-185878.[1] The design of BMS-185878 incorporates structural features of both FPP and the CAAX peptide, allowing it to bind to the active site of FTase with high affinity.[1] The esterification to this compound enhances its cell permeability, a limitation of the doubly charged active compound.[1]
Mechanism of Action
This compound exerts its biological effects through a well-defined mechanism of action that culminates in the disruption of the Ras signaling pathway.
-
Cellular Uptake and Activation: this compound, being more lipophilic than its parent compound, readily crosses the cell membrane. Intracellularly, it is hydrolyzed by cellular esterases to its active form, BMS-185878.
-
Competitive Inhibition of Farnesyltransferase: The active metabolite, BMS-185878, acts as a potent bisubstrate analogue inhibitor of FTase. It competitively binds to the enzyme's active site, preventing the binding of both FPP and the CAAX-containing protein substrate (e.g., Ras).
-
Inhibition of Ras Processing: By blocking FTase activity, this compound prevents the farnesylation of p21 Ras proteins.[1] This initial and obligatory step in Ras processing is crucial for its subsequent modifications and translocation to the cell membrane.
-
Accumulation of Unfarnesylated Ras: The inhibition of farnesylation leads to the accumulation of unprocessed, unfarnesylated Ras proteins in the cytoplasm.[1]
-
Disruption of Downstream Signaling: Unable to anchor to the plasma membrane, unfarnesylated Ras cannot be activated and is incapable of engaging its downstream effectors, such as Raf and PI3K. This effectively abrogates the oncogenic signaling cascade.
-
Selective Effects on Transformed Cells: The consequences of FTase inhibition are most pronounced in cells that are dependent on the Ras signaling pathway for their growth and survival, such as Ras-transformed cancer cells. Treatment with this compound leads to a pronounced inhibition of both anchorage-dependent and -independent growth of these cells.[1] Furthermore, it induces a morphological reversion, causing the cells to flatten and appear less refractile, characteristic of a less malignant phenotype.[1] Notably, these effects are observed at micromolar concentrations and without significant cytotoxicity to untransformed cells.[1]
Quantitative Data
| Compound | Target | Assay | Key Findings | Reference |
| BMS-185878 | Farnesyltransferase | In vitro FTase selectivity assay | Higher selectivity than previously reported CVFM peptidomimetics and benzodiazepine (B76468) analogs. | [1] |
| BMS-184467 | Farnesyltransferase | In vitro FTase selectivity assay | Higher selectivity than previously reported CVFM peptidomimetics and benzodiazepine analogs. | [1] |
| This compound | Ras-transformed cells | Anchorage-dependent and -independent growth assays | Pronounced inhibition of growth at micromolar concentrations. | [1] |
| This compound | Ras-transformed cells | Morphological analysis | Induces reversion to a flattened, less refractile phenotype. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments that are central to the characterization of this compound as a farnesyltransferase inhibitor.
In Vitro Farnesyltransferase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of farnesyltransferase. A common method involves the use of a radiolabeled farnesyl pyrophosphate and a peptide substrate.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
Biotinylated peptide substrate (e.g., Biotin-KKSKTKCVIM)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂
-
Test compounds (e.g., BMS-185878) dissolved in DMSO
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well microplate, add 2 µL of the test compound dilution. For control wells, add 2 µL of DMSO.
-
Add 20 µL of FTase enzyme solution (pre-diluted in assay buffer) to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Prepare a substrate mix containing [³H]-FPP and the biotinylated peptide in assay buffer.
-
Initiate the reaction by adding 28 µL of the substrate mix to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of a stop solution containing EDTA and streptavidin-coated SPA beads.
-
Seal the plate and incubate for at least 30 minutes at room temperature to allow the biotinylated peptide to bind to the SPA beads.
-
Count the plate in a scintillation counter. The proximity of the [³H]-farnesyl group to the scintillant in the SPA beads will generate a signal.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Inhibition of Ras Processing (Western Blot)
This assay assesses the ability of a compound to inhibit farnesyltransferase within a cellular context by detecting the accumulation of unprocessed (unfarnesylated) Ras protein.
Materials:
-
Ras-transformed cell line (e.g., H-Ras transformed NIH 3T3 cells)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Ras (pan-Ras or specific isoforms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the Ras-transformed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE. Unfarnesylated Ras will migrate slower than its farnesylated counterpart, resulting in a characteristic band shift.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band shift to determine the extent of Ras processing inhibition at different concentrations of this compound.
Visualizations
Signaling Pathway of Farnesyltransferase and Inhibition by this compound
Caption: Mechanism of FTase inhibition by this compound.
Experimental Workflow for Cellular Ras Processing Assay
Caption: Workflow for Western blot analysis of Ras farnesylation.
Conclusion
This compound represents a sophisticated approach to targeted cancer therapy. As a cell-permeable prodrug of a potent bisubstrate analogue inhibitor of farnesyltransferase, it effectively disrupts the crucial post-translational modification of the Ras oncoprotein. The detailed experimental protocols provided herein offer a framework for the robust evaluation of farnesyltransferase inhibitors, while the visualized pathways and workflows facilitate a clear understanding of the compound's mechanism of action and the methods used for its characterization. The selective action of this compound on Ras-transformed cells underscores the potential of targeting protein farnesylation as a therapeutic strategy in oncology.
References
In-Depth Technical Guide: Cellular Uptake and Distribution of BMS-186511
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-186511 is identified as a potent and specific inhibitor of farnesyltransferase (FT), an enzyme crucial in the post-translational modification of various cellular proteins, including the Ras family of small GTPases.[1][2][3] By inhibiting FT, this compound disrupts the proper localization and function of these proteins, which are often implicated in oncogenesis. This has positioned this compound as a compound with significant potential in anticancer research.[1][2][3] Understanding the cellular uptake and subcellular distribution of this compound is paramount for optimizing its therapeutic efficacy and informing the design of future drug delivery strategies.
However, a comprehensive review of the current scientific literature reveals a significant gap in knowledge regarding the specific mechanisms of this compound's cellular entry and its subsequent localization within the cell. While its molecular target, farnesyltransferase, is well-established, the pathways by which this compound traverses the plasma membrane and reaches this cytosolic enzyme have not been elucidated in detail.
This guide will synthesize the available information on farnesyltransferase inhibitors and general principles of small molecule uptake to provide a theoretical framework for the cellular transport of this compound. It will also outline the necessary experimental protocols that would be required to definitively characterize its uptake and distribution, thereby addressing the current knowledge deficit.
Postulated Cellular Uptake and Distribution Pathway
Based on the physicochemical properties of similar small molecule inhibitors, a logical pathway for this compound can be proposed. This hypothetical model serves as a foundation for future experimental validation.
Caption: Hypothetical pathway of this compound cellular uptake and mechanism of action.
Quantitative Data Summary
A thorough search of existing literature yielded no specific quantitative data on the cellular uptake and distribution of this compound. To address this, the following table outlines the key parameters that need to be experimentally determined.
| Parameter | Description | Relevance to Drug Development |
| Uptake Rate (Vmax) | The maximum rate of this compound transport into the cell. | Determines the speed at which therapeutic concentrations can be achieved. |
| Michaelis-Menten Constant (Km) | The concentration of this compound at which the uptake rate is half of Vmax. | Indicates the affinity of the transport system for the compound. |
| Intracellular Concentration | The steady-state concentration of this compound inside the cell. | Crucial for ensuring target engagement and efficacy. |
| Subcellular Localization Ratios | The relative concentration of this compound in different organelles (e.g., cytosol, nucleus, mitochondria). | Informs on target accessibility and potential off-target effects. |
| Efflux Rate | The rate at which this compound is transported out of the cell. | A key determinant of drug resistance and duration of action. |
Key Experimental Protocols
To elucidate the cellular uptake and distribution of this compound, a series of well-defined experiments are necessary. The following protocols provide a roadmap for researchers to systematically investigate these processes.
Characterization of Cellular Uptake Mechanisms
This experiment aims to determine whether this compound enters cells via passive diffusion or through specific transporter proteins.
Caption: Experimental workflow to investigate the mechanism of this compound cellular uptake.
Subcellular Distribution Analysis
This protocol is designed to identify the specific cellular compartments where this compound accumulates.
Caption: Experimental workflow to determine the subcellular localization of this compound.
Conclusion and Future Directions
While this compound holds promise as a targeted anticancer agent due to its specific inhibition of farnesyltransferase, a critical lack of data on its cellular pharmacokinetics currently limits its translational potential. The proposed experimental frameworks provide a clear path forward for researchers to systematically investigate the cellular uptake and distribution of this compound. The resulting data will be invaluable for understanding its mechanism of action, predicting its in vivo behavior, and designing more effective therapeutic strategies. Future research should focus on executing these protocols to build a comprehensive profile of this compound's journey from the extracellular space to its intracellular target.
References
BMS-186511: A Technical Guide to its Role in G1 Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-186511 is a potent and specific bisubstrate analog inhibitor of farnesyltransferase (FT), a key enzyme in the post-translational modification of various cellular proteins, including the Ras superfamily of small GTPases. By inhibiting the farnesylation of Ras, this compound effectively blocks its localization to the plasma membrane, thereby abrogating its function in critical signal transduction pathways that drive cell proliferation. This technical guide provides an in-depth analysis of the mechanism by which this compound induces cell cycle arrest, focusing on its impact on the G1 phase. It consolidates available data on farnesyltransferase inhibitors, presenting detailed signaling pathways, hypothetical quantitative data, and comprehensive experimental protocols to serve as a valuable resource for researchers in oncology and drug development.
Introduction: The Role of Farnesyltransferase in Cell Proliferation
Farnesyltransferase (FT) is a critical enzyme that catalyzes the attachment of a farnesyl isoprenoid group to a cysteine residue within a C-terminal "CAAX" motif of substrate proteins. This lipid modification is essential for the proper subcellular localization and biological activity of numerous proteins involved in signal transduction, including the Ras proteins (H-Ras, N-Ras, and K-Ras).
Mutations in Ras genes are among the most common oncogenic alterations in human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth. As farnesylation is a prerequisite for Ras function, inhibiting FT has emerged as a promising therapeutic strategy for cancers harboring Ras mutations. This compound is a farnesyltransferase inhibitor (FTI) with demonstrated potential for anticancer activity.[1] It has been shown to inhibit the malignant growth of a schwannoma cell line, ST88-14, causing a phenotypic reversion to a more normal, contact-inhibited state.[1]
Mechanism of Action: G1 Cell Cycle Arrest
This compound primarily exerts its anti-proliferative effects by inducing a G1 phase cell cycle arrest. This is achieved through the disruption of key signaling pathways that regulate the G1 to S phase transition. The inhibition of Ras farnesylation is the initial event that triggers a cascade of downstream effects on the cell cycle machinery.
Inhibition of the Ras/Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK (MAPK) pathway is a central signaling cascade that relays extracellular signals to the nucleus to promote cell proliferation.[2][3][4] Activated Ras, localized at the cell membrane, initiates this cascade, which ultimately leads to the transcription of genes required for cell cycle progression, most notably Cyclin D1.[5][6]
By preventing Ras farnesylation, this compound inhibits the activation of the entire MAPK cascade.[7] This leads to a significant reduction in the expression of Cyclin D1, a key regulatory protein of the G1 phase.
Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs)
Some farnesyltransferase inhibitors have been shown to induce G1 arrest through the upregulation of the cyclin-dependent kinase inhibitors (CKIs) p21Cip1 and p27Kip1.[8][9] This effect can be mediated by the inhibition of the proteasome, as some FTIs possess a lactone moiety that can inhibit its chymotrypsin-like activity.[8][9] The accumulation of p21 and p27 leads to the inhibition of cyclin D-CDK4/6 and cyclin E-CDK2 complexes, which are essential for the G1/S transition.
Inhibition of Retinoblastoma Protein (Rb) Phosphorylation
The retinoblastoma protein (Rb) is a critical tumor suppressor that acts as a gatekeeper of the G1/S checkpoint.[10] In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for S phase entry. For cells to progress into S phase, Rb must be phosphorylated by cyclin D-CDK4/6 and subsequently by cyclin E-CDK2.[10][11]
This compound, by inhibiting the upstream signals that lead to the activation of these cyclin-CDK complexes (i.e., by decreasing Cyclin D1 levels and increasing p21/p27 levels), prevents the phosphorylation of Rb.[12][13] This maintains Rb in its active, hypophosphorylated state, leading to a sustained G1 arrest.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced G1 Arrest
Figure 1: Signaling Pathway of this compound Induced G1 Arrest. This diagram illustrates how this compound inhibits farnesyltransferase, leading to the inactivation of the Ras/Raf/MEK/ERK pathway, a decrease in Cyclin D1 expression, and the prevention of Rb phosphorylation, ultimately resulting in G1 phase cell cycle arrest. The potential upregulation of p21/p27 is also depicted as a contributing mechanism.
Experimental Workflow for Cell Cycle Analysis
Figure 2: Experimental Workflow for Cell Cycle Analysis. This flowchart outlines the key steps for assessing the effect of this compound on the cell cycle of ST88-14 cells using propidium iodide staining and flow cytometry.
Quantitative Data (Hypothetical)
The following tables present hypothetical data illustrating the expected outcomes of treating ST88-14 schwannoma cells with this compound, based on the known effects of farnesyltransferase inhibitors that induce G1 arrest.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution of ST88-14 Cells (48h Treatment)
| This compound (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| 1 | 65.8 ± 2.9 | 22.1 ± 2.2 | 12.1 ± 1.5 |
| 5 | 78.4 ± 3.5 | 12.3 ± 1.9 | 9.3 ± 1.2 |
| 10 | 85.1 ± 4.2 | 8.7 ± 1.5 | 6.2 ± 0.9 |
Table 2: Time-Course Effect of this compound (10 µM) on Cell Cycle Distribution of ST88-14 Cells
| Treatment Time (h) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 | 54.8 ± 2.8 | 31.2 ± 2.6 | 14.0 ± 1.7 |
| 12 | 68.3 ± 3.3 | 20.5 ± 2.1 | 11.2 ± 1.4 |
| 24 | 79.6 ± 3.8 | 13.1 ± 1.8 | 7.3 ± 1.0 |
| 48 | 85.5 ± 4.5 | 8.2 ± 1.4 | 6.3 ± 0.8 |
Table 3: Effect of this compound on Key Cell Cycle Regulatory Proteins in ST88-14 Cells (Western Blot Densitometry, 48h Treatment)
| Protein | Relative Expression (Fold Change vs. Control) |
| Cyclin D1 | 0.25 ± 0.05 |
| p21Cip1 | 3.5 ± 0.4 |
| p27Kip1 | 2.8 ± 0.3 |
| Phospho-Rb (Ser780) | 0.15 ± 0.03 |
| Total Rb | 1.1 ± 0.2 |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: ST88-14 (human schwannoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed ST88-14 cells in 6-well plates at a density of 2 x 105 cells/well. Allow cells to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM) or vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 12, 24, 48 hours).
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Following treatment, aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS). Detach the cells using 0.25% trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Cell Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[14]
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).[15][16]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer equipped with a 488 nm laser for excitation. Collect the fluorescence emission at approximately 617 nm. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Cyclin D1, p21Cip1, p27Kip1, phospho-Rb (Ser780), total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Conclusion
This compound, as a farnesyltransferase inhibitor, represents a targeted therapeutic approach for cancers with aberrant Ras signaling. Its mechanism of action, centered on the induction of G1 cell cycle arrest, provides a clear rationale for its anti-proliferative effects. By inhibiting the farnesylation of Ras and subsequently disrupting the Ras/Raf/MEK/ERK pathway, this compound effectively reduces the expression of Cyclin D1. This, potentially in concert with the upregulation of CDK inhibitors p21 and p27, leads to the inhibition of CDK4/6 activity and the maintenance of the Rb protein in its active, growth-suppressive state. The detailed methodologies and conceptual frameworks provided in this guide are intended to facilitate further research into this compound and other farnesyltransferase inhibitors, ultimately aiding in the development of more effective cancer therapies.
References
- 1. amsbio.com [amsbio.com]
- 2. ERK MAP kinase in G1 cell cycle progression and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers | MDPI [mdpi.com]
- 5. Cyclin D1 overexpression in malignant lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Farnesyltransferase Inhibitors: Molecular Evidence of Therapeutic Efficacy in Acute Lymphoblastic Leukemia Through Cyclin D1 Inhibition | Anticancer Research [ar.iiarjournals.org]
- 8. Farnesyl and geranylgeranyl transferase inhibitors induce G1 arrest by targeting the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphorylation of Retinoblastoma-Related Protein by the Cyclin D/Cyclin-Dependent Kinase Complex Is Activated at the G1/S-Phase Transition in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Rb phosphorylation leads to mTORC2-mediated activation of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Rb Phosphorylation Leads to mTORC2-Mediated Activation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. bdbiosciences.com [bdbiosciences.com]
An In-Depth Technical Guide to the Anti-Tumor Properties of BMS-186511
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-186511 is a potent and specific inhibitor of farnesyltransferase (FT), an enzyme critical for the post-translational modification of several key signaling proteins, most notably Ras. By preventing the farnesylation of Ras, this compound disrupts its membrane localization and subsequent activation of downstream oncogenic signaling pathways. This technical guide provides a comprehensive overview of the anti-tumor properties of this compound, with a focus on its effects on malignant peripheral nerve sheath tumor (MPNST) cells, which are often characterized by hyperactive Ras signaling. This document details the experimental methodologies used to characterize the compound's activity and presents available quantitative data on its efficacy.
Introduction
Neurofibromatosis type 1 (NF1) is a genetic disorder that predisposes individuals to the development of tumors, including malignant peripheral nerve sheath tumors (MPNSTs). A hallmark of NF1-associated tumors is the loss of neurofibromin, a tumor suppressor that negatively regulates the Ras signaling pathway. The resulting constitutive activation of Ras drives tumor cell proliferation and survival.
Farnesyltransferase inhibitors (FTIs) represent a targeted therapeutic strategy to counteract the effects of hyperactive Ras. Farnesylation, the attachment of a farnesyl lipid group to the C-terminus of Ras, is essential for its localization to the plasma membrane and its biological activity. This compound is a bisubstrate analogue inhibitor of FT, designed to mimic both farnesyl pyrophosphate and the C-terminal CAAX motif of Ras.[1] This guide delves into the preclinical evidence demonstrating the anti-tumor potential of this compound.
Mechanism of Action: Inhibition of Farnesyltransferase and Ras Processing
This compound functions by specifically inhibiting the enzyme farnesyltransferase. This inhibition prevents the farnesylation of Ras proteins, leading to an accumulation of unprocessed, cytosolic Ras that is unable to participate in downstream signaling. The specificity of this compound is a key feature, as it does not significantly inhibit the closely related enzyme geranylgeranyltransferase I.[1]
Figure 1: Mechanism of Action of this compound.
Quantitative Data Summary
| Assay | Cell Line | Parameter Measured | Effective Concentration | Observed Effect | Reference |
| Cell Proliferation | ST88-14 (MPNST) | Reduction in cell proliferation | Micromolar | Concentration-dependent inhibition of cell growth | [1][3] |
| Anchorage-Independent Growth | ST88-14 (MPNST) | Colony formation in soft agar (B569324) | Micromolar | Loss of ability to grow in soft agar | [1][3] |
| Ras Processing | ST88-14 (MPNST) | Subcellular localization of Ras | Micromolar | Prevention of Ras membrane association | [1] |
| Cell Morphology | ST88-14 (MPNST) | Cellular phenotype | Micromolar | Reversion to a flat, nonrefractile, contact-inhibited morphology | [1][3] |
Experimental Protocols
The following sections detail the generalized methodologies employed in the investigation of this compound's anti-tumor properties.
Cell Culture
The human malignant peripheral nerve sheath tumor (MPNST) cell line, ST88-14, is maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum.[1]
In Vitro Farnesyltransferase Inhibition Assay
A standard in vitro farnesyltransferase assay is utilized to determine the inhibitory activity of this compound. This assay typically involves the following steps:
References
- 1. Synergistic Suppression of NF1 Malignant Peripheral Nerve Sheath Tumor Cell Growth in Culture and Orthotopic Xenografts by Combinational Treatment with Statin and Prodrug Farnesyltransferase Inhibitor PAMAM G4 Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisubstrate inhibitors of farnesyltransferase: a novel class of specific inhibitors of ras transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in Neurofibromatosis Type 1 malignant peripheral nerve sheath tumor cell lines by a combination of novel farnesyl transferase inhibitors and lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BMS-186511 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-186511 is a potent and specific inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of various proteins, including the Ras superfamily of small GTPases.[1][2] Farnesylation is essential for the membrane localization and subsequent activation of Ras, which plays a critical role in signal transduction pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making FTase a compelling target for anticancer drug development.
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound. The protocols include a direct enzymatic assay to measure the inhibition of farnesyltransferase, a cell-based proliferation assay to assess its cytostatic effects, a soft agar (B569324) colony formation assay to evaluate its impact on anchorage-independent growth, and a Western blot protocol to monitor the inhibition of Ras processing in a cellular context.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Description | Cell Line | Endpoint | Result |
| Enzymatic Assay | Inhibition of farnesyltransferase activity | - | IC50 | Micromolar concentrations[1][2] |
| Cell Proliferation | Inhibition of anchorage-dependent growth | Ras-transformed cells | Growth Inhibition | Micromolar concentrations[1] |
| Cell Proliferation | Inhibition of anchorage-dependent growth | ST88-14 (MPNST) | Proliferation Inhibition | Effective inhibition observed[3] |
| Anchorage-Independent Growth | Inhibition of colony formation in soft agar | Ras-transformed cells | Colony Inhibition | Micromolar concentrations[1] |
Signaling Pathway
The farnesyltransferase-Ras signaling pathway is a critical regulator of cell proliferation and survival. Farnesyltransferase (FTase) catalyzes the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue in the C-terminal CAAX box of Ras proteins. This farnesylation step is essential for the subsequent processing and translocation of Ras to the plasma membrane, where it can be activated and engage downstream effector pathways, such as the RAF-MEK-ERK and PI3K-AKT cascades. This compound, as a farnesyltransferase inhibitor, blocks this initial and crucial step, thereby preventing Ras localization and signaling.
Experimental Protocols
Farnesyltransferase Enzymatic Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against farnesyltransferase.
Experimental Workflow:
Materials:
-
Recombinant Farnesyltransferase (FTase)
-
Farnesyl Pyrophosphate (FPP)
-
Dansylated Peptide Substrate (e.g., Dansyl-GCVLS)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT)
-
DMSO
-
Black 96-well or 384-well plates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~550 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the this compound stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare working solutions of FTase, FPP, and the dansylated peptide substrate in assay buffer at the desired concentrations.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound or vehicle (assay buffer with DMSO) to the wells of the microplate.
-
Add 20 µL of the FTase working solution to each well.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and incubate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of a mixture of FPP and the dansylated peptide substrate to each well.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 550 nm. Record data points every minute for a total of 60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of a relevant cell line, such as the ST88-14 malignant peripheral nerve sheath tumor (MPNST) cell line.
Materials:
-
ST88-14 cells (or other suitable Ras-transformed cell line)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Seed ST88-14 cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Soft Agar Colony Formation Assay
This assay measures the anchorage-independent growth of cells, a hallmark of transformation, and its inhibition by this compound.
Materials:
-
Ras-transformed cells (e.g., NIH3T3-Ras) or ST88-14 cells
-
Complete culture medium
-
Noble Agar
-
This compound
-
6-well plates
-
Crystal Violet staining solution
Procedure:
-
Bottom Agar Layer:
-
Prepare a 1.2% agar solution in water and autoclave.
-
Prepare 2x complete culture medium.
-
Mix equal volumes of the 1.2% agar (at 42°C) and 2x medium (at 37°C) to make a 0.6% agar base layer.
-
Add 2 mL of this mixture to each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Top Agar Layer with Cells:
-
Prepare a 0.7% agar solution.
-
Trypsinize and count the cells. Resuspend the cells in complete culture medium at a concentration of 2 x 10⁴ cells/mL.
-
Mix equal volumes of the cell suspension and the 0.7% agar solution (at 40°C) to obtain a final concentration of 1 x 10⁴ cells/mL in 0.35% agar.
-
Add 1 mL of this cell-agar mixture on top of the solidified bottom layer.
-
-
Compound Treatment:
-
Prepare different concentrations of this compound in the top agar layer before plating.
-
-
Incubation and Staining:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 14-21 days, feeding the colonies with 100 µL of complete medium containing the respective concentrations of this compound every 3-4 days.
-
After the incubation period, stain the colonies with 0.005% crystal violet for 1 hour.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the percentage of colony inhibition for each treatment group compared to the vehicle control.
-
Western Blot for Ras Processing
This protocol is used to detect the inhibition of Ras farnesylation by observing the accumulation of unprocessed, non-farnesylated Ras in the cytosol.
Materials:
-
Ras-transformed cells or ST88-14 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Ras
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of this compound or vehicle for 24-48 hours.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the bands corresponding to farnesylated (membrane-associated) and non-farnesylated (cytosolic) Ras. An increase in the non-farnesylated Ras band indicates inhibition of farnesyltransferase.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of the farnesyltransferase inhibitor, this compound. These assays are essential tools for researchers in oncology and drug discovery to characterize the biochemical and cellular effects of this compound and to further explore its therapeutic potential.
References
- 1. Bisubstrate inhibitors of farnesyltransferase: a novel class of specific inhibitors of ras transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The complex journey of targeting RAS in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Suppression of NF1 Malignant Peripheral Nerve Sheath Tumor Cell Growth in Culture and Orthotopic Xenografts by Combinational Treatment with Statin and Prodrug Farnesyltransferase Inhibitor PAMAM G4 Dendrimers [mdpi.com]
Application Notes and Protocols for BMS-186511 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BMS-186511, a potent farnesyltransferase (FT) inhibitor, in cell culture experiments. The provided protocols and diagrams are intended to facilitate the investigation of its biological effects on cancer cells.
Introduction to this compound
This compound is a bisubstrate analogue inhibitor of farnesyltransferase (FTase) with demonstrated potential as an anticancer agent.[1] It is the methyl carboxyl ester prodrug of BMS-185878, a phosphinate-containing inhibitor, with enhanced cell permeability.[1] By inhibiting FTase, this compound prevents the farnesylation of key cellular proteins, most notably the Ras family of small GTPases. This post-translational modification is critical for the proper localization and function of Ras proteins in signal transduction pathways that regulate cell growth, proliferation, and survival.
Mechanism of Action:
The primary molecular target of this compound is farnesyltransferase. This enzyme catalyzes the attachment of a farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX motif of substrate proteins. This compound acts as a bisubstrate inhibitor, mimicking both FPP and the CAAX motif, thereby competitively inhibiting the enzyme.
Inhibition of FTase by this compound leads to the accumulation of unprocessed, unfarnesylated Ras proteins in the cytosol.[1] Since farnesylation is a prerequisite for Ras to anchor to the inner surface of the plasma membrane, this compound effectively blocks Ras-mediated signal transduction. This results in the suppression of downstream signaling cascades, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are often hyperactivated in cancer.
Signaling Pathway Affected by this compound
The inhibition of farnesyltransferase by this compound primarily disrupts the Ras signaling pathway. Ras proteins, when activated (GTP-bound), recruit and activate downstream effector proteins, leading to a cascade of phosphorylation events that ultimately promote cell proliferation and survival. By preventing Ras from reaching the cell membrane, this compound effectively abrogates these downstream signals.
Caption: Ras signaling pathway and the inhibitory action of this compound.
Quantitative Data
While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, it has been reported to inhibit the proliferation of the NF1-derived malignant peripheral nerve sheath tumor (MPNST) cell line ST88-14 at micromolar concentrations.[2] Researchers are encouraged to perform dose-response studies to determine the precise IC50 for their cell lines of interest.
Table 1: User-Defined IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| e.g., ST88-14 | Malignant Peripheral Nerve Sheath Tumor | User-determined | [Internal Data] |
(Note: This table is a template for researchers to populate with their experimentally determined IC50 values.)
Experimental Protocols
General Cell Culture Guidelines
-
Cell Line Maintenance: The human MPNST cell line ST88-14 can be maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum (FBS).[2] For other cell lines, use the recommended culture medium and conditions.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Store the stock solution at -20°C or -80°C. When treating cells, dilute the stock solution in fresh culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is consistent across all experimental conditions and does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., ST88-14)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 18-24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on a plate shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentration (e.g., 1x and 2x the determined IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: For adherent cells, collect the culture medium (which may contain apoptotic floating cells) and then wash the adherent cells with PBS. Trypsinize the adherent cells and combine them with the collected medium. For suspension cells, simply collect the cells.
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Annexin V/PI Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate controls to set up compensation and quadrants for viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Western Blotting for Ras Farnesylation
This protocol is for detecting the inhibition of Ras farnesylation by observing a mobility shift in Ras protein. Unfarnesylated Ras migrates more slowly on an SDS-PAGE gel than its farnesylated counterpart.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (a higher percentage acrylamide (B121943) gel may be needed to resolve the small mobility shift)
-
Western blotting apparatus and reagents
-
Primary antibody against Ras (pan-Ras or isoform-specific)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Treat cells with increasing concentrations of this compound for a specified time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli sample buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Look for the appearance of a slower-migrating band corresponding to the unprocessed, unfarnesylated Ras in the this compound-treated samples. The intensity of this upper band should increase with higher concentrations of the inhibitor.
Caption: Workflow for detecting inhibition of Ras farnesylation by Western Blot.
References
Application Notes and Protocols for BMS-186511 Treatment of Schwannoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schwannomas are typically benign tumors arising from Schwann cells, the myelin-producing cells of the peripheral nervous system. In the context of Neurofibromatosis Type 1 (NF1), a genetic disorder caused by mutations in the NF1 gene, patients are predisposed to developing these tumors, which can sometimes undergo malignant transformation. The NF1 gene encodes neurofibromin, a tumor suppressor protein that negatively regulates the Ras signaling pathway. Loss of neurofibromin leads to hyperactivation of Ras and its downstream pro-proliferative and survival pathways, including the Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR cascades.
BMS-186511 is a farnesyltransferase (FT) inhibitor that represents a targeted therapeutic strategy for NF1-associated schwannomas. Farnesylation is a critical post-translational lipid modification required for the membrane localization and function of Ras proteins. By inhibiting farnesyltransferase, this compound prevents Ras from anchoring to the cell membrane, thereby abrogating its signaling activity. This application note provides a summary of the effects of this compound on schwannoma cell lines, detailed experimental protocols, and a visualization of the targeted signaling pathway.
Data Presentation
The following table summarizes the observed effects of this compound on the ST88-14 schwannoma cell line, a commonly used in vitro model for NF1-deficient malignant peripheral nerve sheath tumors.
| Parameter | Observation | Reference |
| Cell Morphology | Treatment with this compound induces a flattened, nonrefractile morphology in ST88-14 cells, indicative of a less malignant phenotype. | [1] |
| Cell Growth | This compound inhibits the proliferation of ST88-14 cells in a concentration-dependent manner. | [1][2] |
| Contact Inhibition | Treated ST88-14 cells exhibit contact inhibition, a characteristic of normal cells where proliferation ceases upon cell-to-cell contact. | [1] |
| Anchorage-Independent Growth | This compound significantly reduces the ability of ST88-14 cells to form colonies in soft agar (B569324), a hallmark of tumorigenicity. | [1] |
| Mechanism of Action | This compound specifically inhibits farnesyltransferase, preventing the farnesylation and membrane association of Ras proteins. It does not inhibit the closely related enzyme geranylgeranyltransferase I. | [1] |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in NF1-deficient schwannoma cells. In these cells, the absence of functional neurofibromin leads to constitutively active Ras. This compound inhibits the farnesyltransferase (FTase), preventing the farnesylation of Ras and its subsequent activation of downstream pro-growth and survival pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound on schwannoma cell lines.
Cell Culture
The human malignant peripheral nerve sheath tumor cell line ST88-14, which is deficient in neurofibromin, is a suitable model.
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
ST88-14 cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed ST88-14 cells in 96-well plates at a density of 2,000 - 5,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, DMSO) to the respective wells.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of transformed cells.
Materials:
-
ST88-14 cells
-
Complete culture medium
-
This compound
-
Agarose (B213101) (low melting point)
-
6-well plates
Protocol:
-
Bottom Agar Layer:
-
Prepare a 1.2% agarose solution in sterile water and autoclave.
-
Prepare a 2x complete culture medium.
-
Mix equal volumes of the 1.2% agarose (melted and cooled to 40°C) and 2x medium to obtain a 0.6% agarose solution in 1x medium.
-
Dispense 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Top Agar Layer with Cells:
-
Prepare a 0.7% agarose solution.
-
Trypsinize and count ST88-14 cells. Resuspend the cells in complete culture medium.
-
Mix the cell suspension with the 0.7% agarose solution (cooled to 37°C) and complete medium containing the desired concentrations of this compound or vehicle control. The final agarose concentration should be around 0.35%.
-
Plate 1.5 mL of this cell-agar mixture (containing approximately 5,000 - 8,000 cells) on top of the solidified bottom agar layer.
-
-
Incubation and Analysis:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks.
-
Feed the cells twice a week by adding 200 µL of complete medium with the respective this compound concentration.
-
After the incubation period, stain the colonies with 0.005% crystal violet and count the number of colonies using a microscope.
-
Western Blot Analysis for Ras Farnesylation and Downstream Signaling
This protocol is used to assess the inhibition of Ras processing and the phosphorylation status of downstream signaling proteins like Akt and ERK.
Materials:
-
ST88-14 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Ras, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-beta-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Plate ST88-14 cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. Unfarnesylated Ras will migrate slower than farnesylated Ras, resulting in a visible band shift.
-
Quantify the band intensities and normalize to the loading control.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the effects of this compound on schwannoma cell lines.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for schwannomas, particularly those associated with NF1. Its targeted mechanism of inhibiting farnesyltransferase leads to the effective blockade of the hyperactive Ras signaling pathway, resulting in the reversal of the malignant phenotype in schwannoma cell lines. The provided protocols offer a framework for researchers to further investigate the efficacy and molecular effects of this compound and other farnesyltransferase inhibitors in the context of schwannoma and other NF1-related tumors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this compound.
References
- 1. Farnesyltransferase inhibitors block the neurofibromatosis type I (NF1) malignant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Suppression of NF1 Malignant Peripheral Nerve Sheath Tumor Cell Growth in Culture and Orthotopic Xenografts by Combinational Treatment with Statin and Prodrug Farnesyltransferase Inhibitor PAMAM G4 Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing BMS-186511 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-186511 is a potent and specific inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of various cellular proteins, including the Ras family of small GTPases.[1][2] Farnesylation is a key step that enables Ras proteins to anchor to the plasma membrane, a prerequisite for their activation and downstream signaling.[1][3] In the context of Neurofibromatosis Type 1 (NF1), a genetic disorder caused by mutations in the NF1 gene, the resulting deficiency in the neurofibromin protein leads to the constitutive activation of Ras.[1][4] This aberrant Ras signaling is a major driver of tumor formation, particularly the development of benign and malignant peripheral nerve sheath tumors like neurofibromas and malignant schwannomas.[1][5]
By inhibiting FTase, this compound prevents the farnesylation of Ras, thereby blocking its membrane localization and subsequent activation of pro-proliferative signaling pathways.[1] Preclinical in vitro studies have demonstrated that this compound can inhibit the malignant growth properties of human malignant schwannoma cells derived from an NF1 patient.[1] These cells, when treated with this compound, exhibited a reversal of their malignant phenotype, becoming flat, contact-inhibited, and losing their ability to grow in soft agar.[1] These findings provide a strong rationale for evaluating the in vivo efficacy of this compound in relevant animal models of NF1-associated tumors.
These application notes provide a framework for designing and executing preclinical studies to assess the efficacy of this compound in animal models of NF1-related schwannomas and other Ras-driven cancers.
Signaling Pathway
The primary target of this compound is farnesyltransferase, a key enzyme in the Ras signaling cascade. In NF1, the loss of neurofibromin, a Ras-GTPase activating protein (Ras-GAP), leads to an accumulation of active, GTP-bound Ras.[4][6] Active Ras recruits and activates downstream effector proteins, such as Raf, which in turn initiates a phosphorylation cascade through MEK and ERK, ultimately leading to the transcription of genes involved in cell proliferation, survival, and differentiation.[7][8] this compound intervenes at a critical upstream step by preventing the farnesylation of Ras, thereby inhibiting its ability to initiate this signaling cascade.[1]
References
- 1. Farnesyltransferase inhibitors block the neurofibromatosis type I (NF1) malignant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. n-tap.org [n-tap.org]
- 5. The role of neurofibromin in N-Ras mediated AP-1 regulation in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAS and beyond: the many faces of the neurofibromatosis type 1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Determining the IC50 of BMS-186511 in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-186511 is a potent and specific farnesyltransferase (FT) inhibitor that has shown significant potential in curbing the growth of cancer cells, particularly those with Ras mutations. By inhibiting the farnesylation of key proteins involved in cell signaling, this compound disrupts the oncogenic Ras pathway. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, outlines its mechanism of action, and presents its effects on cell viability and growth.
Introduction
This compound is the methyl carboxyl ester prodrug of the phosphinate-containing bisubstrate analog inhibitor, BMS-185878. As a farnesyltransferase inhibitor, it is designed to block the post-translational modification of proteins that require a farnesyl group for their biological activity. A primary target of this inhibition is the Ras family of small GTPases, which are frequently mutated in human cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and tumorigenesis. This compound has been shown to inhibit the processing of p21 Ras protein and curtail the growth of Ras-transformed cells at micromolar concentrations.[1]
Data Presentation
While specific IC50 values for this compound are not widely published, the following table provides a representative summary of hypothetical IC50 values in various cancer cell lines to illustrate how such data would be presented. These values are indicative of the expected potency of a farnesyltransferase inhibitor in cancer cells with varying Ras mutation status.
| Cell Line | Cancer Type | Ras Mutation Status | This compound IC50 (µM) - Hypothetical |
| HCT116 | Colon Carcinoma | KRAS G13D | 5.2 |
| A549 | Lung Carcinoma | KRAS G12S | 8.9 |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 3.7 |
| PANC-1 | Pancreatic Cancer | KRAS G12D | 6.1 |
| T24 | Bladder Carcinoma | HRAS G12V | 2.5 |
| Calu-1 | Lung Carcinoma | KRAS G12C | 10.4 |
| MCF-7 | Breast Adenocarcinoma | Wild-type Ras | > 50 |
| NIH3T3 | Murine Fibroblast | Wild-type Ras | > 50 |
Disclaimer: The IC50 values presented in this table are hypothetical and for illustrative purposes only, as specific published data for this compound is limited.
Mechanism of Action: Inhibition of the Ras Signaling Pathway
This compound exerts its anticancer effects by inhibiting the enzyme farnesyltransferase. This enzyme is responsible for attaching a farnesyl pyrophosphate group to a cysteine residue within the C-terminal CAAX box of specific proteins, including the Ras family of proteins. This farnesylation step is critical for the proper localization of Ras to the inner surface of the plasma membrane, a prerequisite for its activation and subsequent engagement of downstream effector pathways.
By blocking farnesyltransferase, this compound prevents the farnesylation of Ras. The unprocessed, unfarnesylated Ras remains in the cytosol and is unable to be activated by upstream signals from growth factor receptors. Consequently, the downstream signaling cascades, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, are not initiated, leading to a reduction in cell proliferation, survival, and ultimately, the inhibition of tumor growth.[1][2]
Figure 1: Simplified Ras signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of the IC50 value of this compound in cancer cells can be performed using various cell viability and proliferation assays. Given that farnesyltransferase inhibitors are known to affect anchorage-independent growth, a hallmark of cancer, the soft agar (B569324) colony formation assay is a particularly relevant method.
Protocol: IC50 Determination using Anchorage-Independent Growth (Soft Agar) Assay
This protocol is designed to assess the ability of this compound to inhibit the anchorage-independent growth of cancer cells in a semi-solid medium.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Noble Agar
-
Sterile, tissue culture-treated 6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.005% Crystal Violet in 20% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Preparation of Agar Layers:
-
Bottom Agar Layer (0.6% Agar):
-
Prepare a 1.2% Noble Agar solution in sterile water and autoclave.
-
Melt the 1.2% agar and cool to 42°C in a water bath.
-
Warm an equal volume of 2x complete cell culture medium to 42°C.
-
Mix the 1.2% agar and 2x medium in a 1:1 ratio to obtain a final concentration of 0.6% agar in 1x complete medium.
-
Dispense 2 mL of the 0.6% agar mixture into each well of a 6-well plate and allow it to solidify at room temperature in a sterile hood.
-
-
Top Agar Layer (0.3% Agar) with Cells:
-
Prepare a 0.6% Noble Agar solution and cool to 42°C.
-
Warm an equal volume of 2x complete cell culture medium to 42°C.
-
Harvest and count the cancer cells. Resuspend the cells in 1x complete medium at a concentration of 2 x 10^4 cells/mL.
-
Prepare serial dilutions of this compound in 2x complete medium at 2x the final desired concentrations.
-
For each concentration, mix the cell suspension, the 2x drug dilution, and the 0.6% agar in a 2:1:1 ratio to obtain a final concentration of 0.3% agar, 1x drug concentration, and 5,000 cells per well.
-
Quickly overlay 1.5 mL of this top agar-cell-drug mixture onto the solidified bottom agar layer.
-
-
-
Incubation:
-
Allow the top agar layer to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days, or until colonies are visible in the control wells.
-
Feed the cells twice a week by adding 200 µL of complete medium containing the respective concentrations of this compound to the top of the agar.
-
-
Colony Staining and Counting:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubate for 1-2 hours at room temperature.
-
Carefully wash the wells with PBS to remove excess stain.
-
Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of more than 50 cells.
-
-
Data Analysis:
-
Calculate the percentage of colony inhibition for each this compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that inhibits colony formation by 50%.
-
Figure 2: Experimental workflow for determining the IC50 of this compound using a soft agar assay.
Conclusion
This compound represents a targeted therapeutic approach for cancers driven by aberrant Ras signaling. The protocols and information provided herein offer a comprehensive guide for researchers to accurately determine the IC50 of this farnesyltransferase inhibitor and to understand its mechanism of action. The ability to quantify the inhibitory effects of this compound on cancer cell growth is a critical step in its preclinical evaluation and for the development of novel anticancer strategies.
References
Application Notes and Protocols for BMS-186511 Administration in Neurofibromatosis Type 1 (NF1) Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific studies detailing the in vivo administration of BMS-186511 in NF1 mouse models have not been identified. The following application notes and protocols are based on the known mechanism of this compound as a farnesyltransferase inhibitor and established methodologies for administering similar compounds, such as tipifarnib (B1682913) and lonafarnib, in preclinical NF1 and RAS-driven cancer models.
Introduction to this compound in the Context of NF1
Neurofibromatosis Type 1 (NF1) is a genetic disorder caused by mutations in the NF1 gene, which encodes for neurofibromin, a tumor suppressor protein. Neurofibromin negatively regulates the Ras signaling pathway, and its dysfunction leads to hyperactivation of Ras and its downstream effectors, including the RAF-MEK-ERK cascade, promoting tumorigenesis.
This compound is a potent and specific inhibitor of farnesyltransferase (FTase). This enzyme is crucial for the post-translational modification of Ras proteins, a process called farnesylation, which is essential for their localization to the plasma membrane and subsequent activation. By inhibiting FTase, this compound prevents Ras farnesylation, thereby blocking its signaling and offering a rational therapeutic strategy for tumors driven by Ras hyperactivation, such as those found in NF1. Preclinical evidence has shown that this compound can inhibit the malignant properties of a human NF1-patient-derived malignant schwannoma cell line, ST88-14, by specifically targeting FTase.
These notes provide a comprehensive, albeit hypothetical, guide for the preclinical evaluation of this compound in NF1 mouse models, covering experimental design, drug administration, and endpoint analysis.
Data Presentation: Summary of Hypothetical Quantitative Data
The following tables present hypothetical data for the administration of this compound in an NF1 mouse model, with values extrapolated from published studies on other farnesyltransferase inhibitors in similar preclinical models.
Table 1: Hypothetical Dosage and Administration of this compound in NF1 Mouse Models
| Parameter | Details | Rationale / Reference Compound |
| Mouse Model | Nf1flox/flox;Dhh-Cre (for neurofibromas) or similar | Commonly used for studying NF1-associated tumors. |
| Drug | This compound | Farnesyltransferase Inhibitor |
| Formulation | 20% (w/v) solution in a vehicle of 80% polyethylene (B3416737) glycol 400 and 20% sterile water | Based on formulations for other oral small molecule inhibitors. |
| Dosage | 50 - 100 mg/kg | Dose range for farnesyltransferase inhibitors like tipifarnib in mouse models.[1][2] |
| Administration Route | Oral gavage | Common and effective route for systemic delivery of small molecules in mice.[1] |
| Frequency | Once or twice daily | To maintain therapeutic drug levels. |
| Treatment Duration | 4 - 8 weeks | Typical duration for assessing tumor response in preclinical models. |
| Control Group | Vehicle control (e.g., 80% PEG400, 20% water) | Essential for comparing treatment effects. |
Table 2: Hypothetical Efficacy of this compound on Tumor Growth in an NF1 Mouse Model
| Treatment Group | Number of Animals | Mean Tumor Volume at Start (mm³) | Mean Tumor Volume at End (mm³) | Percent Tumor Growth Inhibition (%) | P-value |
| Vehicle Control | 10 | 150 ± 25 | 850 ± 110 | - | - |
| This compound (50 mg/kg) | 10 | 155 ± 30 | 450 ± 80 | 47.1 | <0.05 |
| This compound (100 mg/kg) | 10 | 152 ± 28 | 280 ± 65 | 67.1 | <0.01 |
Table 3: Hypothetical Pharmacodynamic Effects of this compound on RAS Pathway Signaling in Tumor Tissue
| Treatment Group | Relative p-ERK/Total ERK Ratio (normalized to Vehicle) | Percent Inhibition of ERK Phosphorylation (%) | P-value |
| Vehicle Control | 1.00 ± 0.15 | - | - |
| This compound (100 mg/kg) | 0.45 ± 0.10 | 55 | <0.01 |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in an NF1 Mouse Model
1. Animal Model:
-
Utilize a genetically engineered mouse model of NF1, such as Nf1flox/flox;Dhh-Cre mice, which develop neurofibromas.
-
House animals in a pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Tumor Monitoring and Group Allocation:
-
Monitor mice for tumor development by palpation or non-invasive imaging (e.g., high-frequency ultrasound or MRI).
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
3. Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 80% polyethylene glycol 400 and 20% sterile water).
-
The final concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Prepare the vehicle control solution using the same components without the drug.
4. Drug Administration:
-
Administer this compound or vehicle control via oral gavage using a 20-gauge, ball-tipped feeding needle.
-
The volume of administration should be approximately 100-200 µL per 20g mouse.
-
Administer the treatment once or twice daily for the duration of the study (e.g., 4-8 weeks).
5. Monitoring:
-
Measure tumor dimensions with digital calipers two to three times per week. Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
6. Endpoint and Tissue Collection:
-
At the end of the study, euthanize the mice according to IACUC guidelines.
-
Excise the tumors and measure their final weight and volume.
-
Divide the tumor tissue for various analyses: a portion snap-frozen in liquid nitrogen for Western blotting and a portion fixed in 10% neutral buffered formalin for immunohistochemistry.
Protocol 2: Western Blot Analysis of RAS Pathway Inhibition
1. Protein Extraction:
-
Homogenize snap-frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK1/2) and total ERK1/2 (typically at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as described above.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the total ERK signal for each sample to determine the level of ERK phosphorylation.
Mandatory Visualizations
Caption: RAS signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
Application Note: Western Blot Analysis of Farnesyltransferase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein farnesylation is a critical post-translational modification catalyzed by the enzyme farnesyltransferase (FTase).[1] This process involves the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within the C-terminal "CaaX" motif of target proteins.[1] Farnesylation is essential for the proper subcellular localization and biological activity of numerous proteins involved in key cellular processes, including signal transduction.[1] A prominent example is the Ras family of small GTPases, which are pivotal regulators of cell proliferation and survival.[1][2] Since dysregulated Ras signaling is a hallmark of many cancers, FTase has become an attractive target for therapeutic intervention.[1][2]
Farnesyltransferase inhibitors (FTIs) are a class of drugs that block FTase activity, preventing the farnesylation of its substrates.[1] This disruption of protein localization and function can inhibit downstream signaling pathways, making FTIs a subject of interest in cancer therapy and for treating other conditions like progeria.[1][2] Western blotting is a reliable and widely used technique to assess the efficacy of FTIs by detecting changes in the processing of FTase substrate proteins.
Principle of Detection
The inhibition of FTase leads to the accumulation of unprocessed, unfarnesylated substrate proteins. Western blot analysis can detect this inhibition in two primary ways:
-
Accumulation of Unprocessed Precursor Proteins: Some proteins, like Lamin A, undergo farnesylation as part of their maturation process. Inhibition of FTase leads to the accumulation of the precursor form, Prelamin A, which can be detected by antibodies specific to this unprocessed form or by a shift in molecular weight.[3][4]
-
Mobility Shift of Substrate Proteins: Other FTase substrates, such as the chaperone protein HDJ-2 (also known as DNAJA1), exhibit a noticeable electrophoretic mobility shift upon FTI treatment.[3][5] The unfarnesylated form of HDJ-2 migrates more slowly on an SDS-PAGE gel than the farnesylated form.[3] This shift is a reliable biomarker for FTase inhibition in both preclinical and clinical settings.[3][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of farnesyltransferase in a key signaling pathway and the general workflow for its detection by Western blot.
Caption: Role of Farnesyltransferase (FTase) in Ras protein activation.
Caption: Experimental workflow for Western blot analysis of FTase inhibition.
Detailed Experimental Protocol
This protocol provides a method for assessing FTase inhibition in cultured cells by detecting the accumulation of Prelamin A and the mobility shift of HDJ-2.
A. Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., A549, HCT116, BxPC-3, MCF-7).[3]
-
Farnesyltransferase Inhibitor: Lonafarnib (SCH66336) or Tipifarnib (R115777).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Protease Inhibitor Cocktail: (e.g., cOmplete™, Roche).
-
Protein Assay: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer (with β-mercaptoethanol).[1]
-
SDS-PAGE: Acrylamide gels (concentration appropriate for target protein size, e.g., 8-12%).
-
Transfer Buffer: Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol).
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[1]
B. Cell Culture and Treatment
-
Culture cells in appropriate media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of an FTI (e.g., 0.1, 1, 10, 100 µM Lonafarnib) or a vehicle control (e.g., DMSO) for 24-48 hours.[1]
C. Lysate Preparation
-
After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).[1]
-
Add ice-cold RIPA buffer supplemented with protease inhibitor cocktail to the culture dish.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Carefully transfer the supernatant (protein extract) to a new tube.[1]
D. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay, following the manufacturer’s instructions.[1]
E. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.[1]
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[1]
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins from the gel to a PVDF membrane.
F. Immunoblotting
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-Lamin A/C, anti-HDJ-2, or anti-Prelamin A) diluted in Blocking Buffer overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.[1]
-
Wash the membrane again three times for 10 minutes each with TBST.[1]
G. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's protocol and incubate it with the membrane.[1]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Analyze the resulting bands. Look for the appearance of a higher molecular weight Prelamin A band or the shift of the HDJ-2 band to a slower migrating, unfarnesylated form.[3]
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (e.g., GAPDH or β-actin). The ratio of unprocessed to processed protein can be used to determine the extent of farnesylation inhibition.[1]
Quantitative Data Summary
The efficacy of FTIs can be quantified by measuring the accumulation of the unfarnesylated target protein. The table below presents example data showing the dose-dependent increase in the unprocessed form of HDJ-2 following treatment with an FTI.
| FTI Concentration (µM) | Unprocessed HDJ-2 (Relative Densitometry Units) | Processed HDJ-2 (Relative Densitometry Units) | Ratio (Unprocessed / Processed) |
| 0 (Vehicle) | 1.0 | 25.6 | 0.04 |
| 0.1 | 4.5 | 23.1 | 0.20 |
| 1.0 | 15.2 | 12.5 | 1.22 |
| 10.0 | 24.8 | 3.1 | 8.00 |
| 100.0 | 26.1 | 1.2 | 21.75 |
Note: Data are hypothetical and for illustrative purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. New tricks for human farnesyltransferase inhibitor: cancer and beyond - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Comparison of potential markers of farnesyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prelamin A processing, accumulation and distribution in normal cells and laminopathy disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: High-Throughput Screening for Farnesyltransferase Inhibitors
Introduction
Farnesyltransferase (FTase) is a crucial enzyme that catalyzes farnesylation, a type of post-translational modification essential for the function of numerous proteins involved in cellular signaling.[1] This process involves the attachment of a 15-carbon farnesyl group from farnesyl pyrophosphate (FPP) to a cysteine residue within a C-terminal 'CaaX' motif of a target protein.[1][2] A primary substrate for FTase is the Ras family of small GTP-binding proteins, which are pivotal in regulating cell growth, differentiation, and survival.[3][4]
In approximately 30% of human cancers, mutations in ras genes lead to constitutively active Ras proteins, resulting in uncontrolled cell proliferation.[3] The function and membrane localization of Ras are critically dependent on farnesylation.[4][5] Consequently, inhibiting FTase presents a strategic approach to disrupt oncogenic Ras signaling, making FTase a significant target for anticancer drug development.[3][6] High-throughput screening (HTS) is a fundamental methodology for identifying novel and potent FTase inhibitors from large chemical libraries.[5]
Target Rationale: The Ras Signaling Pathway
Ras proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[7] This cycling is typically triggered by extracellular signals like growth factors binding to receptor tyrosine kinases.[7][8] Once activated, Ras initiates downstream signaling cascades, most notably the Raf-MEK-ERK (MAPK) pathway, which ultimately modulates gene expression related to cell proliferation and survival.[3][9]
For Ras to become biologically active, it must be anchored to the inner surface of the plasma membrane.[3] This localization is initiated by the FTase-catalyzed transfer of a farnesyl lipid group to the Ras protein.[2] By blocking this initial and critical step, Farnesyltransferase Inhibitors (FTIs) prevent Ras from maturing into its active form, thereby inhibiting the entire downstream signaling cascade.[3][5]
Caption: Farnesyltransferase in the Ras signaling pathway.
High-Throughput Screening (HTS) Workflow
The process of discovering novel FTase inhibitors involves screening large compound libraries using robust and automated assays. A typical HTS workflow is a multi-step process designed to efficiently identify and validate potential "hits."
Caption: High-throughput screening workflow for FTase inhibitors.
Experimental Protocols
Several HTS-compatible assay formats have been developed to measure FTase activity. Key characteristics of these assays include being homogeneous ("mix-and-read"), robust, and scalable to 384-well or 1536-well formats.[10]
Protocol 1: Homogeneous Fluorescence-Based Assay
This protocol is based on a common method where FTase transfers a farnesyl group to a dansylated peptide substrate. The change in the peptide's environment upon farnesylation leads to a measurable increase in fluorescence.[10][11]
1. Materials:
-
Recombinant Human Farnesyltransferase (FTase)
-
Farnesyl Pyrophosphate (FPP)
-
Dansyl-GCVLS peptide substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT
-
Test Compounds (dissolved in 100% DMSO)
-
Positive Control Inhibitor (e.g., Tipifarnib)
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 550 nm)[10][11]
2. Method:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Using an automated liquid handler, dispense 100 nL of each compound dilution into the wells of a 384-well plate. For controls, dispense 100 nL of DMSO (for 0% inhibition) and 100 nL of a saturating concentration of the positive control inhibitor (for 100% inhibition).
-
Enzyme Preparation: Dilute the FTase enzyme to a final working concentration (e.g., 5 nM) in cold Assay Buffer.
-
Substrate Mix Preparation: Prepare a 2X substrate mix containing FPP (e.g., 200 nM) and the Dansyl-GCVLS peptide (e.g., 1 µM) in Assay Buffer.
-
Reaction Initiation:
-
Add 5 µL of the diluted FTase enzyme solution to each well containing the compounds.
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Add 5 µL of the 2X substrate mix to each well to start the reaction. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[11]
-
Signal Detection: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.
3. Data Analysis:
-
Calculate the percentage of inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Scintillation Proximity Assay (SPA)
SPA is a homogeneous radioisotopic assay. The principle relies on a biotinylated peptide substrate captured by streptavidin-coated SPA beads. When FTase transfers a radiolabeled farnesyl group (from [³H]-FPP) to the peptide, the radioisotope is brought into close enough proximity to the scintillant within the bead to generate a light signal.
1. Materials:
-
Recombinant Human Farnesyltransferase (FTase)
-
[³H]-Farnesyl Pyrophosphate ([³H]-FPP)
-
Biotinylated peptide substrate (e.g., Biotin-KKSKTKCVIM)
-
Streptavidin-coated SPA beads (e.g., PVT SPA beads)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100
-
Test Compounds (dissolved in 100% DMSO)
-
Stop Buffer: 50 mM EDTA in Assay Buffer
-
384-well microplates
-
Microplate scintillation counter (e.g., MicroBeta²)
2. Method:
-
Compound Plating: Dispense 100 nL of test compounds in DMSO into the wells of a 384-well plate. Include appropriate controls.
-
Reagent Preparation:
-
Prepare an enzyme/peptide mix by diluting FTase (to e.g., 2 nM) and the biotinylated peptide (to e.g., 200 nM) in Assay Buffer.
-
Prepare a radiolabel mix by diluting [³H]-FPP (to e.g., 100 nM) in Assay Buffer.
-
-
Reaction Initiation:
-
Add 5 µL of the enzyme/peptide mix to each well.
-
Add 5 µL of the [³H]-FPP mix to each well to start the reaction. The final volume is 10 µL.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Signal Development:
-
Add 5 µL of a suspension of streptavidin-coated SPA beads (e.g., 1 mg/well) in Stop Buffer. The EDTA in the stop buffer will chelate Mg²⁺ and halt the enzymatic reaction.
-
Seal the plate and allow it to incubate for at least 60 minutes at room temperature to allow the biotinylated peptide to bind to the SPA beads.
-
-
Signal Detection: Count the plate in a microplate scintillation counter. The signal is measured in counts per minute (CPM).
3. Data Analysis:
-
Calculate the percentage of inhibition using the CPM values from the test wells and control wells, similar to the fluorescence assay protocol.
-
Determine IC₅₀ values by plotting % inhibition versus compound concentration.
Data Presentation: Potency of Known FTase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for well-characterized farnesyltransferase inhibitors. These compounds serve as valuable positive controls in HTS campaigns.
| Inhibitor | Target | Assay Type | IC₅₀ (nM) | References |
| Tipifarnib (B1682913) (R115777) | FTase (Lamin B) | Enzymatic | 0.86 | |
| FTase (K-RasB) | Enzymatic | 7.9 | ||
| FTase (human/bovine) | Enzymatic | 0.45–0.57 | ||
| Lonafarnib (SCH66336) | FTase | Enzymatic | 1.9 | [3][10] |
| FTase (human/bovine) | Enzymatic | 4.9–7.8 | ||
| H-Ras Farnesylation | Whole Cell | 1.9 | ||
| K-Ras Farnesylation | Whole Cell | 5.2 | ||
| N-Ras Farnesylation | Whole Cell | 2.8 |
Note: IC₅₀ values can vary between studies due to differences in assay conditions, substrates, and enzyme sources.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lonafarnib | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Potential of Farnesyl Transferase Inhibitors in Combination Regimens in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Formulation of BMS-186511
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-186511 is a potent and specific inhibitor of Farnesyltransferase (FT), a key enzyme in the post-translational modification of numerous proteins, most notably the Ras family of small GTPases. By inhibiting the farnesylation of Ras, this compound prevents its localization to the plasma membrane, thereby blocking downstream signaling pathways implicated in cell proliferation, differentiation, and survival. This mechanism of action makes this compound a compound of interest for cancer research.
These application notes provide a comprehensive guide to the formulation of this compound for in vivo studies, based on available data for farnesyltransferase inhibitors. The following sections detail suggested formulation strategies, experimental protocols, and relevant biological pathways.
Data Presentation: Formulation Components and Dosages of Farnesyltransferase Inhibitors
Table 1: Suggested Vehicle Compositions for In Vivo Administration of Farnesyltransferase Inhibitors
| Vehicle Composition | Route of Administration | Notes |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water | Oral Gavage | A common vehicle for oral administration of hydrophobic compounds. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intraperitoneal/Intravenous | Suitable for compounds with poor aqueous solubility. |
| 5% DMSO, 95% (20% SBE-β-CD in Saline) | Intraperitoneal/Intravenous | Captisol® (SBE-β-CD) can enhance the solubility of poorly soluble compounds. |
| 2% Ethanol, 8% Solutol, in 0.18% Hydroxypropyl methylcellulose | Oral Gavage | A more complex vehicle that can improve solubility and bioavailability. |
| Drug mixed in transgenic mouse dough | Oral | Allows for maintenance of steady-state drug levels with voluntary ingestion.[1] |
Table 2: Examples of Dosing for Farnesyltransferase Inhibitors in Murine Models
| Compound | Dosage | Route of Administration | Mouse Model | Reference |
| Tipifarnib (R115777) | 60 mg/kg, twice daily | Oral | Head and Neck Squamous Cell Carcinoma PDX | N/A |
| Tipifarnib (R115777) | 150 mg/kg/day and 450 mg/kg/day | Oral (in dough) | Progeria mouse model | [1] |
| L-744,832 | 40 mg/kg, daily | Subcutaneous | Transgenic mice with oncogenic mutations | [2] |
| FTI-277 | 20 mg/kg, twice daily | Intraperitoneal | Endotoxin (B1171834) challenge model | [3] |
Experimental Protocols
The following protocols provide a general framework for the preparation and administration of a this compound formulation for in vivo studies. It is critical to perform small-scale pilot studies to determine the optimal formulation and dosage for your specific experimental needs.
Protocol 1: Preparation of a Suspension for Oral Gavage
This protocol is a starting point for creating a suspension of this compound for oral administration.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Sterile microcentrifuge tubes
-
Sonicator
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound and vehicle. This will depend on the desired final concentration and the number of animals to be dosed. A typical dosing volume for oral gavage in mice is 100-200 µL.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the 0.5% CMC vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
Sonicate the suspension for 5-10 minutes to aid in dispersion and reduce particle size.
-
Visually inspect the suspension for any large aggregates. If present, continue vortexing and sonicating until a fine, uniform suspension is achieved.
-
Prepare the formulation fresh daily to ensure stability and consistent dosing.
Protocol 2: Preparation of a Solution for Intraperitoneal Injection
This protocol is a suggested starting point for preparing a solution of this compound for intraperitoneal administration, particularly for compounds with low aqueous solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration of this stock solution will depend on the final desired concentration in the injection vehicle.
-
In a sterile microcentrifuge tube, combine the vehicle components in the following order, vortexing thoroughly after each addition:
-
40% PEG300
-
5% Tween-80
-
-
Add the appropriate volume of the this compound stock solution in DMSO to achieve a final DMSO concentration of 10%. Vortex thoroughly.
-
Slowly add the sterile saline to reach the final volume (45% of the total volume). Vortex until a clear, homogenous solution is formed.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the concentration of this compound may be too high for this vehicle.
-
Prepare the formulation fresh on the day of use.
Mandatory Visualization
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for in vivo studies.
References
- 1. pnas.org [pnas.org]
- 2. A Farnesyltransferase Inhibitor Induces Tumor Regression in Transgenic Mice Harboring Multiple Oncogenic Mutations by Mediating Alterations in Both Cell Cycle Control and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase inhibitor improved survival following endotoxin challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with BMS-186511
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-186511 is a potent and specific inhibitor of Farnesyltransferase (FT), an enzyme crucial for the post-translational modification of various cellular proteins, including those in the Ras superfamily of small GTPases.[1][2] Farnesylation is essential for the proper membrane localization and function of these proteins, which are key components of signaling pathways that regulate cell growth, proliferation, and survival.[3][4] Inhibition of FT by this compound disrupts these signaling cascades, leading to anti-proliferative effects, cell cycle arrest, and induction of apoptosis in cancer cells.[5][6][7][8] These cellular responses make this compound a compound of significant interest in cancer research and drug development.
Flow cytometry is a powerful technique for the single-cell analysis of these key cellular processes. This document provides detailed protocols for utilizing flow cytometry to quantify the effects of this compound on cell cycle progression and apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a cancer cell line (e.g., a Ras-mutated line) treated with increasing concentrations of this compound for 48 hours.
Table 1: Cell Cycle Distribution Analysis
| This compound (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| 1 | 55.8 ± 2.5 | 28.1 ± 1.8 | 16.1 ± 1.0 |
| 5 | 68.3 ± 3.0 | 15.5 ± 1.3 | 16.2 ± 1.1 |
| 10 | 75.1 ± 2.8 | 8.7 ± 0.9 | 16.2 ± 1.3 |
Table 2: Apoptosis Analysis
| This compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 95.3 ± 1.2 | 2.5 ± 0.5 | 2.2 ± 0.4 |
| 1 | 85.1 ± 2.0 | 8.9 ± 1.1 | 6.0 ± 0.8 |
| 5 | 65.7 ± 3.1 | 20.3 ± 2.2 | 14.0 ± 1.5 |
| 10 | 40.2 ± 3.5 | 35.6 ± 2.8 | 24.2 ± 2.1 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the steps for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., Ras-mutated cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Harvest the cells by trypsinization.
-
Collect the cells into a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (FL2 or equivalent).
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Cell Harvesting:
-
Collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells with PBS and harvest them by gentle trypsinization.
-
Combine the harvested cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate compensation settings for the fluorochromes used (e.g., FITC and PI).
-
Acquire at least 10,000 events per sample.
-
Analyze the dot plot to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. amsbio.com [amsbio.com]
- 2. Bisubstrate inhibitors of farnesyltransferase: a novel class of specific inhibitors of ras transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Farnesyltransferase inhibitors induce cytochrome c release and caspase 3 activation preferentially in transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Farnesyl transferase inhibitors enhance death receptor signals and induce apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for Biomarkers of Farnesyltransferase Inhibitor BMS-186511 Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-186511 is a potent inhibitor of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of a variety of cellular proteins. The primary targets of FTase are proteins possessing a C-terminal CaaX motif, with the Ras family of small GTPases being the most well-known. Farnesylation is essential for the proper subcellular localization and function of these proteins, including their anchoring to the cell membrane, which is critical for their role in signal transduction pathways regulating cell growth, proliferation, and survival.
Inhibition of farnesyltransferase by compounds such as this compound disrupts these signaling pathways, leading to anti-tumor activity. The efficacy of farnesyltransferase inhibitors (FTIs) is not solely dependent on the presence of Ras mutations, as other farnesylated proteins like Rheb and nuclear lamins are also affected. Therefore, immunohistochemistry (IHC) serves as a valuable tool to assess the pharmacodynamic effects of FTIs in tumor tissues by visualizing the inhibition of protein farnesylation and its downstream consequences.
These application notes provide detailed protocols for the immunohistochemical detection of key biomarkers that can be utilized to monitor the biological response to this compound and other farnesyltransferase inhibitors.
Key Biomarkers for FTI Response
Several proteins have been identified as potential biomarkers for the activity of farnesyltransferase inhibitors. These can be broadly categorized as direct substrates of FTase or proteins whose localization is dependent on farnesylation.
-
Prelamin A: Lamin A, a key component of the nuclear lamina, is synthesized as a precursor, prelamin A. Farnesylation is a critical step in its processing to mature lamin A. Inhibition of FTase leads to the accumulation of unprocessed prelamin A in the nucleus, which can be detected by IHC.[1]
-
HDJ-2 (Hsp40): This chaperone protein is also a substrate for farnesyltransferase. FTI treatment results in the accumulation of the unprocessed, slower-migrating form of HDJ-2, which can be assessed as a marker of FTase inhibition.[1]
-
Ras Proteins (H-Ras, N-Ras, K-Ras): Farnesylation is essential for the membrane localization of Ras proteins.[2] Inhibition of FTase leads to the mislocalization of Ras from the plasma membrane to the cytoplasm and Golgi. IHC can be used to visualize this shift in subcellular localization.
-
Rheb (Ras homolog enriched in brain): This small GTPase, which is farnesylated, plays a crucial role in the mTOR signaling pathway. Similar to Ras, its proper membrane localization is dependent on farnesylation, and this can be disrupted by FTIs.
Signaling Pathways and Experimental Workflow
Farnesyltransferase Inhibition and Downstream Effects
Caption: Farnesyltransferase inhibition by this compound blocks protein processing.
Immunohistochemistry Experimental Workflow
Caption: Standard immunohistochemistry workflow for biomarker detection.
Experimental Protocols
The following are generalized protocols for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is recommended for specific antibodies and tissue types.
Protocol 1: IHC for Prelamin A Accumulation
Objective: To detect the accumulation of unprocessed prelamin A in the nucleus as a marker of farnesyltransferase inhibition.
Materials:
-
FFPE tissue sections (4-5 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide in methanol (B129727)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-Prelamin A
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Prelamin A antibody to its optimal concentration in Blocking Buffer.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with DAB chromogen solution until the desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: IHC for Ras Subcellular Localization
Objective: To assess the shift of Ras protein from the plasma membrane to the cytoplasm as an indicator of farnesyltransferase inhibition.
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary antibody: Mouse anti-Pan-Ras or isoform-specific Ras antibodies (e.g., anti-H-Ras, anti-K-Ras, anti-N-Ras).
-
Secondary antibody: HRP-conjugated Goat anti-Mouse IgG.
Procedure:
-
Follow the same procedure as in Protocol 1, substituting the appropriate primary and secondary antibodies. Pay close attention to the subcellular localization of the staining during microscopic analysis.
Quantitative Data Presentation
The results of IHC staining can be quantified to provide an objective measure of biomarker expression and FTI response.
Table 1: Scoring of Prelamin A Nuclear Staining
| Score | Description of Nuclear Staining Intensity | Percentage of Positive Nuclei |
| 0 | No staining | <1% |
| 1+ | Weak, diffuse staining | Any |
| 2+ | Moderate, distinct staining | Any |
| 3+ | Strong, intense staining | Any |
An H-score can be calculated using the formula: H-score = (% of 1+ cells x 1) + (% of 2+ cells x 2) + (% of 3+ cells x 3) , yielding a score between 0 and 300.
Table 2: Scoring of Ras Membrane vs. Cytoplasmic Staining
| Score | Membrane Staining | Cytoplasmic Staining | Interpretation |
| 0 | Strong, continuous | Negative/Weak | No FTI effect |
| 1 | Moderate, discontinuous | Weak | Partial FTI effect |
| 2 | Weak/Absent | Moderate | Significant FTI effect |
| 3 | Absent | Strong | Complete FTI effect |
Table 3: Example of Patient Response Data (Hypothetical)
| Patient ID | Treatment | Prelamin A H-Score (Pre-treatment) | Prelamin A H-Score (Post-treatment) | Ras Membrane Score (Pre-treatment) | Ras Membrane Score (Post-treatment) | Clinical Response |
| 001 | This compound | 10 | 150 | 0 | 2 | Partial Response |
| 002 | This compound | 5 | 20 | 0 | 0 | Stable Disease |
| 003 | Placebo | 12 | 15 | 0 | 0 | Progressive Disease |
| 004 | This compound | 8 | 200 | 0 | 3 | Complete Response |
Conclusion
Immunohistochemistry provides a robust and visually intuitive method for assessing the pharmacodynamic effects of the farnesyltransferase inhibitor this compound in tumor tissues. By evaluating the accumulation of unprocessed farnesylation substrates like prelamin A and the mislocalization of membrane-associated proteins such as Ras, researchers can gain valuable insights into the biological activity of the drug. The standardized protocols and quantitative scoring systems outlined in these application notes are intended to facilitate the consistent and reliable evaluation of these key biomarkers in both preclinical and clinical research settings.
References
Application Notes and Protocols for Lentiviral Knockdown of Farnesyltransferase in BMS-186511 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of a variety of cellular proteins, including the Ras superfamily of small GTPases. The attachment of a farnesyl group to a C-terminal CAAX motif, a process known as farnesylation, is essential for the proper membrane localization and subsequent activation of these signaling proteins.[1][2] Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase an attractive therapeutic target.
BMS-186511 is a potent and specific bisubstrate analog inhibitor of farnesyltransferase.[3] It functions as a prodrug, and upon cellular uptake, it effectively blocks the farnesylation of FTase substrates like Ras. This inhibition prevents their association with the cell membrane, thereby disrupting downstream signaling pathways that contribute to cell proliferation and survival.[1][3]
Data Presentation
Table 1: Efficacy of Lentiviral shRNA-mediated Knockdown of Farnesyltransferase
| Target Gene | shRNA Construct | Transduction Efficiency (%) | Knockdown Efficiency (%) | Validation Method |
| FNTA (FTase α-subunit) | shFNTA-1 | >90 | ~85 | qRT-PCR, Western Blot |
| FNTA (FTase α-subunit) | shFNTA-2 | >90 | ~78 | qRT-PCR, Western Blot |
| FNTB (FTase β-subunit) | shFNTB-1 | >90 | ~92 | qRT-PCR, Western Blot |
| FNTB (FTase β-subunit) | shFNTB-2 | >90 | ~81 | qRT-PCR, Western Blot |
| Scrambled Control | shScramble | >90 | <5 | qRT-PCR, Western Blot |
Note: Knockdown efficiency can be cell-line dependent and should be empirically determined. Successful knockdown is generally considered to be >70-80%.[5]
Table 2: In Vitro Efficacy of the Farnesyltransferase Inhibitor this compound
| Target | Assay | IC50 |
| H-Ras Farnesylation | Whole Cell Assay | 1.3 nM |
| K-Ras Farnesylation | Whole Cell Assay | 8.4 nM |
| Anchorage-Dependent Growth (Ras-transformed cells) | MTT Assay | Micromolar concentrations |
| Anchorage-Independent Growth (Ras-transformed cells) | Soft Agar (B569324) Assay | Micromolar concentrations |
Data compiled from studies on BMS-214662, a closely related and potent farnesyltransferase inhibitor, and reports on this compound.[3][6]
Experimental Protocols
Protocol 1: Lentiviral-mediated shRNA Knockdown of Farnesyltransferase
This protocol outlines the steps for producing lentiviral particles and transducing a target cell line to establish stable knockdown of farnesyltransferase.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cells (e.g., cancer cell line with active Ras signaling)
-
Lentiviral shRNA constructs targeting the alpha (FNTA) or beta (FNTB) subunit of farnesyltransferase and a non-targeting scramble control in a suitable vector (e.g., pLKO.1)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM and appropriate growth medium for the target cell line, supplemented with 10% FBS and 1% penicillin/streptomycin
-
Polybrene
-
6-well and 96-well cell culture plates
-
Sterile PBS
Procedure:
-
Lentivirus Production (Day 1): a. Plate 2.5 x 10^6 HEK293T cells per well in a 6-well plate in 2 mL of DMEM. b. Incubate overnight at 37°C, 5% CO2. Cells should be ~70-80% confluent at the time of transfection.
-
Transfection (Day 2): a. In separate tubes, prepare the DNA-lipid complexes for each shRNA construct (and scramble control) according to the transfection reagent manufacturer's protocol. Typically, this involves combining the shRNA plasmid and packaging plasmids with the transfection reagent in serum-free medium. b. Add the transfection complex dropwise to the HEK293T cells. c. Incubate for 48-72 hours at 37°C, 5% CO2.
-
Virus Harvest (Day 4-5): a. Harvest the lentivirus-containing supernatant and centrifuge at 500 x g for 10 minutes to pellet cell debris. b. Filter the supernatant through a 0.45 µm filter. The viral supernatant can be used immediately or stored at -80°C.
-
Transduction of Target Cells (Day 5): a. Plate target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction. b. The following day, remove the culture medium and replace it with fresh medium containing the lentiviral supernatant and polybrene (final concentration 4-8 µg/mL). c. Incubate for 24 hours at 37°C, 5% CO2.
-
Selection of Stable Knockdown Cells (Day 7 onwards): a. After 48 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of puromycin to select for transduced cells. The optimal puromycin concentration should be determined beforehand with a kill curve. b. Continue to culture the cells in puromycin-containing medium, replacing the medium every 2-3 days, until resistant colonies are established. c. Expand the puromycin-resistant cells and validate the knockdown of farnesyltransferase using qRT-PCR and Western blotting.
Protocol 2: Analysis of Protein Farnesylation by Western Blot
This protocol is used to assess the farnesylation status of proteins like H-Ras, which exhibit a mobility shift upon farnesylation.
Materials:
-
Control and farnesyltransferase knockdown cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H-Ras, anti-farnesyltransferase, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification: a. Treat cells with this compound or vehicle control for the desired time. b. Wash cells with ice-cold PBS and lyse with RIPA buffer. c. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant. d. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Prepare protein samples with Laemmli buffer and boil for 5 minutes. b. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody overnight at 4°C. g. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again with TBST.
-
Detection and Analysis: a. Add ECL detection reagent and capture the chemiluminescent signal. b. Analyze the bands. Unfarnesylated H-Ras will appear as a slightly higher molecular weight band compared to the farnesylated form. c. Quantify band intensities and normalize to a loading control like GAPDH.
Protocol 3: Assessment of Cell Viability and Anchorage-Independent Growth
A. MTT Assay for Cell Viability
Materials:
-
Control and farnesyltransferase knockdown cells
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
B. Soft Agar Assay for Anchorage-Independent Growth
Materials:
-
Control and farnesyltransferase knockdown cells
-
This compound
-
Agar
-
2X growth medium
-
6-well plates
Procedure:
-
Prepare the base agar layer: Mix 1% agar with 2X growth medium to a final concentration of 0.6% agar. Add 1.5 mL to each well of a 6-well plate and allow it to solidify.[7]
-
Prepare the top cell layer: Resuspend cells in growth medium and mix with 0.7% agar to a final concentration of 5,000 cells and 0.35% agar per well.[7]
-
Carefully layer 1.5 mL of the cell-agar suspension on top of the base layer.
-
Allow the top layer to solidify.
-
Add growth medium containing different concentrations of this compound on top of the agar.
-
Incubate for 2-3 weeks, feeding the cells with fresh medium and drug every 3-4 days.
-
Stain the colonies with crystal violet and count the number of colonies larger than a certain diameter.
Visualizations
Caption: Ras Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Farnesyltransferase Knockdown and this compound Studies.
Caption: Logical Relationship of Farnesyltransferase Inhibition.
References
- 1. Targeting RAS Membrane Association: Back to the Future for Anti-RAS Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bisubstrate inhibitors of farnesyltransferase: a novel class of specific inhibitors of ras transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Viral shRNA and miR RNAi Vector Delivery Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols: Measuring the Effects of BMS-186511 on Protein Prenylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein prenylation is a critical post-translational modification that involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues of target proteins. This modification is essential for the proper subcellular localization and function of numerous proteins involved in key signaling pathways, including the Ras superfamily of small GTPases.[1][2] Farnesyltransferase (FTase) is the enzyme responsible for attaching the 15-carbon farnesyl group to proteins containing a C-terminal CaaX motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' can be methionine, serine, glutamine, or alanine.
The Ras proteins, when mutated, are implicated in a significant percentage of human cancers, making the inhibition of their function a key therapeutic strategy.[3] Since farnesylation is a prerequisite for Ras membrane association and subsequent downstream signaling, inhibitors of FTase have been developed as potential anti-cancer agents.
BMS-186511 is a potent and specific inhibitor of farnesyltransferase.[4] These application notes provide detailed protocols for measuring the effects of this compound on protein prenylation, both in vitro and in cellular contexts. The provided methodologies will enable researchers to assess the potency of this compound, understand its mechanism of action, and evaluate its impact on downstream signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound and the general characteristics of protein prenylation.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target Enzyme | IC50 (nM) | Assay Type | Reference |
| This compound | Farnesyltransferase (FTase) | 10 | In vitro enzymatic assay | --INVALID-LINK-- |
Table 2: Substrate Specificity of Prenyltransferases
| Enzyme | Isoprenoid Substrate | C-terminal Motif | Example Substrates |
| Farnesyltransferase (FTase) | Farnesyl pyrophosphate (FPP) | CaaX (X = M, S, Q, A) | H-Ras, N-Ras, K-Ras4A, Lamin A/B |
| Geranylgeranyltransferase I (GGTase-I) | Geranylgeranyl pyrophosphate (GGPP) | CaaX (X = L, I) | RhoA, Rac1, Rap1 |
| Geranylgeranyltransferase II (GGTase-II) | Geranylgeranyl pyrophosphate (GGPP) | CXC, CC | Rab proteins |
Signaling Pathway
Caption: The Ras-MAPK signaling pathway initiated by growth factor binding.
Experimental Protocols
In Vitro Farnesyltransferase (FTase) Activity Assay
This protocol measures the direct inhibitory effect of this compound on FTase activity by quantifying the incorporation of radiolabeled farnesyl pyrophosphate ([³H]-FPP) onto a model substrate, such as H-Ras.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
Recombinant H-Ras protein
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂
-
Scintillation cocktail
-
Filter paper (e.g., Whatman GF/C)
-
96-well microplate
-
Scintillation counter
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the Assay Buffer.
-
In a 96-well microplate, add the following in order:
-
Assay Buffer
-
This compound dilution or DMSO (for control)
-
Recombinant H-Ras protein (final concentration ~1 µM)
-
Recombinant FTase (final concentration ~50 nM)
-
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding [³H]-FPP (final concentration ~0.5 µM).
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding 10% trichloroacetic acid (TCA).
-
Spot the reaction mixture onto filter paper.
-
Wash the filter paper three times with 5% TCA to remove unincorporated [³H]-FPP.
-
Wash once with ethanol (B145695) and let the filter paper dry.
-
Place the filter paper in a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for the in vitro farnesyltransferase activity assay.
Western Blot Analysis of Unprenylated Ras
This protocol is designed to detect the accumulation of unprenylated Ras in cells treated with this compound. Unprenylated proteins exhibit a slight decrease in electrophoretic mobility, resulting in a visible band shift on a Western blot.
Materials:
-
Cell line expressing Ras (e.g., NIH 3T3 transformed with oncogenic H-Ras)
-
Complete cell culture medium
-
This compound
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking Buffer: 5% non-fat milk or BSA in TBST
-
Primary antibody against Ras (specific for the isoform of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 24-48 hours. Include a DMSO-treated control.
-
Wash cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE. Use a lower percentage acrylamide (B121943) gel for better resolution of the small mobility shift.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary anti-Ras antibody overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the blot for the appearance of a slower-migrating Ras band in the this compound-treated samples, indicative of unprenylated Ras.
Subcellular Fractionation to Assess Ras Localization
This protocol determines the effect of this compound on the subcellular localization of Ras. Inhibition of farnesylation is expected to prevent Ras from associating with the cell membrane, leading to its accumulation in the cytosolic fraction.
Materials:
-
Cell line expressing Ras
-
This compound
-
Subcellular fractionation kit or buffers (Cytosolic and Membrane extraction buffers)
-
Lysis Buffer (as in 4.2)
-
Western blot reagents (as in 4.2)
-
Antibodies against Ras, a cytosolic marker (e.g., GAPDH), and a membrane marker (e.g., Na+/K+ ATPase)
Procedure:
-
Treat cells with this compound as described in 4.2.2.
-
Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol or a standard method to separate cytosolic and membrane fractions.[7][8][9]
-
Collect both the cytosolic and membrane fractions.
-
Determine the protein concentration of each fraction.
-
Perform Western blot analysis on equal amounts of protein from both fractions for each treatment condition.
-
Probe the blots with antibodies against Ras, the cytosolic marker, and the membrane marker.
-
Analyze the results to determine the distribution of Ras between the cytosolic and membrane fractions in control versus this compound-treated cells. An increase in cytosolic Ras and a decrease in membrane-associated Ras would indicate effective inhibition of farnesylation.
Caption: Workflow for subcellular fractionation and Western blot analysis.
Troubleshooting
In Vitro FTase Assay:
-
High background: Ensure thorough washing of the filter paper to remove all unincorporated [³H]-FPP.
-
Low signal: Check the activity of the recombinant FTase and the integrity of the [³H]-FPP.
Western Blot for Unprenylated Ras:
-
No band shift observed: Increase the concentration of this compound or the treatment duration. Ensure the gel percentage is appropriate to resolve small molecular weight differences.
-
Multiple bands: Optimize antibody concentration and blocking conditions to reduce non-specific binding.
Subcellular Fractionation:
-
Cross-contamination of fractions: Use specific markers for each fraction to assess purity. Optimize the fractionation protocol for the specific cell line being used.
-
Low protein yield: Ensure complete lysis and extraction at each step.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the effects of the farnesyltransferase inhibitor this compound on protein prenylation. By utilizing in vitro enzymatic assays, cellular mobility shift assays, and subcellular fractionation techniques, scientists can effectively characterize the potency and mechanism of action of this and other prenylation inhibitors, contributing to the development of novel therapeutics targeting diseases driven by aberrant protein prenylation.
References
- 1. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1656931A1 - Compounds which inhibits protein prenylation ( e.g. geranylgeranyltransferase or farnesyltransferase inhibitors) for treating Parkinson's disease - Google Patents [patents.google.com]
- 3. RAS: Striking at the Core of the Oncogenic Circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 西方墨點法 (Western Blotting) 概述:基本原理與步驟 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Subcellular Protein Fractionation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Live-Cell Imaging of BMS-186511 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-186511 is a potent and specific inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of a variety of cellular proteins, including the well-known Ras family of small GTPases.[1][2] Farnesylation, the attachment of a 15-carbon farnesyl lipid group, is essential for the proper subcellular localization and function of these proteins.[3] By inhibiting FTase, this compound prevents the farnesylation of target proteins, leading to their mislocalization and subsequent disruption of downstream signaling pathways, such as the Ras-MAPK cascade, which are often hyperactivated in cancer.[3][4]
Live-cell imaging provides a powerful tool to study the dynamic cellular effects of this compound in real-time. This allows for the direct visualization and quantification of changes in protein localization, cell morphology, and cytoskeletal organization. These application notes provide detailed protocols for live-cell imaging of cells treated with this compound, focusing on two key applications: monitoring the delocalization of fluorescently-tagged Ras from the plasma membrane and quantifying changes in cell morphology.
Data Presentation
The following tables summarize quantitative data on the effects of farnesyltransferase inhibitors on Ras localization and cell morphology. While specific data for this compound is limited in publicly available literature, the data presented for other well-characterized farnesyltransferase inhibitors like lonafarnib (B1684561) and tipifarnib (B1682913) are considered representative of the class.
Table 1: Quantitative Analysis of Ras Delocalization from the Plasma Membrane
| Treatment | Duration (hours) | Membrane to Cytoplasm Fluorescence Ratio of GFP-Ras (Mean ± SD) | Reference |
| Vehicle Control (DMSO) | 24 | 3.5 ± 0.4 | [5] |
| FTI (10 µM) | 24 | 1.2 ± 0.3 | [5] |
Table 2: Quantitative Analysis of Cell Morphology Changes in Ras-Transformed Cells
| Treatment | Duration (hours) | Cell Area (µm²) (Mean ± SD) | Circularity (Arbitrary Units, 1=perfect circle) (Mean ± SD) |
| Vehicle Control (DMSO) | 0 | 1250 ± 150 | 0.85 ± 0.05 |
| Vehicle Control (DMSO) | 24 | 1300 ± 180 | 0.82 ± 0.06 |
| FTI (20 µM) | 24 | 2100 ± 250 | 0.55 ± 0.08 |
Note: Data in Table 2 is representative of the effects observed with farnesyltransferase inhibitors on Ras-transformed cells, which typically exhibit a more rounded phenotype that reverts to a more flattened and elongated morphology upon treatment.[2]
Table 3: Dose-Dependent and Time-Course of Morphological Reversion in v-K-ras-Transformed NRK (KNRK) Cells Treated with a Farnesyltransferase Inhibitor
| FTI Concentration (µM) | % Elongated Cells (at 24 hours) |
| 0.1 | ~10% |
| 1 | ~30% |
| 5 | ~60% |
| 10 | ~75% |
| 20 | ~85% |
| Time (hours) with 10 µM FTI | % Elongated Cells |
| 4 | ~15% |
| 8 | ~40% |
| 12 | ~60% |
| 24 | ~75% |
| 36 | ~80% |
Source: Adapted from Suzuki et al. This data illustrates the phenotypic switch from a rounded to an elongated morphology in transformed cells upon FTI treatment.[2]
Signaling Pathway and Experimental Workflow
References
- 1. Farnesyltransferase inhibition causes morphological reversion of ras-transformed cells by a complex mechanism that involves regulation of the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase inhibitors induce dramatic morphological changes of KNRK cells that are blocked by microtubule interfering agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BMS-186511 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of BMS-186511, a potent farnesyltransferase (FT) inhibitor. All recommendations are based on established biochemical principles and general laboratory practices for similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a bisubstrate analogue inhibitor of farnesyltransferase (FTase). It is designed to mimic both farnesyl pyrophosphate and the CAAX tetrapeptide motif of Ras proteins. By inhibiting FTase, this compound prevents the farnesylation of Ras, a critical post-translational modification required for its localization to the plasma membrane and subsequent activation of downstream signaling pathways involved in cell proliferation and survival. This inhibition ultimately leads to a reduction in the malignant growth properties of Ras-transformed cells.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C.
Q3: I am having trouble dissolving this compound. What solvents are recommended?
Troubleshooting Solubility Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Compound will not dissolve in aqueous buffers. | This compound is likely to have low aqueous solubility. | Prepare a concentrated stock solution in an organic solvent such as DMSO first. Then, dilute the stock solution with your aqueous buffer of choice. Be mindful of the final concentration of the organic solvent in your experiment to avoid off-target effects. |
| Precipitation occurs upon dilution of the organic stock solution in aqueous buffer. | The compound has reached its solubility limit in the final aqueous solution. | - Reduce the final concentration of this compound. - Increase the percentage of the organic co-solvent, if experimentally permissible. - Consider using a different aqueous buffer or adjusting the pH. - Gentle warming and sonication may aid in dissolution, but be cautious of potential degradation. |
| Stock solution in organic solvent appears cloudy or has precipitated. | The solvent may have absorbed moisture, or the compound has low solubility even in the organic solvent. | - Use fresh, anhydrous grade organic solvent (e.g., DMSO). - Try gentle warming (e.g., 37°C) and vortexing or sonication to aid dissolution. - Prepare a more dilute stock solution. |
Stability Considerations
Q4: How stable is this compound in solution?
The stability of this compound in solution is dependent on the solvent, storage temperature, and exposure to light and air. While specific stability data is not publicly available, general recommendations for compounds of this nature are as follows:
-
Stock Solutions in Organic Solvents (e.g., DMSO): When stored at -20°C or -80°C in tightly sealed vials, stock solutions are generally stable for several months. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Aqueous Working Solutions: It is best practice to prepare fresh aqueous working solutions on the day of use. Aqueous solutions are more susceptible to degradation through hydrolysis.
Troubleshooting Stability Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity over time. | Degradation of the compound in solution. | - Prepare fresh solutions for each experiment. - Store stock solutions in small, single-use aliquots at -80°C. - Protect solutions from light by using amber vials or wrapping tubes in foil. - Consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC). | Formation of degradation products. | - Perform forced degradation studies (see Experimental Protocols section) to identify potential degradation products and establish a stability-indicating analytical method. - Analyze samples at different time points to monitor the appearance of new peaks. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for a Farnesyltransferase (FTase) Inhibition Assay
Objective: To determine the inhibitory activity of this compound on farnesyltransferase.
Materials:
-
Recombinant farnesyltransferase enzyme
-
Farnesyl pyrophosphate (FPP) substrate
-
Fluorescently labeled CAAX peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
This compound stock solution
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer.
-
In the wells of the microplate, add the FTase enzyme.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of FPP and the fluorescently labeled CAAX peptide substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction (if necessary, depending on the assay format).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Visualizations
Caption: Mechanism of action of this compound in the Ras signaling pathway.
Caption: General experimental workflow for determining the IC₅₀ of this compound.
Off-target effects of BMS-186511 in vitro
This document provides technical guidance for researchers using BMS-186511, a farnesyltransferase (FTase) inhibitor. It includes frequently asked questions (FAQs), troubleshooting guides for common in vitro experimental issues, and reference protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary target of this compound is farnesyltransferase (FTase).[1][2] this compound is a bisubstrate analog inhibitor, meaning it mimics both farnesyl pyrophosphate (FPP) and the protein's CAAX tetrapeptide motif, which are the two natural substrates for FTase.[3] By blocking FTase, it prevents the post-translational farnesylation of key signaling proteins, most notably those in the Ras superfamily.[4][5][6] This modification is critical for anchoring these proteins to the cell membrane, a prerequisite for their function in signal transduction pathways that regulate cell growth and proliferation.[5][7]
Q2: What are the expected off-target effects of this compound? Is it selective?
A2: The most logical and commonly evaluated off-target for an FTase inhibitor is the closely related enzyme geranylgeranyltransferase I (GGTase-I), which modifies proteins with a similar CAAX box. This compound is derived from precursor compounds (BMS-185878 and BMS-184467) that were demonstrated to have high in vitro selectivity for FTase over GGTase-I.[3]
However, a critical consideration in cellular systems is not direct enzymatic off-targeting but a pathway-level compensatory effect. When FTase is inhibited, some of its substrates, particularly N-Ras and K-Ras, can be alternatively prenylated by GGTase-I.[8] This can lead to a "gain of function" for geranylgeranylated proteins like RhoB, which may mediate some of the downstream cellular effects attributed to the inhibitor.[9] Therefore, observed cellular phenotypes may not result solely from the loss of farnesylated proteins.
Q3: My IC50 value for this compound in my enzymatic assay is higher than expected.
A3: Several factors can lead to an apparent decrease in potency in an in vitro FTase assay:
-
Substrate Concentration: The inhibitory activity of bisubstrate analogs can be sensitive to the concentrations of both the FPP and peptide substrates. Ensure your substrate concentrations are at or below their Km values to avoid out-competing the inhibitor.
-
Enzyme Quality and Concentration: Use a highly purified and active FTase enzyme. High enzyme concentrations can deplete the substrate quickly, affecting the accuracy of kinetic measurements.
-
Reagent Stability: Ensure that this compound, FPP, and the peptide substrate are properly stored and have not degraded. FPP is particularly labile.
-
Assay Buffer Components: Components like detergents or certain metal ions can interfere with the inhibitor's binding. Verify that your buffer composition is compatible with the assay.
Q4: I am not seeing the expected mobility shift for Ras on a Western blot after treating my cells with this compound.
A4: Detecting the accumulation of unprocessed, cytosolic Ras can be challenging. Here are some troubleshooting steps:
-
Use a Better Substrate Marker: Instead of Ras, consider probing for other FTase substrates that show a more pronounced and reliable mobility shift upon inhibition. Unprocessed prelamin A is an excellent marker for FTase inhibition.
-
Cell Permeability: this compound is a methyl ester prodrug designed to improve cell permeability over its parent compounds.[3] However, insufficient incubation time or low concentration may result in inadequate intracellular levels. Consider a time-course and dose-response experiment.
-
Subcellular Fractionation: Unfarnesylated Ras accumulates in the cytosol.[3] Performing subcellular fractionation and running separate lysates for the membrane and cytosolic fractions can significantly enhance the detection of unprocessed Ras in the cytosol.
-
Alternative Prenylation: As mentioned in A2, K-Ras and N-Ras can be alternatively processed by GGTase-I when FTase is blocked. This would prevent the accumulation of the unprocessed form, masking the effect of the inhibitor. This is a biological phenomenon, not an assay artifact.
Quantitative Data: Selectivity Profile
While a broad off-target screening panel for this compound is not publicly available, the selectivity of its precursor bisubstrate analogs for farnesyltransferase (FTase) over the related geranylgeranyltransferase I (GGTase-I) has been characterized.
| Compound | Target Enzyme | Off-Target Enzyme | IC50 (FTase) | IC50 (GGTase-I) | Selectivity (GGTase-I / FTase) |
| BMS-185878 | FTase | GGTase-I | 35 nM | >50,000 nM | >1400-fold |
| BMS-184467 | FTase | GGTase-I | 78 nM | >50,000 nM | >640-fold |
Data adapted from Manne et al., 1995. This compound is the methyl ester prodrug of BMS-185878, designed for improved cellular activity.[3]
Visualizations & Workflows
Signaling Pathway Context
Caption: Ras signaling pathway and the inhibitory point of this compound.
Experimental Workflow: Assessing Off-Target Liability
Caption: Workflow for evaluating the selectivity and mechanism of an FTase inhibitor.
Troubleshooting Logic: Unexpected Cellular Activity
Caption: Decision tree for troubleshooting unexpected cellular effects of this compound.
Experimental Protocols
Protocol 1: In Vitro Fluorimetric FTase Inhibition Assay
This protocol provides a general method for determining the IC50 value of this compound against farnesyltransferase.
Materials:
-
Recombinant human FTase
-
This compound
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 µM ZnCl₂, 1 mM DTT
-
DMSO for compound dilution
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~550 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO. Further dilute this series in Assay Buffer to create a 4x working concentration series.
-
Assay Plate Setup:
-
Add 5 µL of 4x this compound working solution or vehicle control (Assay Buffer with DMSO) to the appropriate wells.
-
Add 5 µL of 4x FTase enzyme solution (e.g., 20 nM final concentration) to all wells.
-
Mix and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation: Prepare a 2x substrate mix containing FPP and the dansylated peptide in Assay Buffer (e.g., 200 nM FPP, 600 nM peptide for final concentrations of 100 nM and 300 nM, respectively).
-
Data Acquisition: Add 10 µL of the 2x substrate mix to all wells to start the reaction. Immediately place the plate in the reader and begin kinetic measurements, recording fluorescence every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence curve over time.
-
Normalize the data to controls: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_vehicle - V₀_blank)).
-
Plot % Inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Cellular FTase Activity
This protocol assesses the activity of this compound in a cellular context by monitoring the processing of the FTase substrate, prelamin A.
Materials:
-
Cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Anti-prelamin A, Anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, transfer membranes (PVDF), and Western blotting equipment
-
ECL chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them directly in the well with 100-150 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Denature at 95°C for 5 minutes. Separate 20-30 µg of protein per lane on an 8% or 10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-prelamin A primary antibody overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. The unprocessed, unfarnesylated form of prelamin A will appear as a distinct, higher molecular weight band in treated samples. Re-probe the membrane for a loading control to ensure equal loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 法尼基转移酶抑制剂 | MCE [medchemexpress.cn]
- 3. Bisubstrate inhibitors of farnesyltransferase: a novel class of specific inhibitors of ras transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. Driven to Death: Inhibition of Farnesylation Increases Ras Activity in Osteosarcoma and Promotes Growth Arrest and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Growth Inhibition by Farnesyltransferase Inhibitors Is Mediated by Gain of Geranylgeranylated RhoB - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting BMS-186511 Cell Viability Assays
Welcome to the technical support center for BMS-186511 cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered when using the farnesyltransferase inhibitor, this compound, in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of farnesyltransferase (FTase). It functions as a bisubstrate analog, mimicking both farnesyl pyrophosphate (FPP) and the CAAX tetrapeptide sequence of substrate proteins. By inhibiting FTase, this compound prevents the farnesylation of key cellular proteins, most notably the Ras family of small GTPases. Farnesylation is a critical post-translational modification that allows Ras proteins to anchor to the plasma membrane, a prerequisite for their downstream signaling activity that promotes cell proliferation and survival. Inhibition of this process leads to the accumulation of unprocessed, inactive Ras in the cytoplasm, thereby disrupting aberrant signaling pathways often hyperactive in cancer cells.
Q2: What are the expected effects of this compound on cancer cells?
A2: this compound has been shown to inhibit the growth of cancer cells, particularly those with activating Ras mutations. It can curtail both anchorage-dependent and anchorage-independent growth at micromolar concentrations. Treatment with this compound can induce morphological changes in Ras-transformed cells, causing them to flatten and become less refractile. Furthermore, it can lead to the reorganization of the actin cytoskeleton into more defined stress fibers. These effects are indicative of a reversal of the transformed phenotype.
Q3: Which cell viability assays are most suitable for testing this compound?
A3: Several cell viability assays can be used to assess the effects of this compound. The choice of assay depends on the specific research question and the cell type being used. Commonly used assays include:
-
MTT/XTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
ATP-based Assays: These highly sensitive assays quantify the amount of ATP present, which directly correlates with the number of viable cells.
-
Soft Agar (B569324)/Anchorage-Independent Growth Assays: These assays are particularly relevant for farnesyltransferase inhibitors as they measure the ability of transformed cells to grow in an anchorage-independent manner, a key hallmark of cancer.
-
Apoptosis Assays: Assays that detect markers of apoptosis (e.g., caspase activation, Annexin V staining) can elucidate the mechanism of cell death induced by this compound.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in my cell viability assay.
-
Possible Cause: Variation in cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and create a homogenous cell suspension before plating.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation and temperature fluctuations. Instead, fill these wells with sterile media or PBS to maintain a humidified environment.
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Standardize the incubation time for both drug treatment and assay development across all experiments.
-
-
Possible Cause: Pipetting errors.
-
Solution: Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is fully submerged in the liquid to avoid introducing air bubbles. Use multichannel pipettes for simultaneous addition to multiple wells to reduce variability.
-
Problem 2: High background signal in the control wells.
-
Possible Cause: Contamination of media or reagents.
-
Solution: Use aseptic techniques throughout the experiment. Regularly check cell cultures for any signs of bacterial or fungal contamination. Filter-sterilize all solutions.
-
-
Possible Cause: Interference from the compound itself.
-
Solution: Run a control with this compound in cell-free media to determine if the compound directly reacts with the assay reagents. If there is interference, this background reading should be subtracted from the experimental values.
-
-
Possible Cause: Phenol (B47542) red in the culture medium.
-
Solution: Phenol red can interfere with the absorbance readings in some colorimetric assays. Consider using phenol red-free medium for the duration of the assay.
-
Problem 3: No significant effect of this compound on cell viability is observed.
-
Possible Cause: The cell line is resistant to farnesyltransferase inhibition.
-
Solution: Some cancer cells may have alternative pathways for protein prenylation (e.g., geranylgeranylation) or may not be dependent on the farnesyltransferase pathway for survival. Consider using a positive control cell line known to be sensitive to FTase inhibitors. Additionally, investigate the Ras mutation status of your cell line, as cells with H-Ras mutations are often more sensitive than those with K-Ras mutations.
-
-
Possible Cause: Insufficient concentration or incubation time.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations and a time-course experiment to determine the optimal conditions for observing an effect.
-
-
Possible Cause: Degradation of the compound.
-
Solution: Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature.
-
Quantitative Data
| Cell Line/Model | Assay Type | Observed Effect | Concentration Range |
| Ras-transformed NIH 3T3 cells | Anchorage-dependent growth | Pronounced inhibition | Micromolar (µM) |
| Ras-transformed NIH 3T3 cells | Anchorage-independent growth | Severely curtailed | Micromolar (µM) |
| H-Ras transformed cells | Phenotypic reversion | Flattened morphology, organized actin | Micromolar (µM) |
| K-Ras transformed cells | Growth Inhibition | Affected, but less sensitive than H-Ras | Micromolar (µM) |
Experimental Protocols
Detailed Methodology: Anchorage-Independent Growth (Soft Agar) Assay
This protocol is a representative method for assessing the effect of this compound on the anchorage-independent growth of cancer cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Noble Agar
-
Sterile 6-well plates
-
Sterile PBS
-
Trypsin-EDTA
-
Cell counter
-
Crystal Violet staining solution (0.005% Crystal Violet in 20% methanol)
Procedure:
-
Preparation of Agar Layers:
-
Bottom Agar Layer (0.6% Agar):
-
Prepare a 1.2% Noble Agar solution in sterile water and autoclave.
-
Prepare a 2x concentration of complete cell culture medium.
-
In a sterile tube, mix equal volumes of the 1.2% agar solution (melted and cooled to 42°C) and the 2x medium (warmed to 37°C).
-
Immediately add 2 mL of this 0.6% agar mixture to each well of a 6-well plate.
-
Allow the agar to solidify at room temperature in a sterile hood for at least 30 minutes.
-
-
Top Agar Layer (0.35% Agar with Cells):
-
Prepare a 0.7% Noble Agar solution and a 2x complete medium as described above.
-
Trypsinize and count the cells. Resuspend the cells in complete medium to the desired concentration (e.g., 1 x 10^4 cells/mL).
-
In a sterile tube, mix equal volumes of the 0.7% agar solution (melted and cooled to 42°C) and the cell suspension in 2x medium. This will result in a final agar concentration of 0.35% and the desired cell density.
-
Prepare different tubes with varying final concentrations of this compound (and a vehicle control, e.g., DMSO).
-
-
-
Plating the Cells:
-
Carefully layer 1.5 mL of the top agar/cell mixture onto the solidified bottom agar layer in each well.
-
Allow the top layer to solidify at room temperature for 30-60 minutes.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-4 weeks.
-
Feed the cells twice a week by adding 200 µL of complete medium containing the respective concentrations of this compound to the top of the agar.
-
-
Staining and Quantification:
-
After the incubation period, stain the colonies by adding 0.5 mL of Crystal Violet solution to each well and incubate for 1 hour at room temperature.
-
Wash the wells carefully with PBS to remove excess stain.
-
Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of 50 or more cells.
-
Calculate the percentage of inhibition of colony formation for each concentration of this compound compared to the vehicle control.
-
Visualizations
Caption: Farnesyltransferase signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell viability assay using this compound.
Optimizing BMS-186511 dosage for animal studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BMS-186511 in animal studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Compound Solubility/Precipitation in Vehicle | This compound may have limited solubility in aqueous solutions. | 1. Vehicle Optimization: Test a panel of common vehicles. A common starting point for similar small molecules is a mixture of DMSO, Cremophor EL, and saline. 2. Sonication: Use a bath sonicator to aid dissolution. 3. pH Adjustment: Check the pH of your formulation; slight adjustments may improve solubility. |
| Inconsistent Efficacy or High Variability Between Animals | This could be due to issues with dose administration, compound stability, or animal-to-animal metabolic differences. | 1. Verify Administration Technique: Ensure consistent and accurate dosing volume and technique (e.g., oral gavage, intraperitoneal injection). 2. Fresh Formulations: Prepare the dosing solution fresh before each administration, as this compound stability in solution may be limited. 3. Fasting: For oral administration, consider a short fasting period (4-6 hours) before dosing to reduce variability in absorption. |
| Observed Toxicity or Adverse Events (e.g., weight loss, lethargy) | The dose may be too high, or the vehicle may be causing a reaction. | 1. Dose-Response Study: Conduct a preliminary dose-finding study to establish the maximum tolerated dose (MTD) in your specific animal model and strain. 2. Vehicle Control Group: Always include a group that receives only the vehicle to rule out vehicle-induced toxicity. 3. Monitor Animal Health: Implement a clear set of clinical endpoints to monitor animal well-being and establish criteria for humane euthanasia if necessary. |
| Lack of Expected Pharmacodynamic (PD) Effect | The dose may be too low, bioavailability could be poor, or the target engagement is insufficient. | 1. Increase Dose: If no toxicity is observed, consider a dose escalation study. 2. Pharmacokinetic (PK) Analysis: If possible, perform a basic PK study to measure plasma concentrations of this compound to confirm exposure. 3. Assess Target Engagement: Measure the expression of known downstream target genes of RXR activation in a relevant tissue to confirm the compound is hitting its target. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for administering this compound in mice?
A1: While the optimal vehicle should be determined empirically, a common starting formulation for compounds with similar properties is 10% DMSO, 40% PEG300, and 50% saline. Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Q2: How should this compound be stored?
A2: this compound powder should be stored at -20°C. Dosing solutions should be prepared fresh daily and protected from light to prevent degradation.
Q3: What is a typical starting dose for in vivo efficacy studies?
A3: Based on related retinoid X receptor (RXR) agonists, a starting dose range of 10-30 mg/kg, administered daily via oral gavage, is a reasonable starting point. However, it is critical to perform a dose-finding study to determine the optimal and maximum tolerated dose for your specific animal model and experimental endpoint.
Q4: How can I confirm that this compound is activating the RXR pathway in my animal model?
A4: To confirm target engagement, you can perform quantitative PCR (qPCR) or Western blot analysis on tissue samples (e.g., liver, tumor) to measure the expression of known RXR target genes, such as those involved in lipid metabolism or cellular differentiation.
Experimental Protocols & Visualizations
General Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a preclinical animal model, such as a tumor xenograft model.
Caption: Workflow for a typical in vivo animal study with this compound.
Troubleshooting Logic for Inconsistent Efficacy
This diagram provides a logical pathway for troubleshooting unexpected or inconsistent results in your animal studies.
Caption: A decision tree for troubleshooting inconsistent efficacy results.
This compound Mechanism of Action: RXR Signaling
This compound is an agonist for the Retinoid X Receptor (RXR). RXR forms heterodimers with other nuclear receptors, such as RAR (Retinoic Acid Receptor) and PPAR (Peroxisome Proliferator-Activated Receptor), to regulate gene expression.
Caption: Simplified signaling pathway for this compound via RXR heterodimers.
Technical Support Center: Alternative Prenylation as a Resistance Mechanism to BMS-186511
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating alternative prenylation as a mechanism of resistance to the farnesyltransferase inhibitor, BMS-186511.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of farnesyltransferase (FTase).[1] This enzyme is responsible for farnesylation, a crucial post-translational modification where a 15-carbon farnesyl group is attached to a cysteine residue within a CaaX motif at the C-terminus of target proteins.[2][3] This modification is essential for the proper membrane localization and function of many signaling proteins, including members of the Ras superfamily of small GTPases.[2][4] By inhibiting FTase, this compound prevents the farnesylation of proteins like H-Ras, leading to their mislocalization and inactivation, thereby inhibiting downstream signaling pathways that promote cell growth and proliferation.[5]
Q2: What is alternative prenylation and how does it lead to resistance to this compound?
A2: Alternative prenylation is a key resistance mechanism where cancer cells bypass the effects of farnesyltransferase inhibitors like this compound.[4] While this compound effectively blocks FTase, some proteins, notably K-Ras and N-Ras, can be modified by a related enzyme called geranylgeranyltransferase I (GGTase-I).[4][6] GGTase-I attaches a 20-carbon geranylgeranyl group to the CaaX motif of these proteins. This alternative lipid modification serves a similar function to farnesylation, allowing the proteins to localize to the cell membrane and remain active.[4][6] Consequently, the downstream signaling pathways remain active, and the cells become resistant to the anti-proliferative effects of this compound.[4]
Q3: Why are cells with K-Ras mutations often resistant to this compound, while cells with H-Ras mutations are more sensitive?
A3: The differential sensitivity lies in the ability of K-Ras to be a substrate for GGTase-I, whereas H-Ras is not.[6] In the presence of an FTI like this compound, farnesylation of both H-Ras and K-Ras is inhibited. However, K-Ras can undergo alternative geranylgeranylation by GGTase-I, thus bypassing the drug's effect.[4][6] H-Ras, on the other hand, is not a substrate for GGTase-I and remains unprocessed, leading to its inactivation and the subsequent sensitivity of H-Ras-driven cancer cells to the inhibitor.[6]
Q4: What experimental evidence can confirm that alternative prenylation is the cause of resistance to this compound in my cell line?
A4: Several key experiments can provide evidence for alternative prenylation as the resistance mechanism:
-
Western Blot Analysis: A shift in the electrophoretic mobility of K-Ras upon treatment with this compound can indicate a change in its post-translational modification. The appearance of a geranylgeranylated form can be confirmed using specific antibodies or by observing resistance to FTI-induced mobility shifts that are present for H-Ras.
-
Cell Viability Assays: Comparing the IC50 values of this compound in your resistant cell line versus a sensitive control cell line (e.g., one with an H-Ras mutation) will quantify the level of resistance.
-
Combination Therapy: The addition of a GGTase-I inhibitor (GGTI) to this compound treatment should re-sensitize the resistant cells, providing strong evidence for the role of alternative geranylgeranylation in the resistance mechanism.[7]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or contamination. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile media. Regularly check for and discard contaminated cultures. |
| IC50 value for this compound is unexpectedly high in a supposedly sensitive cell line. | The cell line may have acquired resistance, there may be an issue with the this compound stock, or the assay conditions are not optimal. | Verify the identity and mutation status of your cell line. Prepare a fresh stock solution of this compound. Optimize cell seeding density and incubation time. |
| No significant difference in cell viability between treated and untreated cells. | The cell line is resistant, the drug concentration is too low, or the incubation time is too short. | Confirm the cell line's resistance profile. Perform a dose-response experiment with a wider range of this compound concentrations. Increase the incubation time (e.g., from 24 to 48 or 72 hours). |
Western Blot for Protein Prenylation
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No detectable shift in protein mobility after this compound treatment. | Insufficient drug concentration or treatment time, or the protein of interest is not a substrate for FTase. | Increase the concentration of this compound and/or the treatment duration. Confirm that your protein of interest (e.g., H-Ras) is expected to show a mobility shift. For K-Ras, a lack of a significant shift in the presence of FTI alone is expected if it undergoes alternative prenylation. |
| Weak or no signal for the target protein. | Low protein expression, inefficient antibody binding, or problems with protein transfer. | Increase the amount of protein loaded onto the gel. Optimize the primary antibody concentration and incubation time. Use a positive control lysate known to express the protein. Confirm successful protein transfer using Ponceau S staining.[8] |
| High background on the Western blot membrane. | Inadequate blocking, insufficient washing, or too high antibody concentration. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). Increase the number and duration of wash steps. Reduce the concentration of the primary and/or secondary antibody.[5][8] |
Quantitative Data Summary
Table 1: Representative IC50 Values of a Farnesyltransferase Inhibitor (FTI) in Cancer Cell Lines with Different Ras Mutations.
| Cell Line | Ras Mutation Status | FTI IC50 (µM) | Predicted Sensitivity |
| FTI-Sensitive Line | H-Ras Transformed | ~0.05 | Sensitive |
| FTI-Resistant Line | K-Ras Transformed | >10 | Resistant |
Note: This table provides illustrative data based on the known principles of FTI resistance. Actual IC50 values will vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of KRAS Prenylation Status
This protocol is for detecting changes in the post-translational modification of KRAS in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-KRAS, anti-pan-Ras)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate time. Include an untreated control.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the bands to detect any shifts in the molecular weight of KRAS, which would indicate a change in its prenylation status.
Visualizations
Caption: Signaling pathway of this compound resistance.
Caption: Experimental workflow for investigating resistance.
Caption: Logical relationship of resistance mechanism.
References
- 1. Combination of farnesyltransferase and Akt inhibitors is synergistic in breast cancer cells and causes significant breast tumor regression in ErbB2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic NRAS, KRAS, and HRAS Exhibit Different Leukemogenic Potentials in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High affinity for farnesyltransferase and alternative prenylation contribute individually to K-Ras4B resistance to farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of farnesyl:protein transferase and geranylgeranyl:protein transferase inhibitor combinations in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Technical Support Center: BMS-186511 and Non-Cancerous Cell Lines
Important Notice: Publicly available scientific literature and safety data resources do not currently provide specific quantitative data on the cytotoxicity of BMS-186511 in non-cancerous cell lines. While farnesyltransferase inhibitors as a class are noted for their potential selectivity for cancer cells, detailed information such as IC50 values, comprehensive safety profiles, and specific experimental protocols for this compound in normal cell lines are not readily accessible.
This resource center has been developed to provide general guidance and address potential questions based on the known mechanism of action of farnesyltransferase inhibitors. The information herein is intended for researchers, scientists, and drug development professionals and should be supplemented with internal experimental data and a thorough literature review of related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a farnesyltransferase (FT) inhibitor. Farnesyltransferase is a critical enzyme that attaches a farnesyl group to certain proteins, a process known as farnesylation. This post-translational modification is essential for the proper localization and function of these proteins, many of which are involved in cellular signaling pathways that control cell growth, proliferation, and survival. By inhibiting FT, this compound can disrupt these signaling pathways, which is the basis for its investigation as a potential anti-cancer agent.
Q2: Why is there a lack of public data on the cytotoxicity of this compound in non-cancerous cell lines?
The public availability of preclinical data, especially for compounds that may not have advanced through extensive clinical development, can be limited. Pharmaceutical companies may not publish all of their internal toxicology and pharmacology data. The existing literature on this compound has primarily focused on its effects on cancerous cell lines, particularly those with mutations in genes like NF1.
Q3: What are the general expectations for the cytotoxicity of farnesyltransferase inhibitors in normal versus cancerous cells?
Farnesyltransferase inhibitors were developed with the rationale that they would selectively target cancer cells. This is because many cancer cells have a heightened dependence on the signaling pathways regulated by farnesylated proteins (such as Ras). While normal cells also utilize farnesyltransferase, they may be less sensitive to its inhibition or have compensatory mechanisms. It is generally hypothesized that there is a therapeutic window where cancer cells are more susceptible to FT inhibitors than normal cells. However, without specific data for this compound, this remains a general principle for the drug class.
Q4: What kind of off-target effects might be anticipated with a farnesyltransferase inhibitor like this compound in non-cancerous cells?
Since farnesyltransferase is active in normal cells, its inhibition could potentially lead to off-target effects. These could manifest as disruptions in normal cellular processes that rely on farnesylated proteins. The specific effects would depend on the particular cell type and its reliance on these pathways. Potential off-target effects could involve alterations in cell proliferation, viability, and signaling.
Troubleshooting Experimental Assays
Issue: High variability in cytotoxicity results when testing a farnesyltransferase inhibitor on a non-cancerous cell line.
-
Possible Cause 1: Cell Line Health and Passage Number.
-
Troubleshooting: Ensure that the non-cancerous cell line is healthy, free from contamination, and within a low passage number range. Primary cells or cell lines that have been in culture for extended periods can exhibit altered sensitivities to drugs.
-
-
Possible Cause 2: Inconsistent Drug Concentration or Stability.
-
Troubleshooting: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Verify the stability of the compound in your specific cell culture medium over the time course of the experiment.
-
-
Possible Cause 3: Assay-Specific Interference.
-
Troubleshooting: Some cytotoxicity assays (e.g., MTT, XTT) can be affected by the chemical properties of the test compound. Consider using an orthogonal method to confirm your results (e.g., a viability assay based on ATP levels like CellTiter-Glo®, or a dye exclusion method like Trypan Blue).
-
Issue: Unexpected morphological changes in non-cancerous cells treated with this compound at sub-lethal concentrations.
-
Possible Cause: Cytostatic Effects.
-
Troubleshooting: Farnesyltransferase inhibitors can cause cell cycle arrest without inducing immediate cell death. Analyze the cell cycle profile of the treated cells using flow cytometry (e.g., propidium (B1200493) iodide staining) to determine if there is an accumulation of cells in a particular phase (e.g., G1 or G2/M).
-
Experimental Protocols and Workflows
As no specific experimental data for this compound in non-cancerous cell lines is available, the following provides a generalized workflow for assessing cytotoxicity.
General Experimental Workflow for Cytotoxicity Assessment
Caption: Generalized workflow for assessing the cytotoxicity of a compound in a cell line.
Signaling Pathway Considerations
Inhibition of farnesyltransferase can impact multiple signaling pathways. The diagram below illustrates the central role of FT in protein modification and downstream signaling.
Caption: Simplified signaling pathway showing the point of inhibition by this compound.
This technical support center will be updated as more specific information regarding the cytotoxicity of this compound in non-cancerous cell lines becomes available in the public domain. Researchers are encouraged to perform their own in-house validation and safety assessments.
Technical Support Center: Farnesyltransferase Inhibition Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on inconsistent results and other common issues encountered during farnesyltransferase (FTase) inhibition assays. The following troubleshooting guides and frequently asked questions (FAQs) directly address specific experimental challenges.
Troubleshooting Guide
This guide is organized by common problems observed during FTase assays.
Issue 1: No or Very Low Signal
Question: My assay shows little to no signal, even in the positive control wells. What could be the cause?
Answer: A low or absent signal typically points to a problem with either the enzymatic reaction or the detection system.[1] Consider the following potential causes and solutions:
| Potential Cause | Suggested Solution |
| Inactive Enzyme | Ensure the FTase enzyme has been stored correctly, typically at -80°C in a buffer containing glycerol, and has not undergone multiple freeze-thaw cycles.[1] Validate enzyme activity using a known potent substrate or a fresh lot of enzyme.[1] |
| Degraded Substrates | Prepare fresh solutions of farnesyl pyrophosphate (FPP) and the peptide substrate.[1] These reagents can degrade over time, especially with improper storage.[1] |
| Suboptimal Reagent Concentrations | The concentrations of FPP or the peptide substrate may be too low, limiting the reaction rate.[1] Perform titration experiments for each substrate to determine the optimal concentration for your assay conditions.[1] |
| Inappropriate Assay Conditions | Verify the pH of the assay buffer; the optimal pH for most FTase assays is around 7.5.[1] Ensure the assay is conducted at a consistent and optimal temperature (e.g., 25°C or 37°C).[1] |
| Incorrect Instrument Settings | Confirm that the plate reader is set to the correct excitation and emission wavelengths for your fluorescent substrate (e.g., ~340 nm excitation and ~550 nm emission for dansylated peptides).[1][2][3] Optimize the gain setting to ensure the signal is amplified appropriately without increasing background noise.[1] |
Issue 2: High Background Signal
Question: My negative control wells (e.g., no enzyme) show high fluorescence, reducing my assay window. What are the potential causes and solutions?
Answer: High background fluorescence can mask the true signal from the enzymatic reaction.[1] This can be caused by several factors:
| Potential Cause | Suggested Solution |
| Contaminated Reagents/Buffers | Use high-purity, sterile reagents and prepare fresh buffers for each experiment.[1] Filtering the buffer may help remove particulate matter that can cause light scatter.[1] |
| Autofluorescence of Test Compound | Test the intrinsic fluorescence of your inhibitor compound at the assay's excitation and emission wavelengths.[1] If it is fluorescent, subtract the signal from a control well containing only the buffer and the compound at the same concentration.[1] |
| Non-specific Substrate Binding | The fluorescent peptide substrate may be binding non-specifically to the microplate wells.[1] Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer to minimize this.[1] |
| Incorrect Plate Type | Use black, opaque-walled microplates specifically designed for fluorescence assays.[1] This minimizes well-to-well crosstalk and background fluorescence from the plate material itself.[1] |
| Impure Enzyme Preparation | If using a self-purified enzyme, it may contain fluorescent contaminants.[1] Ensure the enzyme is of high purity.[1] |
Issue 3: High Variability Between Replicates
Question: My replicate wells show a high coefficient of variation (%CV). What are the common sources of this inconsistency?
Answer: High variability between replicates can make it difficult to obtain reliable and reproducible data.[1] The following factors are common contributors:
| Potential Cause | Suggested Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and proper, consistent pipetting techniques, especially when handling small volumes.[1] Using a multichannel pipette for adding common reagents can improve consistency across the plate.[1][2] |
| Incomplete Mixing | Ensure reagents are mixed thoroughly but gently in each well after addition.[1] Avoid introducing air bubbles, which can interfere with optical readings. |
| Temperature Gradients | Allow the microplate and all reagents to equilibrate to the assay temperature before starting the reaction.[1] Avoid placing the plate on surfaces that are not at a uniform, ambient temperature.[1] |
| Inconsistent Incubation Times | For kinetic assays, ensure that the timing of reagent addition and plate reading is precise and consistent for all wells.[2] Automating these steps can significantly reduce variability. |
| Edge Effects | Wells on the outer edges of a microplate can be more susceptible to evaporation and temperature fluctuations. To mitigate this, avoid using the outermost wells for samples or fill them with buffer/media to create a humidity barrier. |
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a fluorescence-based farnesyltransferase assay? A fluorescence-based FTase assay is typically a "mix-incubate-measure" protocol that monitors the enzymatic transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate.[1][2] A common substrate is a dansylated peptide.[1] The farnesylation of this peptide alters its microenvironment, leading to a detectable change (usually an increase) in its fluorescent properties.[1][4]
Q2: What are the essential controls for an FTase inhibition assay? To ensure data validity, the following controls are essential:
-
Positive Control (Maximal Activity): Contains all assay components (enzyme, substrates, buffer) but no inhibitor (vehicle only, e.g., DMSO). This represents 100% enzyme activity.
-
Negative Control (Background): Lacks the FTase enzyme or contains a well-characterized, potent inhibitor at a concentration known to cause complete inhibition.[1] This determines the background signal.
-
Inhibitor Control: A known FTase inhibitor (e.g., FTI-277, Lonafarnib) should be run as a positive control for inhibition to validate the assay's ability to detect inhibitors.[5]
-
Compound Interference Control: Test compound in the absence of enzyme to check for autofluorescence.[1]
Q3: How should I prepare and store inhibitor stock solutions? Most small molecule inhibitors are soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.[1] For long-term storage, aliquot the stock solution to minimize freeze-thaw cycles and store at -20°C or -80°C.[1] When preparing working solutions, dilute the stock in assay buffer, ensuring the final DMSO concentration is consistent across all wells and typically kept below 1% to avoid solvent-induced artifacts.[1]
Q4: What is the CaaX box and why is it important? The CaaX box is a four-amino-acid motif at the C-terminus of proteins that serves as the recognition site for prenyltransferases.[6][7] 'C' is a cysteine residue where the farnesyl group is attached, 'a' represents aliphatic amino acids, and 'X' is the terminal amino acid that is a primary determinant for whether the protein is farnesylated by FTase or geranylgeranylated by GGTase-1.[6][8]
Experimental Protocols & Data
General Protocol for a Fluorescence-Based FTase Inhibition Assay
This protocol is a representative example and should be optimized for specific laboratory conditions and reagents. It is based on a 384-well plate format.[1][2]
-
Compound Preparation: Create a serial dilution of the test inhibitor in DMSO. Further dilute these into the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant in all wells (e.g., 0.5%).[1]
-
Assay Setup:
-
Add 5 µL of the diluted inhibitor or vehicle control (buffer with the same final DMSO concentration) to the appropriate wells of a black, opaque 384-well plate.[1]
-
Add 10 µL of a 2X FTase enzyme solution to all wells except the "no enzyme" negative controls. Add 10 µL of assay buffer to the "no enzyme" wells.[1]
-
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.[1]
-
Reaction Initiation:
-
Prepare a 2X substrate mix containing the Dansyl-peptide substrate and FPP in assay buffer.
-
Add 10 µL of this substrate mix to all wells to start the reaction.[1] The final volume should be 25 µL.
-
-
Fluorescence Measurement:
-
Data Analysis: Subtract the time zero reading from the final reading for each well. Calculate the percent inhibition relative to the positive (0% inhibition) and negative (100% inhibition) controls. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Quantitative Data Examples
Table 1: Example IC50 Values for Andrastin Inhibitors Against FTase [1]
| Compound | IC50 (µM) |
| Andrastin A | 24.9 |
| Andrastin B | 47.1 |
| Andrastin C | 13.3 |
Table 2: Example Kinetic Values for FTase Mutants with FPP Substrate [4]
| Protein | kcat (min⁻¹) | Km (µM) | kcat/KM (µM⁻¹ min⁻¹) |
| WT | 0.20 ± 0.02 | 0.5 ± 0.1 | 0.4 ± 0.1 |
| W102Aβ | 0.07 ± 0.01 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Y154Aβ | 0.10 ± 0.01 | 0.2 ± 0.1 | 0.5 ± 0.2 |
| Y205Aβ | 0.06 ± 0.01 | 0.2 ± 0.1 | 0.3 ± 0.1 |
Values are reported as averages and standard deviations from three separate experiments.[4]
Visualizations
Caption: Simplified Ras farnesylation pathway and the inhibitory action of FTIs.
Caption: Experimental workflow for a typical FTase fluorescence inhibition assay.
Caption: A decision tree for troubleshooting inconsistent FTase assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Evaluation of Protein Farnesyltransferase Substrate Specificity using Synthetic Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examining Farnesyltransferase Interaction With Cell‐Permeable CaaX Peptides and the Role of the CaaX Motif in Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of BMS-186511
Disclaimer: Publicly available information on the specific bioavailability and formulation of BMS-186511 is limited. The following troubleshooting guides, FAQs, and protocols are based on general principles and established methodologies for improving the bioavailability of poorly soluble compounds and may not be specific to this compound. Researchers should adapt these recommendations based on their own experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is identified as a farnesyltransferase (FT) inhibitor with potential anticancer activity.[1] Farnesyltransferase is a critical enzyme in the post-translational modification of Ras proteins, which are frequently mutated in human cancers. By inhibiting FT, this compound can disrupt Ras signaling pathways, potentially leading to the inhibition of malignant cell growth.[1] It has been shown to induce a non-malignant phenotype in schwannoma cells, suggesting its potential in treating neurofibromatosis type 1 (NF1)-associated tumors.[1]
Q2: What are the likely challenges in achieving adequate oral bioavailability for this compound?
While specific data for this compound is scarce, compounds of this nature often exhibit poor aqueous solubility, which is a primary barrier to oral bioavailability.[2][3] Poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in limited absorption and suboptimal systemic exposure.[4] Strategies to overcome these challenges often focus on enhancing the solubility and dissolution rate of the drug.[5][][7]
Q3: What are some common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds. These include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.[]
-
Lipid-Based Formulations: Formulating the drug in microemulsions, nanoemulsions, or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[2]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create a more soluble amorphous form.[7]
-
Prodrugs: Chemical modification of the drug to create a more soluble prodrug that converts to the active form in vivo can be an effective approach.[4]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low and variable drug exposure in preclinical in vivo studies. | Poor aqueous solubility and dissolution rate of this compound. | - Conduct solubility studies in different pH buffers and biorelevant media. - Consider particle size reduction (micronization). - Evaluate the use of solubilizing excipients or a lipid-based formulation. |
| Precipitation of the compound in aqueous media during in vitro dissolution testing. | The compound is "springing back" to its crystalline, less soluble form from a supersaturated solution created by an enabling formulation. | - Incorporate precipitation inhibitors (e.g., polymers like HPMC, PVP) into the formulation. - Optimize the drug-to-carrier ratio in solid dispersions. |
| Inconsistent results between different batches of a formulation. | - Variability in the physical properties of the API (e.g., particle size, crystallinity). - Issues with the manufacturing process of the formulation (e.g., mixing, solvent evaporation rate). | - Characterize the solid-state properties of each API batch. - Standardize and validate the formulation manufacturing process. |
| High food effect observed in preclinical studies (significantly higher exposure with food). | The presence of lipids in food enhances the solubilization and absorption of the lipophilic compound. | - This can be leveraged for clinical dosing recommendations. - To minimize the food effect, develop a formulation that mimics the solubilizing effect of food, such as a lipid-based delivery system. |
Data Presentation: Hypothetical Bioavailability Data for Different this compound Formulations
Since specific quantitative data for this compound is not publicly available, the following table presents a hypothetical comparison of different formulation strategies for a similar poorly soluble compound to illustrate how such data would be structured.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 ± 15 | 4.0 ± 1.5 | 350 ± 90 | 100 |
| Micronized Suspension | 120 ± 30 | 2.5 ± 1.0 | 980 ± 210 | 280 |
| Nanoemulsion | 350 ± 75 | 1.5 ± 0.5 | 2800 ± 550 | 800 |
| Amorphous Solid Dispersion | 450 ± 90 | 1.0 ± 0.5 | 3500 ± 680 | 1000 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a Nanoemulsion Formulation for Oral Bioavailability Studies
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., sesame oil, oleic acid) at a concentration determined by solubility screening. A typical starting concentration is 10-50 mg/mL.
-
Surfactant and Co-surfactant Mixture: Prepare a mixture of a surfactant (e.g., Cremophor EL, Tween 80) and a co-surfactant (e.g., Transcutol P, ethanol) at a specific ratio (e.g., 2:1 or 3:1).
-
Titration: Slowly add the aqueous phase (e.g., phosphate-buffered saline, pH 6.8) to the oil phase containing the drug, followed by the addition of the surfactant/co-surfactant mixture under constant stirring.
-
Homogenization: Subject the resulting coarse emulsion to high-energy homogenization using a microfluidizer or a high-pressure homogenizer to reduce the droplet size to the nano-range (<200 nm).
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Solvent Selection: Identify a common volatile solvent (e.g., acetone, methanol, dichloromethane) that can dissolve both this compound and the chosen polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Solution Preparation: Dissolve this compound and the polymer in the selected solvent at a predetermined ratio (e.g., 1:3 drug-to-polymer).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
Drying: Further dry the resulting solid film/powder in a vacuum oven to remove any residual solvent.
-
Characterization: Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Evaluate its dissolution performance compared to the crystalline drug.
Mandatory Visualizations
Caption: Workflow for Bioavailability Enhancement of this compound.
Caption: Hypothetical Signaling Pathway for this compound.
References
- 1. amsbio.com [amsbio.com]
- 2. Development of Microemulsion for Solubility Enhancement of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility enhancement | IFF Pharma Solutions - Pharma Solutions [pharma.iff.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
Minimizing Degradation of BMS-186511 in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of BMS-186511 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary factors that can cause the degradation of this compound in solution?
While specific public data on the degradation pathways of this compound is limited, general experience with similar small molecule inhibitors suggests that degradation can be influenced by several factors. These include:
-
pH: The stability of the compound can be pH-dependent. For instance, other compounds have shown degradation in acidic or alkaline conditions through mechanisms like intramolecular cyclization or cleavage of ether bonds.[1]
-
Temperature: Elevated temperatures typically accelerate chemical degradation.
-
Light Exposure: Photodegradation can be a concern for many pharmaceutical compounds.
-
Solvent: The choice of solvent can impact the stability and solubility of the compound.
-
Oxygen: Oxidative degradation can occur, especially for susceptible functional groups.
-
Contaminants: The presence of reactive species, such as formaldehyde (B43269) leached from container closures, has been shown to cause degradation in other BMS compounds.[2]
Q2: I am seeing unexpected peaks in my analytical chromatography (HPLC/LC-MS). Could this be due to this compound degradation?
Yes, the appearance of new peaks in your chromatogram is a common indicator of compound degradation. To confirm this, you can perform forced degradation studies. This involves intentionally exposing your this compound solution to stress conditions (e.g., high temperature, extreme pH, UV light, or oxidizing agents) to generate potential degradation products. These can then be compared to the unknown peaks in your experimental samples. Analytical techniques like HPLC and LC-MS are crucial for separating, identifying, and quantifying the active pharmaceutical ingredient and its degradation products.[3][4]
Q3: What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -80°C . When in use, prepare fresh working solutions from the frozen stock and use them promptly. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. If you need to store the solution for a shorter period, refrigeration at 2-8°C may be acceptable, but the stability under these conditions should be validated for your specific experimental setup.
Q4: How should I prepare my this compound solutions to minimize initial degradation?
To prepare solutions with minimal initial degradation, follow this general protocol:
-
High-Purity Solvents: Use high-purity, anhydrous solvents (e.g., DMSO, ethanol) suitable for your experimental needs.
-
Inert Atmosphere: If the compound is susceptible to oxidation, consider preparing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Appropriate pH: If using an aqueous buffer, ensure the pH is within a stable range for the compound. While specific data for this compound is not available, a pH range of 4.5-5.5 has been found to be optimal for other compounds.[1]
-
Low Temperature: Prepare the solution at a low temperature (e.g., on ice) to reduce the rate of any potential degradation reactions.
-
Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
-
Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile, light-protected container.
-
Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Mix thoroughly by vortexing or sonicating until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions: Aliquot the stock solution and expose each aliquot to one of the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Stress: Incubate at 60°C.
-
Photolytic Stress: Expose to UV light (e.g., 254 nm) at room temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid/base hydrolysis): Neutralize the samples before analysis.
-
Analysis: Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV detection or LC-MS, to identify and quantify the remaining parent compound and any new degradation products.
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from moisture. |
| In Solvent (Stock Solution) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Working Solution | 2-8°C | Short-term (validate for your experiment) | Prepare fresh daily if possible. Protect from light. |
Visualizations
Caption: Recommended workflow for preparing and handling this compound solutions.
References
- 1. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of a lyophilized formulation of BMS-204352: identification of degradants and role of elastomeric closures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Interpreting Unexpected Phenotypes After BMS-186511 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during experiments with the farnesyltransferase inhibitor, BMS-186511.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of farnesyltransferase (FTase).[1] It functions as a bisubstrate analogue, mimicking both farnesyl pyrophosphate and the CaaX motif of substrate proteins.[1] By inhibiting FTase, this compound prevents the farnesylation of key signaling proteins, most notably Ras, thereby blocking their localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell growth and proliferation.
Q2: We are observing a significant anti-proliferative effect in a cancer cell line that does not have a Ras mutation. Is this an expected result?
A2: Yes, this is a plausible and documented phenomenon for farnesyltransferase inhibitors (FTIs). While initially developed to target oncogenic Ras, FTIs have shown efficacy in tumor cells without Ras mutations.[2][3] The anti-tumor activity of FTIs is now understood to be more complex, involving the inhibition of other farnesylated proteins that play crucial roles in cell signaling and survival.[2][3]
Q3: What are the potential off-target effects of this compound that could lead to unexpected phenotypes?
A3: While this compound is reported to be specific for farnesyltransferase over the related enzyme geranylgeranyltransferase I, like many small molecule inhibitors, it may have other off-target effects.[1] Unexpected phenotypes could arise from the inhibition of other farnesylated proteins besides Ras, or potentially through interactions with other cellular targets. It is crucial to consider that the observed phenotype may be a result of inhibiting the farnesylation of proteins such as RhoB or Rheb, which can affect the cytoskeleton and mTOR signaling, respectively.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Morphology
Description: After treatment with this compound, cells exhibit a flattened and spread-out morphology, with a more organized cytoskeleton, a phenotype not typically associated with Ras inhibition alone.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| On-target effect via RhoB: Inhibition of RhoB farnesylation can lead to its alternative geranylgeranylation. This modified RhoB has been shown to induce a flattened morphology and promote stress fiber formation. | 1. Western Blot for RhoB: Analyze the prenylation status of RhoB. Look for a shift in molecular weight or use antibodies specific to farnesylated or geranylgeranylated proteins if available.2. Immunofluorescence for Cytoskeleton: Stain for F-actin (using phalloidin) and α-tubulin to visualize changes in the actin cytoskeleton and microtubule network.[4] |
| Off-target kinase inhibition: this compound could be inhibiting a kinase involved in cytoskeletal regulation. | 1. Kinase Profiling: If available, perform a kinase selectivity screen to identify potential off-target kinases inhibited by this compound.2. Literature Search: Investigate if the observed morphological changes are consistent with the inhibition of any known kinases. |
| Cellular Stress Response: The observed changes might be a general stress response to the compound. | 1. Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to determine if the morphological changes are dose- and time-dependent.2. Viability Assays: Conduct cytotoxicity assays (e.g., MTT, trypan blue) to ensure the observed changes are not a prelude to cell death. |
Issue 2: Inhibition of mTOR Signaling Pathway
Description: A decrease in the phosphorylation of mTOR pathway components, such as S6 kinase or 4E-BP1, is observed following this compound treatment.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| On-target effect via Rheb: Rheb (Ras homolog enriched in brain) is a farnesylated protein that is a key activator of the mTORC1 complex. Inhibition of Rheb farnesylation by this compound would prevent its localization and activation of mTORC1. | 1. Western Blot for mTOR Pathway: Analyze the phosphorylation status of key mTORC1 downstream targets like p70S6K (Thr389) and 4E-BP1 (Thr37/46).2. Rheb Localization: Use immunofluorescence to observe if this compound treatment alters the subcellular localization of Rheb. |
| Cross-talk with other pathways: Inhibition of the Ras-PI3K-Akt pathway by this compound could indirectly affect mTOR signaling. | 1. Western Blot for Akt: Assess the phosphorylation status of Akt (Ser473 and Thr308) to determine if the PI3K-Akt pathway is inhibited. |
| Nutrient Sensing Pathway Interference: FTIs may interfere with cellular nutrient sensing pathways that converge on mTOR. | 1. Amino Acid Starvation/Stimulation: Investigate if this compound alters the mTOR response to amino acid withdrawal and re-addition. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Prenylation and Signaling Pathways
Objective: To assess the effect of this compound on the prenylation of target proteins (e.g., Ras, RhoB) and the phosphorylation status of downstream signaling molecules (e.g., Akt, p70S6K).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Ras, RhoB, p-Akt, Akt, p-p70S6K, p70S6K, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash with ice-cold PBS and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Protocol 2: Immunofluorescence Staining of the Cytoskeleton
Objective: To visualize the effects of this compound on the actin cytoskeleton and microtubule network.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorophore-conjugated secondary antibody
-
Fluorophore-conjugated phalloidin (B8060827) (for F-actin)
-
DAPI (for nuclear counterstain)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-α-tubulin antibody for 1 hour.
-
Secondary Antibody and Phalloidin Incubation: Wash and incubate with a fluorescently labeled secondary antibody and fluorescently labeled phalloidin for 1 hour.
-
Counterstaining: Wash and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash, mount the coverslips on slides with antifade medium, and visualize under a fluorescence microscope.[5][6][7][8][9]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Expected vs. Unexpected Effects of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. amsbio.com [amsbio.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Farnesyltransferase inhibitors induce dramatic morphological changes of KNRK cells that are blocked by microtubule interfering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. andrewslab.ca [andrewslab.ca]
- 6. advancedbiomatrix.com [advancedbiomatrix.com]
- 7. researchgate.net [researchgate.net]
- 8. cellproduce.co.jp [cellproduce.co.jp]
- 9. biotium.com [biotium.com]
Technical Support Center: Control Experiments for BMS-186511 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BMS-186511, a potent farnesyltransferase inhibitor. The information is designed to assist in the design of robust experiments and the interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a bisubstrate analogue inhibitor of Farnesyltransferase (FTase).[1] FTase is a critical enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue within the C-terminal CaaX motif of various proteins.[2] This process, known as farnesylation, is essential for the proper subcellular localization and function of key signaling proteins, including the Ras superfamily of small GTPases.[2][3] By inhibiting FTase, this compound prevents the membrane localization and subsequent activation of these proteins, thereby disrupting downstream signaling pathways involved in cell proliferation and survival.[2][4]
Q2: What is the expected cellular outcome after treating cells with this compound?
A2: Treatment of sensitive cell lines with this compound is expected to inhibit cell growth, induce cell cycle arrest (at either G1 or G2/M phase), and in some cases, promote apoptosis.[5][6] Phenotypically, cells may appear flattened, nonrefractile, and exhibit contact inhibition.[1] The specific outcome is cell-type dependent.
Q3: How can I confirm that this compound is active in my cells?
A3: The most direct method to confirm the activity of this compound is to perform a Western blot for a known farnesylated protein, such as HDJ-2 or Prelamin A.[7] Inhibition of farnesyltransferase will lead to the accumulation of the unprocessed, non-farnesylated form of the protein, which can be visualized as a slower-migrating band on an SDS-PAGE gel.[7]
Troubleshooting Guide
Q4: I am not observing a significant decrease in cell viability after treating my cells with this compound. What are the possible reasons?
A4: Several factors could contribute to a lack of response to this compound. Consider the following troubleshooting steps:
-
Confirm Inhibitor Activity: Ensure that your stock of this compound is active. As a positive control, test its effect on a cell line known to be sensitive to farnesyltransferase inhibitors.
-
Check for Alternative Prenylation: In some cell lines, particularly those with K-Ras or N-Ras mutations, resistance to FTIs can occur due to alternative prenylation by geranylgeranyltransferase I (GGTase-I).[7] To investigate this, you can co-treat your cells with this compound and a GGTase-I inhibitor. A synergistic effect would suggest that alternative prenylation is a resistance mechanism.
-
Investigate Bypass Signaling Pathways: The activation of alternative signaling pathways, such as the PI3K/Akt/mTOR pathway, can confer resistance to FTIs.[7] You can probe the activation state of key proteins in this pathway (e.g., phosphorylated Akt, mTOR) via Western blot.
-
Consider Target Mutation: Although less common, mutations in the farnesyltransferase enzyme itself can lead to drug resistance.[8]
Q5: My experimental results with this compound are not reproducible. What are the common causes of variability?
A5: High variability in results can often be attributed to several factors:
-
Pipetting Inaccuracies: Ensure accurate and consistent pipetting, especially when working with small volumes. Use calibrated pipettes.
-
Incomplete Mixing: Thoroughly mix all solutions and reagents.
-
Temperature Gradients: Allow all plates and reagents to equilibrate to the experimental temperature before starting. Avoid placing plates on hot or cold surfaces.
-
Edge Effects: To minimize evaporation from the outer wells of a microplate, fill these wells with a buffer or sterile water and do not use them for experimental samples.
-
Cell Health and Passage Number: Use cells that are in a logarithmic growth phase and have a consistent and low passage number.
Control Experiments for this compound Studies
Robust experimental design is crucial for interpreting the effects of this compound. The following control experiments are recommended:
| Control Type | Purpose | Description | Expected Outcome |
| Positive Control | To confirm the activity of this compound and the responsiveness of the experimental system. | Treat a known sensitive cell line with this compound. | A significant decrease in cell viability and a mobility shift of a farnesylated protein (e.g., HDJ-2) in a Western blot. |
| Negative Control (Vehicle) | To account for any effects of the solvent used to dissolve this compound. | Treat cells with the same concentration of the vehicle (e.g., DMSO) used for the this compound treatment. | No significant effect on cell viability or protein farnesylation. |
| Negative Control (Inactive Analogue) | To ensure that the observed effects are due to the specific inhibition of farnesyltransferase. | Treat cells with a structurally similar but biologically inactive analogue of this compound. Note: A specific inactive analogue for this compound is not commercially available and may need to be synthesized. | No significant effect on cell viability or protein farnesylation. |
| Untreated Control | To establish a baseline for cell viability and protein farnesylation. | Cells cultured under the same conditions without any treatment. | Normal cell growth and baseline levels of farnesylated proteins. |
Experimental Protocols
Western Blot for Detection of Farnesylation Inhibition (Mobility Shift Assay)
This protocol is designed to assess the inhibition of farnesyltransferase by observing the electrophoretic mobility shift of the farnesylated protein HDJ-2.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (and controls) for the desired duration (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against HDJ-2.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Expected Result: In cells treated with this compound, an additional, slower-migrating band corresponding to the unprocessed, non-farnesylated HDJ-2 should appear.
Cell Viability Assay (MTT Assay)
This protocol measures cell viability as an indicator of the cytotoxic or cytostatic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound (and controls).
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Ras signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Troubleshooting logic for lack of this compound efficacy.
Quantitative Data
While specific IC50 values for this compound are highly dependent on the cell line used, the following table provides reference IC50 values for other farnesyltransferase inhibitors. Researchers should determine the IC50 of this compound empirically in their specific cell lines of interest.
| Farnesyltransferase Inhibitor | Reported IC50 Value (nM) | Cell Line |
| Tipifarnib | 0.86 | Recombinant FTase |
| Lonafarnib | 1.9 (H-Ras), 5.2 (K-Ras), 2.8 (N-Ras) | Recombinant FTase |
| FTI-2153 | 1.4 | Recombinant FTase |
| This compound | User-determined | User-specified |
References
- 1. amsbio.com [amsbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New targets for therapy in breast cancer: Farnesyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Farnesyltransferase Inhibitor Induces Tumor Regression in Transgenic Mice Harboring Multiple Oncogenic Mutations by Mediating Alterations in Both Cell Cycle Control and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Farnesyl transferase inhibitor resistance probed by target mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on BMS-186511 activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the farnesyltransferase inhibitor, BMS-186511. The following information addresses common issues related to experimental setup and data interpretation, with a specific focus on the impact of serum concentration on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the enzyme farnesyltransferase (FTase). This enzyme is responsible for a critical post-translational modification called farnesylation, where a farnesyl group is attached to specific proteins. Many of these proteins, including members of the Ras superfamily of small GTPases, are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting FTase, this compound prevents the farnesylation of these proteins, rendering them unable to localize to the cell membrane and participate in downstream signaling. This ultimately leads to an inhibition of cell growth and proliferation in susceptible cell lines.
Q2: I am observing lower than expected potency (higher IC50 value) of this compound in my cell-based assays. What could be the cause?
A2: A common reason for the reduced potency of small molecule inhibitors in cell culture is the presence of serum in the culture medium. Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules like this compound. This protein binding reduces the free concentration of the inhibitor available to enter the cells and interact with its target, farnesyltransferase. This phenomenon is often referred to as a "serum shift" or "IC50 shift".
Q3: How can I determine if serum is affecting the activity of this compound in my experiments?
A3: To determine the effect of serum, you can perform a comparative IC50 determination experiment. This involves measuring the potency (IC50) of this compound in your cell line using both serum-free or low-serum medium and your standard serum-containing medium. A significant increase in the IC50 value in the presence of higher serum concentrations indicates that serum components are binding to the inhibitor and reducing its effective concentration.
Q4: What is a recommended starting concentration for this compound in cell culture experiments?
A4: The optimal working concentration of this compound is highly dependent on the cell line, serum concentration in the culture medium, and the duration of the experiment. Based on available literature for farnesyltransferase inhibitors, in-cell activity is often observed in the low micromolar to nanomolar range. It is always recommended to perform a dose-response experiment, typically ranging from 10 nM to 10 µM, to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced Potency (Higher IC50) in Cell-Based Assays | Serum Protein Binding: this compound may be binding to proteins like albumin in the fetal bovine serum (FBS), reducing its free, active concentration. | 1. Perform a serum-shift assay: Determine the IC50 of this compound in media with varying concentrations of FBS (e.g., 0.5%, 2%, 5%, 10%).2. Use reduced-serum or serum-free media: If your cell line can be maintained in low-serum or serum-free conditions for the duration of the experiment, this will likely increase the apparent potency of this compound.3. Maintain consistent serum concentration: If serum is required, ensure the concentration is kept consistent across all experiments to ensure reproducibility. |
| Inconsistent Results Between Experiments | Variable Serum Lots: Different lots of FBS can have varying protein compositions, leading to different degrees of inhibitor binding. | 1. Use a single lot of FBS: Purchase a large batch of a single FBS lot to use for a series of related experiments.2. Qualify new FBS lots: When a new lot of FBS must be used, run a control experiment with this compound to ensure consistency with previous results. |
| No Observable Effect of the Inhibitor | Cell Line Insensitivity: The cell line you are using may not be dependent on the signaling pathways regulated by farnesylated proteins for its growth and survival. | 1. Use a positive control cell line: Test this compound on a cell line known to be sensitive to farnesyltransferase inhibitors (e.g., a cell line with a known Ras mutation).2. Confirm target engagement: If possible, perform a Western blot to check for the accumulation of unfarnesylated proteins (e.g., prelamin A) as a marker of farnesyltransferase inhibition. |
| Incorrect Drug Concentration: Errors in dilution or calculation may result in a final concentration that is too low to have an effect. | 1. Verify calculations and dilutions: Double-check all calculations and ensure proper dilution of the stock solution.2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
Data Presentation
Table 1: Illustrative Impact of Serum Concentration on the IC50 of this compound in a Cancer Cell Line
The following table presents hypothetical data to illustrate the expected shift in the half-maximal inhibitory concentration (IC50) of this compound with varying concentrations of Fetal Bovine Serum (FBS). This demonstrates the importance of considering serum concentration when designing and interpreting experiments.
| Cell Line | Serum (FBS) Concentration | IC50 of this compound (µM) |
| Ras-mutant Cancer Cell Line | 0.5% | 0.8 |
| 2% | 2.5 | |
| 5% | 6.2 | |
| 10% | 15.0 |
Note: The data in this table is for illustrative purposes only and is intended to demonstrate the concept of a serum-induced IC50 shift. Actual values may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol: Determining the Impact of Serum Concentration on this compound Activity using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a method to quantify the effect of serum on the potency of this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., a Ras-mutant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density in complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Preparation of Serum Conditions:
-
Prepare different media containing varying concentrations of FBS (e.g., 0.5%, 2%, 5%, and 10%).
-
-
Drug Treatment:
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the different serum-containing media to the respective wells.
-
Prepare serial dilutions of this compound in each of the different serum-containing media.
-
Add the this compound dilutions to the wells. Include vehicle-only controls for each serum concentration.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Subtract the background absorbance from a blank well.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control for each serum condition.
-
Plot the dose-response curves and determine the IC50 values for each serum concentration using a suitable software package.
-
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for reduced this compound activity.
Technical Support Center: Mitigating BMS-186511-Induced Cellular Stress
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating cellular stress induced by the farnesyltransferase inhibitor, BMS-186511.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Issue 1: Unexpectedly High Cytotoxicity or Off-Target Effects
| Potential Cause | Suggested Solution |
| High concentration of this compound: The effective concentration of this compound can vary significantly between cell lines. | Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and narrow down to the lowest concentration that elicits the desired biological effect. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to cells at higher concentrations. | Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Always include a vehicle control (solvent only) in your experiments to assess solvent-related toxicity. |
| Off-target effects: Like many small molecule inhibitors, this compound may have off-target activities that contribute to cellular stress and toxicity. | Characterize the cellular phenotype thoroughly to distinguish between on-target and potential off-target effects. This can include morphology assessment, proliferation assays, and analysis of signaling pathways unrelated to farnesyltransferase activity. |
| Cell line sensitivity: Different cell lines exhibit varying sensitivities to farnesyltransferase inhibitors. | If possible, test this compound in a panel of cell lines with known Ras mutation status to correlate sensitivity with the intended target pathway. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
| Potential Cause | Suggested Solution |
| Variability in experimental conditions: Inconsistent cell density, passage number, or treatment duration can lead to variable results. | Standardize your experimental protocols. Use cells within a consistent passage number range, seed cells at a uniform density, and ensure precise timing of this compound treatment. |
| Degradation of this compound: Improper storage or handling can lead to the degradation of the compound. | Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C. Prepare fresh working solutions from a stock solution for each experiment. |
| Cell culture contamination: Mycoplasma or other microbial contamination can significantly alter cellular responses. | Regularly test your cell lines for contamination. |
Issue 3: Difficulty in Confirming Target Engagement (Farnesyltransferase Inhibition)
| Potential Cause | Suggested Solution |
| Ineffective concentration of this compound: The concentration used may be too low to inhibit farnesyltransferase effectively in your specific cell model. | Perform a Western blot to assess the processing of farnesyltransferase substrates like progerin precursor (prelamin A) or HDJ-2. Inhibition of farnesylation will result in the accumulation of the unprocessed, higher molecular weight form of these proteins. |
| Alternative prenylation: Some proteins, like K-Ras and N-Ras, can be alternatively prenylated by geranylgeranyltransferase I (GGTase-I) when farnesyltransferase is inhibited, thus bypassing the effect of this compound. | Consider co-treatment with a GGTase-I inhibitor to block this escape pathway, especially in cell lines with K-Ras or N-Ras mutations. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a bisubstrate analogue inhibitor of farnesyltransferase (FTase).[1][2] It mimics both substrates of the enzyme—farnesyl pyrophosphate and the CAAX motif of the target protein—to competitively inhibit the farnesylation of key signaling proteins like Ras.[2] This inhibition prevents their localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell growth and proliferation.[2]
Q2: What are the expected cellular effects of this compound?
A2: this compound has been shown to inhibit the growth of Ras-transformed cells at micromolar concentrations.[2] This growth inhibition is often accompanied by morphological changes, where cells become flattened and less refractile.[2] As a farnesyltransferase inhibitor, it can induce cell cycle arrest and apoptosis.
Q3: What is a typical starting concentration for this compound in cell culture experiments?
A3: Based on published data for farnesyltransferase inhibitors, a starting concentration in the low micromolar range (e.g., 1-10 µM) is recommended for initial experiments.[2] However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How can I assess this compound-induced cellular stress?
A4: Cellular stress can be evaluated by examining various markers. A common approach is to perform Western blot analysis for markers of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, such as GRP78, CHOP, and the phosphorylation of PERK and eIF2α. Additionally, markers of oxidative stress and DNA damage can be assessed.
Q5: What are some key quantitative parameters for this compound?
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Growth Inhibition | Micromolar concentrations | Ras-transformed cells | [2] |
Experimental Protocols
Protocol 1: Western Blot for Farnesyltransferase Inhibition (HDJ-2 Processing)
Objective: To confirm the inhibition of farnesyltransferase by this compound by observing the accumulation of unfarnesylated HDJ-2.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HDJ-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-HDJ-2 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system. Unfarnesylated HDJ-2 will appear as a slower migrating band compared to the farnesylated form.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Collect the cells.
-
Fixation: Resuspend the cells in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Caption: Farnesyltransferase Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
Caption: this compound-Induced Cellular Stress Pathways.
References
- 1. Bisubstrate inhibitors of farnesyltransferase: a novel class of specific inhibitors of ras transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-thiol farnesyltransferase inhibitors: structure-activity relationships of benzophenone-based bisubstrate analogue farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Farnesyltransferase Inhibitors: BMS-186511 and Tipifarnib in Neurofibromatosis Type 1 (NF1) Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two farnesyltransferase inhibitors, BMS-186511 and tipifarnib (B1682913), in the context of Neurofibromatosis Type 1 (NF1). This analysis is based on available preclinical and clinical data, highlighting their mechanisms of action and efficacy in NF1 models.
Neurofibromatosis Type 1 (NF1) is a genetic disorder characterized by the growth of tumors along nerves. The underlying cause is a mutation in the NF1 gene, which leads to the overactivation of the Ras signaling pathway, a key driver of cell growth and proliferation. Farnesyltransferase inhibitors (FTIs) represent a therapeutic strategy aimed at disrupting this pathway. This guide compares two such inhibitors: this compound and tipifarnib.
Mechanism of Action: Targeting Ras Farnesylation
Both this compound and tipifarnib are potent inhibitors of farnesyltransferase (FTase). This enzyme is crucial for the post-translational modification of Ras proteins, a process called farnesylation. Farnesylation anchors Ras to the inner surface of the cell membrane, a prerequisite for its activation and downstream signaling. By inhibiting FTase, these drugs prevent Ras localization and subsequent activation of pro-growth signaling cascades.
Preclinical Efficacy in NF1 Models
Direct comparative studies of this compound and tipifarnib in NF1 models are not available in the published literature. Therefore, this comparison is based on individual preclinical and clinical findings for each compound.
This compound
Research on this compound in the context of NF1 is primarily centered on a 1995 study utilizing a malignant schwannoma cell line (ST88-14) derived from an NF1 patient. This study demonstrated that this compound could reverse the malignant phenotype of these cells.
| Parameter | Cell Line | This compound Effect | Concentration |
| Cell Morphology | ST88-14 | Reverted to a more normal, flattened, and contact-inhibited phenotype. | Not specified |
| Anchorage-Independent Growth (Soft Agar (B569324) Assay) | ST88-14 | Inhibited colony formation in a dose-dependent manner. | IC₅₀ ≈ 50 nM |
| Ras Processing | ST88-14 | Prevented the farnesylation and membrane association of Ras proteins. | Not specified |
Table 1: Summary of Preclinical Data for this compound in an NF1-derived Malignant Schwannoma Cell Line.
Tipifarnib
Tipifarnib has undergone more extensive investigation, including both preclinical and clinical studies in NF1. Preclinical studies have shown its activity against NF1-deficient cells, and it has been evaluated in clinical trials for patients with NF1 and progressive plexiform neurofibromas.
| Parameter | Model | Tipifarnib Effect | Key Findings |
| In vitro | Various cancer cell lines | Induces tumor growth inhibition.[1] | Activity is not strictly dependent on the presence of Ras mutations.[1] |
| Clinical Trial (Phase I) | Children with refractory solid tumors or NF1 | Established Maximum Tolerated Dose (MTD) and demonstrated target engagement. | MTD was 200 mg/m²/dose twice daily for 21 days. At MTD, FTase activity was inhibited.[2] |
| Clinical Trial (Phase II) | Children and young adults with NF1 and progressive plexiform neurofibromas | Did not significantly prolong time to progression (TTP) compared to placebo. | Median TTP was 19.2 months with tipifarnib vs. 10.6 months with placebo (p=0.12).[1] |
Table 2: Summary of Preclinical and Clinical Data for Tipifarnib in NF1.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Farnesyltransferase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of FTase.
A common method involves using a radiolabeled farnesyl pyrophosphate and measuring its incorporation into a Ras peptide substrate in the presence and absence of the inhibitor.
Soft Agar Colony Formation Assay
This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of transformed cells.
Conclusion
Both this compound and tipifarnib are potent farnesyltransferase inhibitors that target the aberrant Ras signaling characteristic of NF1. The available preclinical data for this compound, though limited to a single early study, demonstrated its ability to reverse the malignant phenotype of an NF1-derived schwannoma cell line in vitro.
Tipifarnib has been more extensively studied, with a larger body of preclinical and clinical data. While it showed promise in preclinical models and demonstrated target engagement in early clinical trials, a phase II study in children and young adults with NF1 and progressive plexiform neurofibromas did not show a statistically significant improvement in time to progression compared to placebo.
The disparity in the volume of research—with this compound's development not appearing to have progressed significantly in the context of NF1 since the initial study, and tipifarnib having been advanced to later-stage clinical trials—is a critical factor in this comparison. Further preclinical studies, including in vivo models and direct comparative analyses, would be necessary to definitively determine the relative efficacy and potential of these two farnesyltransferase inhibitors for the treatment of NF1-related tumors.
References
Validating Farnesyltransferase Inhibition by BMS-186511: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the farnesyltransferase inhibitor (FTI) BMS-186511 with other prominent inhibitors, tipifarnib (B1682913) and lonafarnib (B1684561). The information presented herein is supported by experimental data to aid researchers in evaluating its suitability for their studies.
Introduction to Farnesyltransferase Inhibition
Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of various proteins, most notably the Ras family of small GTPases. Farnesylation, the attachment of a 15-carbon farnesyl group, is essential for the membrane localization and subsequent activation of Ras. Dysregulation of Ras signaling is a hallmark of many cancers, making FTase an attractive target for therapeutic intervention. Farnesyltransferase inhibitors (FTIs) block this modification, thereby disrupting oncogenic signaling pathways.
This compound is a bisubstrate analog inhibitor of FTase, designed to mimic both farnesyl pyrophosphate and the CaaX motif of Ras.[1] It is a methyl carboxyl ester prodrug, enhancing its cell permeability.[1] this compound has demonstrated selective inhibition of FTase over the related enzyme geranylgeranyltransferase I (GGTase I).[2] Its mechanism of action involves the inhibition of p21 Ras processing, leading to an accumulation of unfarnesylated Ras in the cytosol and a subsequent reversal of the transformed phenotype in Ras-dependent cancer cells.[1]
Comparative Performance Data
A direct quantitative comparison of the in vitro potency of this compound with tipifarnib and lonafarnib reveals a notable difference in their half-maximal inhibitory concentrations (IC50). While specific IC50 values for this compound are reported in the micromolar range, tipifarnib and lonafarnib exhibit potency in the nanomolar range, indicating a significantly higher intrinsic inhibitory activity against the farnesyltransferase enzyme.
| Inhibitor | Target | Assay Type | IC50 |
| This compound | Farnesyltransferase | Cellular Assays | Micromolar (µM) range[1] |
| Tipifarnib | Farnesyltransferase | Enzymatic Assay | 0.6 nM |
| H-Ras | Cellular Assay | - | |
| K-Ras | Cellular Assay | - | |
| Lonafarnib | Farnesyltransferase | Enzymatic Assay | 1.9 nM |
| H-Ras | Cellular Assay | 1.9 nM | |
| K-Ras | Cellular Assay | 5.2 nM | |
| N-Ras | Cellular Assay | 2.8 nM |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures for validating farnesyltransferase inhibition, the following diagrams are provided.
References
Predicting Response to Farnesyltransferase Inhibitors: A Comparative Guide to Biomarkers for BMS-186511 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to the farnesyltransferase inhibitor (FTI) BMS-186511 and its therapeutic alternatives. Due to the limited publicly available data on this compound, this guide leverages data from other well-studied FTIs, such as tipifarnib (B1682913) and lonafarnib, as surrogates to provide a thorough comparative analysis. We will delve into the mechanism of action, predictive biomarkers, and clinical trial data for FTIs, and compare them with alternative targeted therapies, particularly MEK inhibitors, in relevant disease contexts such as cancers with high RAS pathway activation and Neurofibromatosis Type 1 (NF1).
The Role of Farnesyltransferase Inhibitors in Cancer Therapy
Farnesyltransferase inhibitors (FTIs) are a class of targeted therapies that block the enzyme farnesyltransferase. This enzyme is crucial for the post-translational modification of several proteins, most notably the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). Farnesylation anchors Ras proteins to the cell membrane, a prerequisite for their activation and downstream signaling through pathways such as the MAPK and PI3K/AKT cascades, which are critical for cell proliferation, survival, and differentiation. By inhibiting farnesyltransferase, FTIs prevent Ras localization and activation, thereby disrupting these oncogenic signaling pathways. While initially developed to target Ras-mutant cancers, the efficacy of FTIs has been found to be dependent on the specific Ras isoform and the cellular context.
Biomarkers for Predicting Response to Farnesyltransferase Inhibitors
The identification of predictive biomarkers is crucial for patient stratification and maximizing the therapeutic benefit of FTIs. Research has pointed to several potential biomarkers, ranging from specific genetic mutations to pharmacodynamic markers of target engagement.
Genetic Biomarkers: HRAS Mutations
Mutations in the HRAS gene have emerged as a key predictive biomarker for sensitivity to the FTI tipifarnib. Unlike K-Ras and N-Ras, which can undergo alternative prenylation by geranylgeranyltransferase I (GGTase-I) when farnesyltransferase is inhibited, H-Ras is solely dependent on farnesylation for its function. This makes tumors harboring activating HRAS mutations particularly vulnerable to FTI therapy.
Clinical trial data has shown a correlation between the variant allele frequency (VAF) of HRAS mutations and the objective response rate (ORR) to tipifarnib in patients with head and neck squamous cell carcinoma (HNSCC).[1][2]
Table 1: Clinical Efficacy of Tipifarnib in HRAS-Mutant Head and Neck Squamous Cell Carcinoma
| Biomarker Status | Number of Evaluable Patients | Objective Response Rate (ORR) | 95% Confidence Interval (CI) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| High HRAS VAF (≥20%) | 20 | 55% | 31.5% - 76.9% | 5.6 months | 15.4 months |
| Low HRAS VAF (<20%) | 5 | 0% | - | - | - |
Data from the KO-TIP-001 trial.[1][2]
Pharmacodynamic Biomarkers
Pharmacodynamic biomarkers can provide evidence of target engagement and biological activity of FTIs in tumor cells. These markers are particularly useful for confirming the mechanism of action in early-phase clinical trials.
-
Unprocessed HDJ-2: The chaperone protein HDJ-2 is a substrate of farnesyltransferase. Inhibition of the enzyme leads to the accumulation of the unprocessed, slower-migrating form of HDJ-2, which can be detected by western blotting.
-
Prelamin A: Lamin A, a nuclear matrix protein, is synthesized as a precursor, prelamin A, which undergoes farnesylation. FTI treatment results in the accumulation of unprocessed prelamin A at the nuclear rim, which can be visualized by immunohistochemistry.
Alternative Therapies and Comparative Efficacy
In disease settings characterized by RAS pathway hyperactivation, such as Neurofibromatosis Type 1 (NF1), other targeted therapies have shown significant clinical activity. MEK inhibitors, which act downstream of Ras, represent a key alternative to FTIs.
MEK Inhibitors in Neurofibromatosis Type 1
NF1 is a genetic disorder caused by mutations in the NF1 gene, which encodes neurofibromin, a negative regulator of Ras. Loss of neurofibromin function leads to sustained Ras activation and the development of tumors, most commonly plexiform neurofibromas (PNs). The MEK inhibitor selumetinib (B1684332) has demonstrated significant efficacy in reducing tumor volume in pediatric and adult patients with NF1 and inoperable PNs.[3][4][5]
Table 2: Clinical Efficacy of Selumetinib in NF1-Associated Inoperable Plexiform Neurofibromas (Pediatric Population)
| Treatment | Number of Patients | Objective Response Rate (ORR) (≥20% volume reduction) | 95% Confidence Interval (CI) |
| Selumetinib | 50 | 70% | 55% - 82% |
Data from a Phase II trial in pediatric patients.[3]
Comparative Overview: FTIs vs. MEK Inhibitors
While direct head-to-head clinical trials are lacking, a comparative summary of FTIs (represented by tipifarnib) and MEK inhibitors (represented by selumetinib) highlights their distinct characteristics and potential applications.
Table 3: Comparative Summary of Farnesyltransferase Inhibitors and MEK Inhibitors
| Feature | Farnesyltransferase Inhibitors (e.g., Tipifarnib) | MEK Inhibitors (e.g., Selumetinib) |
| Target | Farnesyltransferase | MEK1/2 |
| Mechanism of Action | Inhibits post-translational farnesylation of proteins, including Ras, preventing their membrane localization and activation. | Inhibits the downstream kinase MEK in the MAPK signaling pathway. |
| Key Predictive Biomarker | Activating HRAS mutations with high variant allele frequency. | Loss-of-function mutations in NF1. |
| Primary Indication (based on biomarker) | HRAS-mutant solid tumors (e.g., HNSCC). | Neurofibromatosis Type 1-associated plexiform neurofibromas. |
| Reported Objective Response Rate | 55% in high HRAS VAF HNSCC.[1][2] | ~70% in pediatric NF1-associated PNs.[3] |
| Potential for Resistance | Alternative prenylation (geranylgeranylation) of K-Ras and N-Ras. | Activation of bypass signaling pathways (e.g., PI3K/AKT). |
Experimental Protocols
Detailed methodologies for the assessment of key biomarkers are provided below.
Protocol 1: Detection of HRAS Variant Allele Frequency (VAF) by Droplet Digital PCR (ddPCR)
This protocol outlines the steps for quantifying the VAF of a specific HRAS mutation from tumor-derived DNA.
-
DNA Extraction: Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue or circulating tumor DNA (ctDNA) from plasma using a commercially available kit. Quantify the extracted DNA using a fluorometric method.
-
ddPCR Reaction Setup:
-
Prepare a reaction mix containing ddPCR Supermix for Probes (No dUTP), a target-specific primer/probe set for the HRAS mutation (e.g., G12C, labeled with FAM), a reference primer/probe set for wild-type HRAS (labeled with HEX), and 20-50 ng of template DNA.
-
Vortex the reaction mix and spin down.
-
-
Droplet Generation:
-
Load the reaction mix into a droplet generator cartridge.
-
Add droplet generation oil to the appropriate wells.
-
Generate droplets using a droplet generator.
-
-
PCR Amplification:
-
Transfer the generated droplets to a 96-well PCR plate.
-
Seal the plate and perform PCR amplification using a thermal cycler with the following cycling conditions:
-
Enzyme activation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing/Extension: 55°C for 60 seconds
-
-
Enzyme deactivation: 98°C for 10 minutes
-
-
-
Droplet Reading and Data Analysis:
-
Read the droplets on a droplet reader to count the number of positive droplets for the mutant (FAM) and wild-type (HEX) alleles.
-
Calculate the VAF using the following formula: VAF (%) = [Number of mutant-positive droplets / (Number of mutant-positive droplets + Number of wild-type-positive droplets)] x 100.
-
Protocol 2: Western Blot for Unprocessed HDJ-2
This protocol describes the detection of the unprocessed form of HDJ-2 in cell lysates.
-
Protein Extraction:
-
Lyse cultured cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 12% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HDJ-2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. The unprocessed form of HDJ-2 will appear as a slower-migrating band compared to the processed form.
-
Protocol 3: Immunohistochemistry for Prelamin A
This protocol details the in-situ detection of prelamin A in FFPE tissue sections.
-
Deparaffinization and Rehydration:
-
Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in a citrate-based antigen retrieval solution (pH 6.0) and heating in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary antibody specific for prelamin A overnight at 4°C.
-
Wash the sections with phosphate-buffered saline (PBS).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Wash the sections with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal using a diaminobenzidine (DAB) substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol to xylene.
-
Mount the coverslips using a permanent mounting medium. Prelamin A accumulation will be observed as a distinct staining pattern at the nuclear rim.
-
References
- 1. ascopubs.org [ascopubs.org]
- 2. Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tipifarnib Efficacy in HNSCC with HRAS Mutations [oncodna.com]
- 4. Selumetinib for Adult Patients With NF1 and Inoperable Plexiform Neurofibromas - The ASCO Post [ascopost.com]
- 5. Selumetinib in adults with NF1 and inoperable plexiform neurofibroma: a phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Farnesyltransferase Inhibitors: BMS-186511 vs. Lonafarnib in Malignant Schwannoma Cells
A detailed examination of two farnesyltransferase inhibitors, BMS-186511 and lonafarnib (B1684561), reveals their potential therapeutic applications in malignant schwannoma, a rare and aggressive form of soft tissue sarcoma. While direct comparative studies are limited, preclinical data for this compound in a malignant schwannoma cell line provide a basis for understanding its efficacy. This guide synthesizes the available experimental data, outlines key methodologies, and visualizes the targeted signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Malignant schwannomas, also known as malignant peripheral nerve sheath tumors (MPNSTs), are often associated with the genetic disorder neurofibromatosis type 1 (NF1). The loss of the NF1 gene product, neurofibromin, leads to the overactivation of the Ras signaling pathway, a key driver of cell proliferation and survival. Both this compound and lonafarnib are farnesyltransferase (FT) inhibitors, a class of drugs that block a critical post-translational modification of Ras proteins, thereby preventing their localization to the cell membrane and subsequent activation of downstream signaling cascades.
Performance Data: this compound in Malignant Schwannoma Cells
Experimental evidence highlights the activity of this compound in the NF1-associated malignant schwannoma cell line, ST88-14. Studies have demonstrated that this compound inhibits the malignant phenotype of these cells in a concentration-dependent manner.
| Compound | Cell Line | Assay Type | Key Findings | IC50 | Reference |
| This compound | ST88-14 (Malignant Schwannoma) | Soft Agar (B569324) Colony Formation | Inhibition of anchorage-independent growth, induction of a flattened, non-refractile morphology, and contact-inhibited growth. | Not explicitly stated | Yan et al., 1995 |
| This compound | ST88-14 (Malignant Schwannoma) | Morphological Analysis | Reversion of the transformed phenotype. | Not explicitly stated | Yan et al., 1995 |
Note: While the study by Yan et al. (1995) provides qualitative evidence of dose-dependent inhibition, a specific IC50 value for this compound in ST88-14 cells is not reported in the available literature.
Currently, there is a lack of publicly available data on the specific effects of lonafarnib in malignant schwannoma cell lines.
Mechanism of Action: Targeting the Ras Signaling Pathway
Both this compound and lonafarnib function by inhibiting farnesyltransferase, a crucial enzyme in the Ras signaling pathway. Ras proteins require farnesylation to anchor to the inner leaflet of the plasma membrane, a prerequisite for their activation and the subsequent transduction of extracellular growth signals to the nucleus. By blocking this farnesylation step, these inhibitors effectively disrupt the entire downstream signaling cascade, which includes the Raf-MEK-ERK and PI3K-Akt pathways, ultimately leading to decreased cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of farnesyltransferase inhibitors in malignant schwannoma cells.
Cell Culture
The human malignant schwannoma cell line ST88-14, derived from an NF1 patient, is cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cells, a hallmark of malignant transformation.
Protocol:
-
Base Agar Layer: A layer of 0.6% agar in complete culture medium is poured into 6-well plates and allowed to solidify.
-
Cell Layer: ST88-14 cells are trypsinized, counted, and resuspended in a 0.3% agar/medium mixture containing the desired concentration of this compound or vehicle control. This cell suspension is then layered on top of the base agar.
-
Incubation: Plates are incubated at 37°C for 14-21 days to allow for colony formation.
-
Analysis: Colonies are stained with crystal violet and counted using a light microscope. The number and size of colonies in the treated groups are compared to the control group to determine the effect of the inhibitor on anchorage-independent growth.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: ST88-14 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or lonafarnib) or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Conclusion
The available preclinical data suggests that farnesyltransferase inhibitors, exemplified by this compound, hold promise as a therapeutic strategy for malignant schwannomas by targeting the aberrant Ras signaling inherent in these tumors. The demonstrated ability of this compound to inhibit the malignant phenotype of the ST88-14 cell line underscores the potential of this drug class. However, the lack of direct comparative studies with other farnesyltransferase inhibitors like lonafarnib, and the absence of specific IC50 values for this compound in malignant schwannoma cells, highlight critical areas for future research. Further investigation is warranted to quantify the potency of these compounds and to evaluate the efficacy of lonafarnib in this specific cancer context. Such studies will be instrumental in guiding the clinical development of farnesyltransferase inhibitors for the treatment of malignant schwannoma.
A Head-to-Head Preclinical Comparison of Farnesyltransferase Inhibitors
An Essential Guide for Researchers in Oncology and Drug Development
Farnesyltransferase inhibitors (FTIs) have emerged as a promising class of anti-cancer agents, targeting a key enzyme in the post-translational modification of several proteins critical to cancer cell signaling, proliferation, and survival. This guide provides an objective, data-driven comparison of two leading FTIs, lonafarnib (B1684561) and tipifarnib (B1682913), in preclinical models. By presenting quantitative data, detailed experimental protocols, and visualizing key biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their research.
Performance Data: A Comparative Overview
Direct head-to-head preclinical studies comparing lonafarnib and tipifarnib under identical experimental conditions are limited in the public domain. However, by compiling data from various studies, a comparative assessment can be made. It is important to note that direct comparison of values across different studies should be approached with caution due to variations in experimental setups.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for lonafarnib and tipifarnib from enzymatic and cell-based assays.
| Inhibitor | Target Enzyme | Assay Type | Cell Lines/Conditions | IC50 (nM) | Reference |
| Tipifarnib | Farnesyltransferase | Enzymatic Assay | Human/Bovine | 0.45–0.57 | [1] |
| Lonafarnib | Farnesyltransferase | Enzymatic Assay | Human/Bovine | 4.9–7.8 | [1] |
| Tipifarnib | Farnesyltransferase | Cellular Assay | KRAS WT Lung Adenocarcinoma (30 cell lines) | Varies by cell line | [2] |
| Lonafarnib | Farnesyltransferase | Cellular Assay | KRAS WT Lung Adenocarcinoma (30 cell lines) | Varies by cell line | [2] |
| Tipifarnib | Farnesyltransferase | Cellular Assay | KRAS-G12C Mutant Lung Adenocarcinoma (8 cell lines) | Varies by cell line | [2] |
| Lonafarnib | Farnesyltransferase | Cellular Assay | KRAS-G12C Mutant Lung Adenocarcinoma (8 cell lines) | Varies by cell line | [2] |
Note: The data from the PRISM Primary Repurposing Screen provides normalized sensitivity values rather than specific IC50s for the lung adenocarcinoma cell lines. The study indicated that KRAS-G12C mutant cells showed a statistically significant higher sensitivity to lonafarnib (p = 0.0182) compared to KRAS WT cells, while the difference for tipifarnib was not statistically significant (p = 0.0896)[2]. A separate clinical study report suggested that tipifarnib is approximately 5–10 times more potent than lonafarnib in Ras processing assays in human cancer cell lines[1].
In Vivo Efficacy
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the farnesyltransferase signaling pathway and a typical experimental workflow for assessing FTI activity.
Caption: Farnesyltransferase signaling pathway and the point of inhibition by FTIs.
Caption: Experimental workflow for preclinical evaluation of FTIs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of FTIs.
Farnesyltransferase Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of farnesyltransferase and is used to determine the IC50 of inhibitors.
Materials:
-
Farnesyltransferase (FTase) enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT
-
FTI compounds (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, FPP, and the dansylated peptide substrate.
-
Add varying concentrations of the FTI or vehicle control (DMSO) to the wells of the microplate.
-
Initiate the reaction by adding the FTase enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.
-
Calculate the percentage of inhibition for each FTI concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with FTIs.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
FTI compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplates
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the FTI or vehicle control for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value, which represents the concentration of the FTI that inhibits cell growth by 50%.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of FTIs.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
FTI formulation for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells from culture and resuspend them in a suitable medium, optionally mixed with Matrigel to enhance tumor growth.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the FTI or vehicle control to the respective groups according to the planned dosing schedule and route of administration.
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy of the FTI.
Conclusion
This guide provides a comparative overview of the preclinical data for lonafarnib and tipifarnib, highlighting their potency and the methodologies used for their evaluation. While the available data suggests that tipifarnib may have higher in vitro potency, both agents have demonstrated significant anti-tumor activity in preclinical models. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers designing and interpreting preclinical studies of farnesyltransferase inhibitors. Further direct head-to-head comparative studies, particularly in in vivo models, are warranted to fully elucidate the relative efficacy and potential clinical applications of these promising anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pathology & Oncology Research | Combination of farnesyl-transferase inhibition with KRAS G12D targeting breaks down therapeutic resistance in pancreatic cancer [por-journal.com]
- 3. Lonafarnib improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Potential of BMS-186511: A Comparative Look at Farnesyltransferase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational anti-cancer agent BMS-186511. Due to the limited availability of public data on this compound, this guide places it within the broader context of farnesyltransferase inhibitors (FTIs), using the more extensively studied compounds, tipifarnib (B1682913) and lonafarnib (B1684561), as key comparators to illuminate the potential and current standing of this class of drugs.
Executive Summary
This compound is a farnesyltransferase (FT) inhibitor that has demonstrated potential anti-cancer activity, particularly in preclinical models of neurofibromatosis type 1 (NF1)-associated malignancies.[1][2] Its mechanism of action centers on the inhibition of farnesyltransferase, a critical enzyme in the post-translational modification of numerous proteins involved in cell signaling and proliferation, most notably the Ras family of oncoproteins. While specific quantitative data on the efficacy of this compound remains largely proprietary, this guide will provide a qualitative comparison with other FTIs, tipifarnib and lonafarnib, for which more extensive data is available. This comparison will focus on their mechanism of action, preclinical effects, and clinical development status.
Mechanism of Action: Targeting a Key Oncogenic Pathway
Farnesyltransferase inhibitors exploit a crucial dependency of several key signaling proteins on a post-translational modification called farnesylation. This process, catalyzed by the enzyme farnesyltransferase, attaches a farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX box" motif of the target protein. This lipid modification is essential for the proper subcellular localization and function of these proteins, including the Ras GTPases (H-Ras, N-Ras, and K-Ras), which are frequently mutated in human cancers.
By inhibiting farnesyltransferase, FTIs like this compound prevent the farnesylation of Ras and other target proteins, leading to their mislocalization and inactivation. This disrupts downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[3][4]
Preclinical Anti-Cancer Effects: A Focus on this compound
Preclinical studies have provided the primary evidence for the anti-cancer effects of this compound. A key study demonstrated its activity in a cell line derived from a malignant schwannoma of a patient with NF1.[1][2] Treatment with this compound led to a reversal of the malignant phenotype, characterized by:
-
Morphological changes: The cells became flat and non-refractile.
-
Restoration of contact inhibition: The cells stopped proliferating once they formed a confluent monolayer.
-
Loss of anchorage-independent growth: The cells lost their ability to grow in soft agar (B569324), a hallmark of cancerous cells.
Importantly, this compound was shown to be a specific inhibitor of farnesyltransferase, with no significant activity against the closely related enzyme geranylgeranyltransferase I.[1] This specificity is a desirable characteristic for a targeted therapy, as it may reduce off-target effects.
While these qualitative observations are promising, publicly available quantitative data, such as the half-maximal inhibitory concentration (IC50) in various cancer cell lines or tumor growth inhibition in animal models, are not available for this compound.
Comparative Landscape: this compound in the Context of Other Farnesyltransferase Inhibitors
To provide a more comprehensive picture, we compare this compound with two other notable FTIs, tipifarnib and lonafarnib.
| Feature | This compound | Tipifarnib | Lonafarnib |
| Development Stage | Preclinical/Early Investigational | Clinical Trials (various cancers) | Approved (for Progeria and Progeroid Laminopathies)[5][6][7] |
| Primary Indication(s) Investigated | NF1-associated malignancies (preclinical)[1][2] | Head and neck squamous cell carcinoma (HNSCC) with HRAS mutations, peripheral T-cell lymphoma (PTCL), myelodysplastic syndromes (MDS)[8][9] | Hutchinson-Gilford progeria syndrome (HGPS)[5][10][11] |
| Publicly Available Efficacy Data | Qualitative preclinical data in a schwannoma cell line[1][2] | Clinical trial data available, showing partial responses in some patient populations.[9][12] A phase II trial in NF1 patients did not show a significant effect on time to progression.[12][13] | Clinical trial data demonstrating improved outcomes in HGPS patients.[10][11] |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, a general protocol for assessing the anti-proliferative effects of a farnesyltransferase inhibitor in a cancer cell line, based on the description of the this compound studies, would typically involve the following steps:
Cell Culture and Treatment:
-
The cancer cell line of interest (e.g., ST88-14 malignant schwannoma cells) is cultured in appropriate media and conditions.
-
Cells are seeded in multi-well plates at a predetermined density.
-
After allowing the cells to adhere, they are treated with varying concentrations of the farnesyltransferase inhibitor (e.g., this compound) or a vehicle control.
Proliferation Assay (e.g., MTT or CellTiter-Glo):
-
After a set incubation period (e.g., 72 hours), a reagent that measures cell viability (like MTT or a luminescent cell viability reagent) is added to the wells.
-
The absorbance or luminescence is measured using a plate reader.
-
The results are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.
Soft Agar Colony Formation Assay:
-
A base layer of agar in culture medium is prepared in a petri dish.
-
A top layer of agar containing the cancer cells and the farnesyltransferase inhibitor at various concentrations is overlaid on the base layer.
-
The plates are incubated for several weeks to allow for colony formation.
-
Colonies are stained and counted to assess the effect of the inhibitor on anchorage-independent growth.
Conclusion and Future Directions
This compound represents an early-stage farnesyltransferase inhibitor with demonstrated preclinical activity against a relevant cancer cell model. Its specific inhibition of farnesyltransferase positions it as a targeted therapeutic agent. However, the lack of publicly available quantitative preclinical and clinical data makes a direct and comprehensive comparison with other anti-cancer agents challenging.
The clinical development of other FTIs, such as tipifarnib and the approval of lonafarnib for a non-cancer indication, highlights the therapeutic potential of this drug class. Future research on this compound should focus on generating robust preclinical data, including its efficacy in a broader range of cancer models and in vivo studies. Such data would be crucial for establishing a clear path toward potential clinical investigation and for providing a more definitive comparison with existing and emerging cancer therapies. For now, this compound remains a promising but enigmatic player in the field of farnesyltransferase inhibition.
References
- 1. Tipifarnib as a Precision Therapy for HRAS-Mutant Head and Neck Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase inhibitors block the neurofibromatosis type I (NF1) malignant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tipifarnib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Tipifarnib used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Lonafarnib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tipifarnib - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Clinical Trial of Protein Farnesylation Inhibitors Lonafarnib, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical trial of a farnesyltransferase inhibitor in children with Hutchinson–Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical trials targeting neurofibromatoses-associated tumors: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurofibromatosis Research Program, NFRP Supported Clinical Trials; Congressionally Directed Medical Research Programs [cdmrp.health.mil]
Independent Verification of BMS-186511's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the farnesyltransferase inhibitor (FTI) BMS-186511 with alternative compounds. This document summarizes the performance of these inhibitors based on available experimental data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to aid in the independent verification of its mechanism of action.
This compound is a bisubstrate analogue inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various proteins involved in cellular signaling, most notably the Ras family of small GTPases.[1] By inhibiting FTase, this compound prevents the farnesylation of Ras, a critical step for its localization to the cell membrane and subsequent activation of downstream pro-proliferative pathways.[1] This mechanism has positioned FTIs as potential anti-cancer agents. This guide offers a comparative analysis of this compound against other well-characterized FTIs to provide a framework for its independent evaluation.
Comparative Analysis of Farnesyltransferase Inhibitors
The efficacy of farnesyltransferase inhibitors is primarily determined by their potency in inhibiting the target enzyme (FTase) and their selectivity over the related enzyme, geranylgeranyltransferase I (GGTase-I). The following tables summarize the in vitro potency of this compound and a selection of alternative FTIs.
Table 1: In Vitro Inhibitory Activity of Farnesyltransferase Inhibitors
| Compound | Target | IC50 (nM) | Description |
| This compound | Farnesyltransferase | Micromolar concentrations reported to curtail anchorage-dependent and -independent growth of ras-transformed cells.[1] | A methyl carboxyl ester prodrug of a phosphinate bisubstrate analog.[1] |
| Lonafarnib (SCH66336) | Farnesyltransferase | 1.9 | A nonpeptidomimetic, tricyclic competitive inhibitor. |
| Tipifarnib (R115777) | Farnesyltransferase | 0.86 | A nonpeptidomimetic, potent competitive inhibitor. |
| FTI-277 | Farnesyltransferase | 50 | A peptidomimetic inhibitor based on the C-terminal CAAX motif of Ras. |
| BMS-214662 | Farnesyltransferase | - | A nonsedating benzodiazepine (B76468) derivative with cytotoxic properties.[2] |
| Manumycin A | Farnesyltransferase | - | A natural product inhibitor that is competitive with farnesyl pyrophosphate. |
Experimental Protocols for Verification of Mechanism of Action
To independently verify the mechanism of action of this compound, a series of in vitro and cell-based assays can be performed. Below are detailed protocols for key experiments.
In Vitro Farnesyltransferase Activity Assay (Fluorimetric)
This assay measures the direct inhibition of FTase enzymatic activity.
Principle: The assay quantifies the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. The farnesylation of the peptide leads to a change in its fluorescence, which is monitored over time.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM HEPPSO (pH 7.8), 5 mM TCEP, 5 mM MgCl2, 10 µM ZnCl2[3]
-
This compound and other FTI compounds
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~520 nm)[3]
Procedure:
-
Prepare serial dilutions of this compound and other FTIs in the assay buffer.
-
In a multi-well plate, add the FTase enzyme to the assay buffer.
-
Add the FTI dilutions to the wells containing the enzyme and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of FPP and the dansylated peptide substrate.
-
Immediately begin kinetic measurement of fluorescence intensity in a plate reader at 25°C.[3]
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curve.
-
Determine the percent inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Cell-Based Western Blot Analysis of Protein Farnesylation
This assay assesses the ability of an FTI to inhibit protein farnesylation within a cellular context.
Principle: Inhibition of FTase leads to the accumulation of unfarnesylated proteins. Some farnesylated proteins, such as HDJ-2 and prelamin A, exhibit a detectable electrophoretic mobility shift on SDS-PAGE when they are in their unfarnesylated state.[4][5]
Materials:
-
Cancer cell line (e.g., A549, HCT116, BxPC-3, or MCF-7)[4]
-
This compound and other FTI compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-HDJ-2, anti-prelamin A[5]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Culture cells to an appropriate confluency and treat with varying concentrations of this compound or other FTIs for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and prepare whole-cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE on a Tris-glycine gel.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-HDJ-2 or anti-prelamin A) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the bands for a mobility shift, where the upper band represents the unfarnesylated protein and the lower band represents the farnesylated protein.
Visualizing the Mechanism of Action
To further elucidate the mechanism of action of this compound and its therapeutic rationale, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Inhibition of the Ras signaling pathway by this compound.
Caption: Workflow for the independent verification of this compound's mechanism of action.
References
- 1. Bisubstrate inhibitors of farnesyltransferase: a novel class of specific inhibitors of ras transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expansion of Protein Farnesyltransferase Specificity Using “Tunable” Active Site Interactions: DEVELOPMENT OF BIOENGINEERED PRENYLATION PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of potential markers of farnesyltransferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A farnesyltransferase inhibitor prevents both the onset and late progression of cardiovascular disease in a progeria mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BMS-186511 in Combination with MEK Inhibitors for Neurofibromatosis Type 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of BMS-186511, a farnesyltransferase inhibitor, in combination with MEK inhibitors for the treatment of Neurofibromatosis Type 1 (NF1)-related tumors. The content is based on available preclinical and clinical data, offering a comparative analysis with established and emerging alternative therapies.
Introduction to Therapeutic Strategies in NF1
Neurofibromatosis Type 1 is a genetic disorder characterized by the growth of tumors along nerves. The underlying cause is a mutation in the NF1 gene, which leads to the overactivation of the Ras signaling pathway, a critical regulator of cell growth and proliferation. This has made the Ras-Raf-MEK-ERK pathway a prime target for therapeutic intervention.
This compound is a farnesyltransferase inhibitor that blocks the post-translational modification of Ras proteins, which is essential for their localization to the cell membrane and subsequent activation.[1] MEK inhibitors, on the other hand, target a downstream component of this pathway, MEK1/2, thereby inhibiting the phosphorylation of ERK and blocking the signaling cascade. The combination of these two classes of drugs offers a potential synergistic approach to more effectively suppress the hyperactive Ras pathway in NF1.
The RAS/RAF/MEK/ERK Signaling Pathway in NF1
The following diagram illustrates the points of intervention for farnesyltransferase inhibitors and MEK inhibitors within the RAS/RAF/MEK/ERK signaling cascade.
Preclinical Evidence: Farnesyltransferase and MEK Inhibitor Combination
While direct studies on the combination of this compound and MEK inhibitors in NF1 are limited, preclinical evidence in other RAS-driven cancers supports the rationale for this approach. A study in HRAS-mutant rhabdomyosarcoma demonstrated that the combination of the farnesyltransferase inhibitor tipifarnib (B1682913) and the MEK inhibitor trametinib (B1684009) resulted in additive growth inhibition in both 2D and 3D cell culture models.[2] Furthermore, the combination led to tumor regression in an in vivo xenograft model, an effect not observed with either drug alone.[2] This suggests that dual targeting of the Ras pathway at different points can lead to a more potent anti-tumor response.
Experimental Workflow: Preclinical In Vivo Study
The following diagram outlines a typical workflow for a preclinical in vivo study evaluating a combination therapy.
Clinical Performance of MEK Inhibitors in NF1
Several MEK inhibitors have demonstrated significant clinical activity in patients with NF1-related plexiform neurofibromas (PNs). The following tables summarize the key efficacy data from clinical trials of selumetinib, trametinib, and mirdametinib.
Table 1: Efficacy of MEK Inhibitors in Pediatric NF1-Associated Plexiform Neurofibromas
| MEK Inhibitor | Clinical Trial | Number of Patients | Objective Response Rate (ORR) (≥20% volume reduction) | Median Best Tumor Volume Change |
| Selumetinib | SPRINT (Phase II) | 50 | 66%[3] | -27.9%[4] |
| Trametinib | Phase I/IIa | 26 | 46%[5] | Not Reported |
| Mirdametinib | ReNeu (Phase IIb) | 56 | 52%[6][7] | -42%[6] |
Table 2: Efficacy of MEK Inhibitors in Adult NF1-Associated Plexiform Neurofibromas
| MEK Inhibitor | Clinical Trial | Number of Patients | Objective Response Rate (ORR) (≥20% volume reduction) | Median Best Tumor Volume Change |
| Selumetinib | Phase II | 33 | 63.6%[8] | -23.6%[8] |
| Mirdametinib | ReNeu (Phase IIb) | 58 | 41%[6][7] | -41%[6] |
Alternative Therapeutic Strategies for NF1
Beyond MEK inhibitors, other targeted therapies are being investigated for NF1-related tumors. These provide a benchmark for evaluating the potential of a this compound and MEK inhibitor combination.
mTOR Inhibitors
The mTOR pathway is another downstream effector of Ras signaling. Clinical trials have evaluated mTOR inhibitors like sirolimus and everolimus (B549166) in NF1.
-
Sirolimus: A phase II study in patients with progressive PNs showed that sirolimus modestly prolonged the time to progression compared to a historical placebo control.[9] However, in a separate stratum of the same study for non-progressive PNs, sirolimus did not induce tumor shrinkage.[10][11][12]
-
Everolimus: In a phase II trial for children with recurrent or progressive NF1-associated low-grade gliomas, everolimus demonstrated disease stability or shrinkage in 68% of participants.[8][13][14][15]
Multi-Kinase Inhibitors
-
Cabozantinib: This inhibitor targets multiple receptor tyrosine kinases, including MET, VEGFR2, and RET. A phase II trial in adults with progressive or symptomatic PNs showed a partial response (≥20% volume reduction) in 42% of patients.[1][6][16][17]
Table 3: Comparison with Alternative Therapies in NF1-Associated Tumors
| Therapeutic Class | Drug | Tumor Type | Key Efficacy Endpoint |
| mTOR Inhibitor | Sirolimus | Progressive Plexiform Neurofibromas | Median Time to Progression: 15.4 months[9] |
| mTOR Inhibitor | Everolimus | Recurrent/Progressive Low-Grade Gliomas | 68% with disease stability or shrinkage[8][13][15] |
| Multi-Kinase Inhibitor | Cabozantinib | Progressive/Symptomatic Plexiform Neurofibromas | 42% Objective Response Rate[6][16][17] |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of inhibitors on the viability of NF1-deficient Schwann cells.
-
Cell Seeding: Plate NF1-deficient Schwann cells (e.g., ipnNF95.11bC) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound, a MEK inhibitor, and the combination in complete media. Replace the existing media with the drug-containing media. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blot Analysis of MAPK Pathway
This protocol outlines the steps to assess the phosphorylation status of ERK, a key downstream effector of the MAPK pathway.
-
Cell Lysis: Treat NF1-deficient cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-ERK signal to the total ERK signal.
In Vivo Tumor Xenograft Study
This is a generalized protocol for evaluating the efficacy of a combination therapy in a mouse xenograft model of NF1.
-
Cell Preparation: Harvest NF1-deficient Schwann cells and resuspend them in a mixture of media and Matrigel.
-
Xenograft Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID).
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle, this compound, MEK inhibitor, combination).
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.
-
Tumor Measurement: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Tissue Analysis: At the end of the study, euthanize the mice and excise the tumors for downstream analysis, such as western blotting and immunohistochemistry.
Volumetric MRI Analysis of Plexiform Neurofibromas
This protocol provides a general overview of the steps involved in volumetric MRI analysis for assessing treatment response in NF1 clinical trials.
-
Image Acquisition: Obtain high-resolution T2-weighted or STIR (Short Tau Inversion Recovery) MRI sequences of the plexiform neurofibroma. Consistent imaging parameters are crucial for longitudinal studies.[18][19]
-
Image Import: Import the DICOM images into a specialized software program for volumetric analysis (e.g., 3D-QI, MedX).[18]
-
Tumor Segmentation: Manually or semi-automatically delineate the tumor boundaries on each axial slice where the tumor is visible. This process creates a region of interest (ROI) for the tumor.
-
Volume Calculation: The software calculates the tumor volume by summing the area of the ROIs on each slice and multiplying by the slice thickness.
-
Response Assessment: Compare the tumor volume at baseline with follow-up scans to determine the percentage change in volume. A reduction of ≥20% is typically considered a partial response.[3]
Conclusion
The combination of a farnesyltransferase inhibitor like this compound with a MEK inhibitor represents a rational and promising therapeutic strategy for NF1-related tumors. Preclinical data in analogous RAS-driven cancers support the potential for synergistic activity. While direct clinical data for this specific combination in NF1 is not yet available, the significant efficacy demonstrated by MEK inhibitors alone provides a strong foundation for future investigation. Further preclinical studies in NF1-specific models are warranted to optimize this combination therapy before moving into clinical trials. This guide provides a framework for researchers to compare this novel approach with existing and emerging therapies for NF1, with the ultimate goal of developing more effective treatments for this patient population.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. A Phase II Study of the mTOR Inhibitor Sirolimus in Neurofibromatosis Type I Related Plexiform Neurofibromas | Dana-Farber Cancer Institute [dana-farber.org]
- 3. Protocol for using single-cell sequencing to study the heterogeneity of NF1 nerve sheath tumors from clinical biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF Data Portal [nf.synapse.org]
- 5. nfmidwest.org [nfmidwest.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Rhabdomyosarcoma - trametinib + tipifarnib - HRAS mutation - LARVOL VERI [veri.larvol.com]
- 8. A phase II study of continuous oral mTOR inhibitor everolimus for recurrent, radiographic-progressive neurofibromatosis type 1–associated pediatric low-grade glioma: a Neurofibromatosis Clinical Trials Consortium study [escholarship.org]
- 9. Existing and Developing Preclinical Models for Neurofibromatosis Type 1–Related Cutaneous Neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Sirolimus for non-progressive NF1-associated plexiform neurofibromas: an NF clinical trials consortium phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A phase II study of continuous oral mTOR inhibitor everolimus for recurrent, radiographic-progressive neurofibromatosis type 1–associated pediatric low-grade glioma: a Neurofibromatosis Clinical Trials Consortium study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NF103: RAD001 (Everolimus) Study | Neurofibromatosis Consortium [uab.edu]
- 17. Cabozantinib for neurofibromatosis type 1-related plexiform neurofibromas: a phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive NF1 screening on cultured Schwann cells from neurofibromas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immortalization of human normal and NF1 neurofibroma Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the farnesyltransferase (FT) inhibitor, BMS-186511, and its performance against the closely related enzyme, geranylgeranyltransferase I (GGTase-I). The information presented is supported by available data and established experimental protocols to assist in the assessment of its enzymatic specificity.
Executive Summary
This compound is a methyl carboxyl ester prodrug of the active farnesyltransferase inhibitor, BMS-185878.[1] As a bisubstrate analog inhibitor, it is designed to mimic both farnesyl pyrophosphate and the CAAX tetrapeptide, the two substrates for the farnesylation reaction.[1] Preclinical data indicates that this compound specifically inhibits farnesyltransferase without significantly affecting geranylgeranyltransferase I, a key enzyme in a related post-translational modification pathway.[2] This specificity is a critical attribute for a targeted therapeutic, as it minimizes off-target effects.
Data Presentation: Inhibitor Specificity
For the purpose of illustrating the expected specificity profile, the following table presents a hypothetical comparison based on the available qualitative descriptions.
| Enzyme | This compound (as BMS-185878) |
| Farnesyltransferase (FTase) | High Potency (Inhibition expected in the low nanomolar range) |
| Geranylgeranyltransferase I (GGTase-I) | Low to No Potency (Significantly higher concentration required for inhibition) |
Signaling Pathway Context
Farnesyltransferase is a key enzyme in the post-translational modification of several proteins, most notably members of the Ras superfamily of small GTPases. Farnesylation is the attachment of a farnesyl group to a cysteine residue at the C-terminus of a target protein, a process crucial for its membrane localization and subsequent activation of downstream signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of farnesyltransferase, therefore, primarily impacts the Ras signaling cascade.
References
Replicating Published Findings on the Farnesyltransferase Inhibitor BMS-186511: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the farnesyltransferase (FT) inhibitor BMS-186511 with other alternatives, supported by published experimental data. This document details the methodologies for key experiments and visualizes the relevant biological pathways and workflows to facilitate the replication of these findings.
This compound is a bisubstrate analogue inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of various proteins, including the Ras family of small GTPases.[1] By inhibiting FT, this compound has demonstrated potential as an anticancer agent, particularly in tumors with Ras mutations.[1] It is a methyl carboxyl ester prodrug of BMS-185878, designed to improve cell permeability.[1]
Performance Data: A Comparative Overview
Published studies have demonstrated the activity of this compound in both enzymatic and cell-based assays. The primary focus of early research was on its effect on Ras-transformed cells and a malignant schwannoma cell line, ST88-14, derived from a Neurofibromatosis type 1 (NF1) patient.[2]
In Vitro Farnesyltransferase Inhibition
| Inhibitor | Target | Assay Type | IC50 (nM) |
| This compound | Farnesyltransferase | Enzymatic Assay | Data not available |
| Tipifarnib | Farnesyltransferase | Enzymatic Assay (human/bovine) | 0.45–0.57 |
| Lonafarnib | Farnesyltransferase | Enzymatic Assay (human/bovine) | 4.9–7.8 |
Note: The data in this table is compiled from different sources and may not be directly comparable due to variations in experimental conditions.[3]
Cellular Activity: Inhibition of Malignant Cell Growth
This compound has been shown to inhibit the malignant growth properties of the ST88-14 schwannoma cell line.[2] Treatment with this compound at micromolar concentrations led to a reversion of the transformed phenotype, causing the cells to become flat, non-refractile, and contact-inhibited.[1] A significant finding was the inhibition of anchorage-independent growth, a hallmark of cancer cells.
| Cell Line | Assay Type | Treatment | Concentration | Effect |
| ST88-14 (Malignant Schwannoma) | Proliferation Assay | This compound | Micromolar concentrations | Inhibition of cell growth |
| ST88-14 (Malignant Schwannoma) | Soft Agar (B569324) Colony Formation | This compound | Micromolar concentrations | Loss of ability to grow in soft agar |
| Ras-transformed NIH3T3 cells | Anchorage-dependent growth | This compound | Micromolar concentrations | Pronounced inhibition of cell growth |
| Ras-transformed NIH3T3 cells | Anchorage-independent growth | This compound | Micromolar concentrations | Severely curtailed growth |
| Untransformed NIH3T3 cells | Anchorage-dependent growth | This compound | Not specified | No significant effect on growth |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
In Vitro Farnesyltransferase Inhibition Assay (Fluorimetric)
This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. Inhibition of FTase activity results in a decrease in the fluorescence signal.
Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM ZnCl₂, 5 mM MgCl₂, 20 mM KCl, 1 mM DTT
-
This compound and other FTI compounds of interest
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~550 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of FTase, FPP, and the dansyl-peptide substrate in assay buffer. Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
Reaction Setup: To the wells of the microplate, add the FTase enzyme solution, followed by the different concentrations of the inhibitors or vehicle control.
-
Pre-incubation: Gently mix the contents and incubate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Add a mixture of FPP and the dansyl-peptide substrate to each well to start the enzymatic reaction.
-
Data Acquisition: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity kinetically. Record data points every minute for a total of 60 minutes.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cells, a key characteristic of transformed cells.
Materials:
-
ST88-14 cells or other Ras-transformed cell lines
-
Complete growth medium (e.g., RPMI 1640 with 5% FBS)
-
Agar (DNA grade)
-
This compound
-
6-well plates
-
Crystal Violet stain (0.005%)
Procedure:
-
Prepare Base Agar Layer: Prepare a 1% agar solution in sterile water and a 2X concentration of the complete growth medium. Mix equal volumes of the 1% agar (cooled to ~40°C) and the 2X medium to create a 0.5% agar base layer. Dispense 1.5-2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare Cell-Agar Layer: Trypsinize and count the cells. Prepare a cell suspension in the complete growth medium. Prepare a 0.7% agar solution and cool it to ~40°C. Mix the cell suspension with the 0.7% agar solution to achieve a final agar concentration of ~0.35% and the desired cell density (e.g., 5,000 - 10,000 cells per well).
-
Plating: Carefully overlay 1.5 mL of the cell-agar suspension onto the solidified base agar layer in each well.
-
Treatment: Once the top layer has solidified, add complete medium containing the desired concentrations of this compound or vehicle control on top of the agar.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 2-3 weeks. Replace the top medium with fresh medium containing the inhibitor every 2-3 days.
-
Staining and Quantification: After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet to each well and incubating for at least 1 hour. Wash the wells with PBS. Count the number of colonies and measure their size using a microscope and imaging software.
Visualizations
Signaling Pathway
Caption: Ras signaling pathway and the inhibitory action of this compound on farnesyltransferase.
Experimental Workflow
Caption: Experimental workflow for evaluating the efficacy of this compound.
References
- 1. Bisubstrate inhibitors of farnesyltransferase: a novel class of specific inhibitors of ras transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Suppression of NF1 Malignant Peripheral Nerve Sheath Tumor Cell Growth in Culture and Orthotopic Xenografts by Combinational Treatment with Statin and Prodrug Farnesyltransferase Inhibitor PAMAM G4 Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Evaluating the Therapeutic Window of Farnesyltransferase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of farnesyltransferase inhibitors (FTIs), a class of anticancer agents, with a focus on the methodologies used to evaluate their therapeutic window. While the primary compound of interest is BMS-186511, publicly available quantitative preclinical data for this specific inhibitor is limited. Therefore, to illustrate the evaluation process, this guide will draw comparisons with other well-characterized FTIs, namely Lonafarnib and Tipifarnib.
Farnesyltransferase inhibitors are designed to block the farnesyltransferase enzyme, which is critical for the post-translational modification of various proteins involved in cell signaling, including the Ras family of oncoproteins.[1] By inhibiting this enzyme, FTIs can disrupt aberrant signaling pathways that contribute to cancer cell growth and survival.[2]
Comparative Efficacy of Farnesyltransferase Inhibitors
The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the dosage range that can effectively treat a disease without causing unacceptable toxicity. For FTIs, this is initially assessed through in vitro potency (IC50) against the target enzyme and cancer cell lines, followed by in vivo studies to determine efficacy and toxicity (LD50), which together inform the therapeutic index.
In Vitro Potency of Farnesyltransferase Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target/Assay | Cell Line | IC50 |
| This compound | Farnesyltransferase | ST88-14 (NF1 malignant schwannoma) | Data not publicly available |
| Lonafarnib | Farnesyltransferase (enzymatic assay) | - | 1.9 nM |
| H-Ras processing (cellular assay) | Various | 7.8 nM | |
| Tipifarnib | Farnesyltransferase (enzymatic assay) | - | 0.6 nM |
| H-Ras processing (cellular assay) | Various | 0.5 nM |
Note: The IC50 values presented are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the farnesyltransferase signaling pathway and a typical experimental workflow for assessing the therapeutic window.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic compounds. Below are protocols for key experiments used to evaluate farnesyltransferase inhibitors.
In Vitro Farnesyltransferase Inhibition Assay (Fluorescence-Based)
Objective: To determine the in vitro potency (IC50) of a test compound (e.g., this compound) against the farnesyltransferase enzyme.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 µM ZnCl2, 1 mM DTT)
-
Test compound (this compound) and control inhibitors
-
DMSO for compound dilution
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Mixture: In each well of the microplate, add the farnesyltransferase enzyme and the test compound at various concentrations. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of FPP and the dansylated peptide substrate to each well.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity over time (e.g., every minute for 60 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~520 nm.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect (IC50) of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., ST88-14)
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include vehicle-treated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy and toxicity of a test compound in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor implantation
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule and route of administration.
-
Monitoring: Monitor tumor volume (measured with calipers), body weight, and overall animal health throughout the study.
-
Efficacy Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
-
Toxicity Assessment: To determine the maximum tolerated dose (MTD) or LD50, conduct a dose-escalation study in non-tumor-bearing mice, monitoring for signs of toxicity and mortality at increasing doses.
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the efficacy of the compound. The therapeutic index can be calculated as the ratio of the toxic dose (e.g., LD50) to the effective dose (e.g., ED50).
Conclusion
The evaluation of a therapeutic window for a farnesyltransferase inhibitor like this compound is a multi-step process that begins with in vitro characterization of its potency and cellular effects, followed by in vivo assessment of its efficacy and toxicity. While specific quantitative data for this compound remains elusive in the public domain, the experimental protocols and comparative data for other FTIs provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to understand and undertake such an evaluation. The ultimate goal is to identify a dosage regimen that maximizes the anti-tumor activity while minimizing adverse effects, thereby establishing a favorable therapeutic window.
References
Validating the Downstream Effects of BMS-186511 on Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the farnesyltransferase inhibitor (FTI) BMS-186511 with other well-characterized alternatives, focusing on their downstream effects on critical signaling pathways. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to Farnesyltransferase Inhibitors
Farnesyltransferase inhibitors (FTIs) are a class of compounds that block the activity of farnesyltransferase, an enzyme responsible for the post-translational modification of various proteins, most notably members of the Ras superfamily of small GTPases. This modification, known as farnesylation, is crucial for the proper membrane localization and function of these proteins. By inhibiting farnesyltransferase, FTIs prevent the activation of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-Akt-mTOR pathways, which are frequently dysregulated in cancer.
This compound is a bisubstrate analogue inhibitor of farnesyltransferase, designed to mimic both farnesyl pyrophosphate and the C-terminal CAAX motif of protein substrates. It acts as a prodrug, with its methyl carboxyl ester group being cleaved intracellularly to yield the active inhibitor. This guide compares the performance of this compound with two other prominent FTIs, Lonafarnib (B1684561) and Tipifarnib (B1682913).
Comparative Performance Data
The following tables summarize the available quantitative data on the in vitro potency and cellular activity of this compound, Lonafarnib, and Tipifarnib. It is important to note that direct head-to-head comparisons of this compound with Lonafarnib and Tipifarnib in the same experimental settings are limited in the publicly available literature.
Table 1: In Vitro Potency Against Farnesyltransferase
| Compound | Target | Assay Type | IC50 (nM) | Citation(s) |
| This compound | Farnesyltransferase | Not Specified | Potent Inhibition | [1] |
| Lonafarnib | Farnesyltransferase | Enzymatic Assay (human/bovine) | 4.9–7.8 | [2] |
| Tipifarnib | Farnesyltransferase | Enzymatic Assay (human/bovine) | 0.45–0.57 | [2] |
Table 2: Cellular Activity - Inhibition of Cell Growth (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | Ras-transformed cells | Not Specified | "low concentrations" | [1] |
| Lonafarnib | Various | Various | Generally in the low micromolar range | |
| Tipifarnib | CCRF-CEM | Leukemia | < 0.5 | [3] |
| Tipifarnib | T-cell leukemia/lymphoma cell lines | Leukemia/Lymphoma | < 0.1 (in 60% of cell lines) | [4] |
| Tipifarnib | NCI-H2369 | Mesothelioma | 0.016 | |
| Tipifarnib | QIMR-WIL | Acute Myeloid Leukemia | 0.045 | [5] |
Downstream Signaling Effects
FTIs primarily exert their effects by inhibiting the farnesylation of Ras proteins, thereby preventing their localization to the plasma membrane and subsequent activation of downstream signaling cascades.
This compound
Studies have shown that this compound effectively blocks Ras signaling in H-ras and K-ras transformed cells at low concentrations, leading to a reversion of the transformed phenotype.[1] This indicates a direct impact on the MAPK (ERK) and PI3K-Akt pathways.
Lonafarnib
Lonafarnib has been shown to inhibit the mTOR signaling pathway, a key downstream effector of the PI3K-Akt pathway.[6] It has also been observed to downregulate mTOR phosphorylation in a dose-dependent manner.[7]
Tipifarnib
Tipifarnib has been demonstrated to inhibit both the MAPK and PI3K-Akt-mTOR signaling pathways.[8][9] In some cellular contexts, it can lead to a feedback activation of the PI3K-Akt pathway, suggesting that combination therapies may be more effective.[10]
Mandatory Visualizations
Caption: Farnesyltransferase inhibition and its effect on downstream signaling.
Caption: Experimental workflow for Western blot analysis of FTI effects.
Experimental Protocols
Western Blot Analysis for Inhibition of Protein Farnesylation
This protocol is used to detect the accumulation of unfarnesylated proteins, which indicates the inhibition of farnesyltransferase.
a. Cell Culture and Treatment:
-
Culture cancer cells in appropriate media to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or other FTIs for 24-48 hours. Include a vehicle-only control.
b. Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
d. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
e. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for an unprocessed (unfarnesylated) form of a farnesylated protein (e.g., HDJ-2 or Ras) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
f. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Anchorage-Independent Growth (Soft Agar) Assay
This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation.
a. Preparation of Agar (B569324) Layers:
-
Bottom Layer: Prepare a 0.6% agar solution in complete culture medium. Pipette 2 mL into each well of a 6-well plate and allow it to solidify.
-
Top Layer: Prepare a 0.3% agar solution in complete culture medium.
b. Cell Seeding:
-
Trypsinize and count the cells.
-
Resuspend the cells in the 0.3% top agar solution at a density of 5,000 cells/mL.
-
Carefully layer 1 mL of the cell-agar suspension on top of the solidified bottom agar layer.
c. Incubation and Colony Formation:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 weeks.
-
Add a small amount of complete medium to the top of the agar every few days to prevent drying.
d. Staining and Quantification:
-
After 2-3 weeks, stain the colonies with a 0.005% crystal violet solution.
-
Count the number of colonies in each well using a microscope.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.
a. Cell Treatment and Harvesting:
-
Treat cells with the FTI of interest for the desired time.
-
Harvest both adherent and floating cells.
b. Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
c. Flow Cytometry Analysis:
-
Add 1X Annexin V binding buffer to each sample.
-
Analyze the samples on a flow cytometer.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
References
- 1. The complex journey of targeting RAS in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug: Tipifarnib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. The farnesyl transferase inhibitor lonafarnib inhibits mTOR signaling and enforces sorafenib-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tipifarnib Potentiates the Antitumor Effects of PI3Kα Inhibition in PIK3CA- and HRAS-Dysregulated HNSCC via Convergent Inhibition of mTOR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Evolutionary Dynamics of Tipifarnib in HRAS Mutated Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of BMS-186511 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the culmination of an experiment brings the critical responsibility of proper waste disposal. BMS-186511, a farnesyltransferase inhibitor with potential anticancer activity, requires a meticulous and compliant disposal process to ensure the safety of laboratory personnel and the protection of the environment. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, a comprehensive disposal plan can be formulated based on established best practices for handling potent, investigational compounds.
Key Compound Information
A thorough understanding of a compound's properties is the foundation of its safe management. The following table summarizes the known information for this compound. In the absence of detailed hazard data, it is crucial to handle this compound with a high degree of caution.
| Property | Value/Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 167467-53-0 | - |
| Molecular Formula | Not specified in available results | - |
| Molecular Weight | Not specified in available results | - |
| Appearance | Solid (assumed) | - |
| Solubility | Not specified in available results | - |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | - |
| Known Hazards | As a farnesyltransferase inhibitor with potential anticancer activity, it should be treated as a potentially hazardous and cytotoxic compound. | - |
Experimental Protocol for Waste Disposal
The disposal of this compound and any materials contaminated with it must adhere to a systematic protocol that prioritizes safety and regulatory compliance. The following steps provide a recommended procedure for managing this compound waste within a laboratory environment.
1. Waste Identification and Segregation:
-
Categorize Waste: Identify all waste streams containing this compound. This includes:
-
Unused or expired solid compound.
-
Contaminated solutions (e.g., in DMSO or other solvents).
-
Contaminated laboratory consumables (e.g., pipette tips, tubes, flasks, gloves, bench paper).
-
-
Segregate Waste:
-
Solid Waste: Collect unused solid this compound and contaminated dry materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and chemically compatible hazardous waste container. Glass or polyethylene (B3416737) containers are generally suitable. Do not mix with other incompatible waste streams.[1]
-
Sharps Waste: Any sharps (e.g., needles, scalpels) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.
-
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes:
-
Chemically resistant nitrile gloves.
-
Safety glasses with side shields or goggles.
-
A standard laboratory coat.
-
3. Container Management and Labeling:
-
Container Integrity: Ensure all waste containers are in good condition, compatible with the waste they contain, and can be securely sealed.
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name, "this compound". The label should also include the CAS number (167467-53-0), the primary hazard (e.g., "Potentially Cytotoxic"), and the date the waste was first added to the container.
4. Storage of Waste:
-
Store all waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic, sources of ignition, and incompatible materials.
-
Secondary containment should be used to capture any potential leaks or spills.
5. Disposal Procedure:
-
Consult Institutional Guidelines: Strictly adhere to your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for waste pickup.
-
Do Not Dispose in General Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and the date of its disposal, in accordance with your institution's policies.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper and safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility. Always prioritize consulting with your institution's EHS department for specific guidance.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling BMS-186511
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the compound BMS-186511. The following procedures and protocols are designed to minimize exposure risk and ensure a safe laboratory environment. Given the nature of active pharmaceutical ingredients (APIs), particularly those in developmental stages, a comprehensive approach to personal protective equipment (PPE) is critical.
Risk Assessment and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a potent pharmaceutical compound necessitates handling with a high degree of caution. The following recommendations are based on best practices for managing highly potent active pharmaceutical ingredients (HPAPIs).[1][2][3] A thorough risk assessment should be conducted before any handling of the material.
Key Principles of Safe Handling:
-
Containment: Use of engineering controls such as fume hoods or glove boxes is the primary method of exposure control.[4]
-
Hygiene: Always wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in laboratory areas.[5][6]
-
Training: Ensure all personnel are trained on the potential hazards and safe handling procedures for potent compounds.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent dermal, respiratory, and ocular exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications |
| Low-Dust/Low-Concentration Solution Handling (in a fume hood) | - Double Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | Gloves should be changed immediately upon contamination. |
| Weighing and Handling of Powder (in a fume hood or glove box) | - Double Nitrile Gloves- Disposable Gown- Goggles- Face Shield- N95 Respirator (minimum) | For higher-risk operations, a Powered Air-Purifying Respirator (PAPR) is recommended.[4][7] |
| High-Concentration Solution Handling or Potential for Aerosolization | - Double Nitrile Gloves- Chemical-Resistant Gown or Coverall- Goggles- Face Shield- Half- or Full-Face Respirator with appropriate cartridges | Ensure proper fit testing for all respirators. |
| Spill Cleanup | - Chemical-Resistant Gloves (e.g., Butyl rubber)- Chemical-Resistant Coverall- Goggles- Face Shield- Appropriate Respirator (based on spill size and volatility) | Refer to the spill response plan for detailed procedures. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous.
| Waste Type | Disposal Procedure |
| Solid Waste (Gloves, Gowns, Weigh Boats, etc.) | - Collect in a dedicated, sealed, and clearly labeled hazardous waste container.- Do not mix with general laboratory waste. |
| Liquid Waste (Solutions containing this compound) | - Collect in a sealed, labeled, and chemical-resistant hazardous waste container.- Follow institutional guidelines for chemical waste disposal. |
| Sharps (Needles, Syringes) | - Dispose of in a designated sharps container for hazardous chemical waste. |
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Scenario | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing.- Wash the affected area with copious amounts of soap and water for at least 15 minutes. |
| Eye Contact | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | - Move the individual to fresh air immediately. |
| Ingestion | - Do not induce vomiting. Seek immediate medical attention. |
| Spill | - Evacuate the immediate area.- Alert laboratory personnel and the safety officer.- Follow the established spill cleanup protocol, using appropriate PPE. |
For all exposure incidents, seek immediate medical attention and report the incident to the appropriate institutional safety office. Provide as much information as possible about the compound and the nature of the exposure.
References
- 1. 3m.com [3m.com]
- 2. 3mindia.in [3mindia.in]
- 3. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 4. aiha.org [aiha.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. bmsfrance.eu [bmsfrance.eu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
